molecular formula Cr B10779114 Chromium CAS No. 19498-56-7

Chromium

Cat. No.: B10779114
CAS No.: 19498-56-7
M. Wt: 51.996 g/mol
InChI Key: VYZAMTAEIAYCRO-UHFFFAOYSA-N
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Description

Chromium (atomic number 24, symbol Cr) is a hard, steel-gray transition metal valued for its high corrosion resistance, significant hardness, and lustrous finish . Its high corrosion resistance and stability are key to its role in metallurgy, primarily in producing stainless steel and various metal alloys . In research, pure this compound metal and its compounds are indispensable across multiple disciplines. In material science, this compound is used in chrome plating to create hard, protective, and reflective surfaces . It is also a critical component in refractory applications, such as magnesite-chrome firebricks for high-temperature industrial furnaces . Emerging research highlights its potential in photoredox chemistry, where novel this compound compounds have been developed to replace rare and expensive noble metals like osmium and ruthenium in luminescent materials and as catalysts for photochemical reactions, including processes relevant to artificial photosynthesis . In the life sciences, trivalent this compound (Cr(III)) is a major focus of study. While its status as an essential nutrient is debated and a dietary deficiency has not been well-described in humans, it is investigated for its role in insulin and glucose metabolism . Proposed mechanisms suggest that this compound may enhance insulin signaling by potentiating the kinase activity of the insulin receptor and affecting downstream effectors like PI3-kinase and Akt, which can influence glucose transporter (GLUT-4) translocation . Research also explores its potential to alleviate oxidative stress and inflammation under insulin-resistant conditions . It is crucial for researchers to note that the properties and toxicity of this compound are highly dependent on its chemical state. While trivalent this compound (Cr(III)) is generally considered non-toxic and is the form used in biochemical research, hexavalent this compound (Cr(VI)) is a well-established toxicant and carcinogen, particularly upon inhalation . This product is supplied as high-purity elemental this compound for controlled laboratory research. It is intended for Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

chromium
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InChI

InChI=1S/Cr
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InChI Key

VYZAMTAEIAYCRO-UHFFFAOYSA-N
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Canonical SMILES

[Cr]
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Molecular Formula

Cr
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DSSTOX Substance ID

DTXSID3031022, DTXSID401315238
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Molecular Weight

51.996 g/mol
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Physical Description

Chromium is a very hard gray solid with a metallic luster. (NTP, 1992), Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid, Blue-white to steel-gray, lustrous, brittle, hard, odorless solid; [NIOSH], GREY POWDER., Blue-white to steel-gray, lustrous, brittle, hard, odorless solid., Appearance and odor vary depending upon the specific compound.
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Boiling Point

4788 °F at 760 mmHg (NTP, 1992), 4788 ° F, 2642 °C, 4788 °F
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Solubility

Insoluble (NIOSH, 2023), Insoluble, Insoluble in water, Soluble in acids (except nitric) and strong alkalies., Solubility in water: none
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Density

7.2 (NTP, 1992) - Denser than water; will sink, 7.14 at 20 °C, 7.15 g/cm³, 7.14, 7.2
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Vapor Pressure

1 mmHg at 2941 °F (NTP, 1992), Vapor pressure: 1 Pa at 1383 °C (sublimes), 2.45X10-8 Pa at 1000 deg K; 0.0239 Pa at 1400 deg K; 1.80 Pa at 1600 deg K; 774 Pa at 2000 deg K, 0 mmHg (approx), depends upon the specific compound
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Color/Form

Steel-gray, lustrous metal; body-centered cubic structure, Blue-white to steel-gray, lustrous, brittle, hard solid, Hard, brittle, semigray metal

CAS No.

7440-47-3, 16065-83-1, 19498-56-7
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Melting Point

3452 °F (NTP, 1992), 3452 °F, 1907 °C, 1900 °C
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Foundational & Exploratory

The Core Chemical Properties of Chromium: An In-depth Technical Guide for the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental chemical properties of chromium, tailored for practical application in a laboratory setting. It covers this compound's electronic structure, its diverse reactivity, and common experimental protocols, with a strong emphasis on safety and data presentation.

Core Atomic and Physical Properties

This compound (Cr) is a transition metal with the atomic number 24.[1][2][3] Its steely-grey, lustrous, hard, and brittle nature makes it a valuable alloying agent, notably in the production of stainless steel to enhance corrosion resistance.[1][2][4] In a laboratory context, understanding its core atomic properties is crucial for predicting its chemical behavior.

This compound is the first element in the periodic table to exhibit an exception to the Aufbau principle in its ground-state electron configuration, which is [Ar] 3d⁵ 4s¹.[2][3][5] This configuration, with a half-filled d-orbital, contributes to its stability.[3]

Table 1: Fundamental Atomic and Physical Properties of this compound
PropertyValue
Atomic Number24[1][2]
Atomic Weight51.9961 u[4]
Electron Configuration[Ar] 3d⁵ 4s¹[2][3][5]
Melting Point1907 °C (3465 °F)[2][3]
Boiling Point2671 °C (4840 °F)[2][4]
Density7.19 g/cm³ at 20°C[3][6]
Electronegativity (Pauling Scale)1.66[7]
Ionization Energy (1st)6.766 eV[7]
Atomic Radius128 pm[7]
Covalent Radius118 pm[7]
Common Oxidation States+2, +3, +6[1][2][7]

Oxidation States and Coordination Chemistry

This compound exhibits a wide range of oxidation states, from -2 to +6, with +2, +3, and +6 being the most common and stable in laboratory settings.[1][7] The prevalence of these states dictates the vast and colorful coordination chemistry of this compound.

  • This compound(II) (Cr²⁺): A strong reducing agent, readily oxidized to Cr³⁺.[2] In aqueous solutions, it forms the sky-blue hexaaquathis compound(II) ion, [Cr(H₂O)₆]²⁺.[8][9]

  • This compound(III) (Cr³⁺): The most stable oxidation state.[1][10] this compound(III) compounds are typically green or violet.[2] The hexaaquathis compound(III) ion, [Cr(H₂O)₆]³⁺, is a common starting material in this compound chemistry and is noticeably acidic.[11][12] this compound(III) hydroxide (B78521), Cr(OH)₃, is amphoteric, dissolving in both acids and bases.[2]

  • This compound(VI) (Cr⁶⁺): Found in chromate (B82759) (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) anions.[2] These compounds are powerful oxidizing agents and are also toxic and carcinogenic.[1][13] The equilibrium between chromate and dichromate is pH-dependent, with the orange dichromate favored in acidic solutions and the yellow chromate in basic solutions.[2][11]

Caption: pH-dependent equilibrium between chromate and dichromate ions.

Reactivity of this compound Metal

This compound metal is highly resistant to corrosion due to the formation of a thin, protective, and non-reactive layer of this compound(III) oxide (Cr₂O₃) on its surface, a process known as passivation.[1][2]

  • Reaction with Air and Water: this compound does not react with air or water at room temperature due to this passivation layer.[8]

  • Reaction with Acids: this compound metal dissolves in dilute hydrochloric acid and sulfuric acid to form Cr(II) ions and hydrogen gas.[8][9] However, it does not react with nitric acid, which instead enhances the passivation.[8][9]

  • Reaction with Halogens: this compound reacts directly with fluorine at high temperatures and pressures to form this compound(VI) fluoride (B91410) (CrF₆).[8][9] Under milder conditions, it forms this compound(III) halides (CrX₃) with fluorine, chlorine, bromine, and iodine.[8][9]

Laboratory Experiments and Protocols

Qualitative Analysis of this compound(III)

A common qualitative test for the presence of Cr³⁺ ions involves their oxidation to the intensely yellow chromate ion (CrO₄²⁻) in an alkaline medium using hydrogen peroxide.

Experimental Protocol:

  • To a solution containing Cr³⁺ ions, add an excess of sodium hydroxide solution. A grey-green precipitate of this compound(III) hydroxide, Cr(OH)₃, will form, which then redissolves in excess base to form the green hexahydroxochromate(III) ion, [Cr(OH)₆]³⁻.[12][14]

  • Add 3% hydrogen peroxide solution to the green solution and gently warm the mixture.[15]

  • The solution will turn yellow, indicating the oxidation of Cr³⁺ to Cr⁶⁺ and the formation of the chromate ion (CrO₄²⁻).[15][16]

  • Acidifying the yellow solution with a dilute acid will shift the equilibrium to form the orange dichromate ion (Cr₂O₇²⁻).[11][16]

QualitativeAnalysisWorkflow Start Cr³⁺ Solution (violet/green) AddNaOH Add excess NaOH(aq) Start->AddNaOH Precipitate Cr(OH)₃ precipitate (grey-green) AddNaOH->Precipitate Dissolution [Cr(OH)₆]³⁻ solution (green) Precipitate->Dissolution AddH2O2 Add H₂O₂(aq) and warm Dissolution->AddH2O2 Oxidation CrO₄²⁻ solution (yellow) AddH2O2->Oxidation AddAcid Add dilute acid Oxidation->AddAcid Result Cr₂O₇²⁻ solution (orange) AddAcid->Result

Caption: Workflow for the qualitative analysis of this compound(III).

Quantitative Determination of this compound(VI)

The diphenylcarbazide method is a widely used and sensitive spectrophotometric method for the quantitative determination of Cr(VI).[17][18] In an acidic solution, diphenylcarbazide reacts with Cr(VI) to form a violet-colored complex that can be measured colorimetrically.

Experimental Protocol:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of known Cr(VI) concentrations from a stock solution of potassium dichromate (K₂Cr₂O₇).[17]

  • Sample Preparation: Acidify the unknown sample solution.

  • Color Development: Add a solution of diphenylcarbazide to each standard and the unknown sample. Allow the color to develop for a stable period (e.g., 5-10 minutes).[18]

  • Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max), which is typically around 540 nm.[18]

  • Calibration Curve: Plot a calibration curve of absorbance versus the concentration of the standard solutions.

  • Determination of Unknown Concentration: Determine the concentration of Cr(VI) in the unknown sample by interpolating its absorbance on the calibration curve.

Synthesis of this compound(II) Acetate (B1210297)

This synthesis demonstrates the preparation of a Cr(II) compound and highlights its sensitivity to air oxidation.

Experimental Protocol:

  • In a flask, dissolve sodium dichromate(VI) in water.[19]

  • Add concentrated hydrochloric acid and zinc metal to reduce the Cr(VI) to Cr(III) (solution turns green) and then to Cr(II) (solution turns blue).[19] The reaction is exothermic and produces hydrogen gas.

  • Prepare a saturated solution of sodium acetate.

  • Under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, add the sodium acetate solution to the blue Cr(II) solution.

  • A red precipitate of this compound(II) acetate, Cr₂(CH₃COO)₄(H₂O)₂, will form.

  • Filter the precipitate, wash it with deoxygenated water, and dry it under vacuum.

Catalytic Applications

This compound-based catalysts are versatile and have found applications in various organic synthesis reactions due to the multiple oxidation states of this compound.[20][21]

  • Polymerization: this compound catalysts are used in the production of high-density polyethylene.[20]

  • Oxidation: this compound(VI) reagents like Jones reagent (CrO₃ in sulfuric acid and acetone) and Pyridinium Chlorochromate (PCC) are classic and powerful oxidizing agents for the conversion of alcohols to aldehydes, ketones, and carboxylic acids.[13]

  • Coupling Reactions: this compound catalysts have been employed in various coupling reactions, including C-C and C-N bond formation.[22]

CatalyticCycle Cr_catalyst Cr(II) Catalyst Oxidative_Addition Oxidative Addition Cr_catalyst->Oxidative_Addition Substrate Substrate Substrate->Oxidative_Addition Product Product Intermediate Cr(IV) Intermediate Oxidative_Addition->Intermediate Reductive_Elimination Reductive Elimination Reductive_Elimination->Cr_catalyst Reductive_Elimination->Product Intermediate->Reductive_Elimination

Caption: A generalized catalytic cycle involving a this compound catalyst.

Safety and Handling in the Laboratory

While this compound(III) is an essential trace element for humans, this compound(VI) compounds are highly toxic and carcinogenic.[1][23] Therefore, strict safety protocols must be followed when handling this compound compounds, especially Cr(VI).

  • Engineering Controls: Always handle this compound compounds, particularly powders and solutions of Cr(VI), in a certified chemical fume hood to prevent inhalation of dust or aerosols.[24]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are a common choice).[23][24] For tasks with a high risk of splashing, a face shield is recommended.

  • Waste Disposal: All this compound-containing waste must be disposed of according to institutional and regulatory guidelines. Never mix this compound waste with other chemical waste streams unless explicitly permitted. It is often necessary to reduce Cr(VI) waste to the less toxic Cr(III) before disposal.[25]

  • Spill Management: Have a spill kit readily available. In the event of a spill, follow established laboratory procedures for cleaning up hazardous materials.[24]

Table 2: Summary of Hazards for Common this compound Oxidation States
Oxidation StateCommon FormsKey HazardsHandling Precautions
Cr(0) Metal powderFlammable solidStore under an inert atmosphere; avoid dust formation.[26]
Cr(III) CrCl₃, Cr₂O₃, Cr(NO₃)₃Generally low toxicity, but can be irritating.[10]Standard chemical handling procedures.
Cr(VI) CrO₃, K₂Cr₂O₇, K₂CrO₄Highly toxic, carcinogenic, strong oxidizer, corrosive.[13][23]Work in a fume hood, use dedicated PPE, have a specific waste stream.

This guide provides a foundational understanding of the chemical properties of this compound for laboratory use. For specific applications, researchers should always consult detailed safety data sheets (SDS) and relevant literature.

References

The Discovery and Enduring Scientific Significance of Chromium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromium (Cr), a transition metal first isolated in the late 18th century, has evolved from a curiosity of vibrant colors to a cornerstone of modern materials science and a subject of intense investigation in biological systems. This technical guide provides an in-depth exploration of the discovery of this compound, its historical significance in scientific research, and its multifaceted roles in industrial and biological processes. We present detailed experimental protocols for its historical isolation and modern analytical detection, alongside a quantitative summary of its key physicochemical properties. Furthermore, this guide elucidates the intricate signaling pathways influenced by this compound, particularly its impact on glucose metabolism and the mechanisms of its toxicity, visualized through detailed diagrams to facilitate a deeper understanding for researchers in materials science, chemistry, and drug development.

The Discovery of a Colorful Element

The discovery of this compound is credited to the French chemist Louis-Nicolas Vauquelin in 1797.[1][[“]][3] His investigation began with a vibrant red mineral known as "Siberian red lead," now identified as crocoite (lead chromate (B82759), PbCrO₄).[1][4][5] Intrigued by its unique properties, Vauquelin embarked on a series of experiments to unravel its composition. A year later, in 1798, he successfully isolated the new metallic element.[1][6] He aptly named it "this compound," derived from the Greek word "chroma" (χρῶμα), meaning color, due to the vast and brilliant spectrum of colors exhibited by its compounds.[[“]][7][8] This discovery not only added a new element to the periodic table but also opened up a new world of colorful pigments and compounds.[7][9]

Vauquelin's Isolation of Metallic this compound

Vauquelin's pioneering work to isolate this compound involved a multi-step chemical process. He first treated the crocoite ore to separate the lead, which then allowed him to isolate the oxide of the new element. The final step was the reduction of this oxide to obtain the pure metal.

Physicochemical Properties of this compound

This compound is a hard, lustrous, and steel-gray transition metal that is highly resistant to corrosion and tarnishing.[3][7][10] These properties have made it invaluable in a wide array of industrial applications.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Atomic Number 24[11]
Atomic Weight 51.9961 u[11]
Density 7.19 g/cm³[10][11]
Melting Point 1907 °C (2180 K)[7][10][11]
Boiling Point 2671 °C (2944 K)[7][10][11]
Electron Configuration [Ar] 3d⁵ 4s¹[1][11]
Common Oxidation States +2, +3, +6[10]
Electronegativity (Pauling Scale) 1.66[6][11]
Ionization Energies (kJ/mol) 1st: 652.9, 2nd: 1590.6, 3rd: 2987[7][11]
Crystal Structure Body-centered cubic
Hardness (Mohs) 8.5[11]
Thermal Conductivity 94 W/(m·K)[11]

Historical and Modern Significance in Scientific Research

From its initial use as a pigment, the applications of this compound have expanded dramatically, impacting numerous fields of scientific and industrial research.

Metallurgy and Materials Science

The most significant industrial application of this compound is in metallurgy.[12] Its addition to iron in varying amounts leads to the formation of stainless steel, an alloy renowned for its exceptional corrosion resistance.[12][13] This discovery in the early 20th century revolutionized numerous industries, from construction and transportation to medical instruments and cookware.[13] Chrome plating, an electroplating process that deposits a thin layer of this compound onto a metal object, is another major application, providing a hard, durable, and decorative finish.[[“]][13]

Chemical Industry and Catalysis

This compound compounds are widely used as catalysts in various chemical reactions. For instance, a combination of this compound(VI) oxide and silica (B1680970) forms the Phillips catalyst, which is used in the production of polyethylene.[12] this compound-based catalysts are also employed in the water-gas shift reaction and for hydrogenation processes.[12] The vibrant colors of this compound compounds have led to their extensive use as pigments in paints, dyes, and ceramics.[8][9][14]

Biological Role and Medical Research

In its trivalent state (Cr³⁺), this compound is considered an essential trace element for humans, playing a role in the metabolism of glucose.[[“]][9] Research suggests that this compound may enhance the action of insulin (B600854), a hormone critical for regulating blood sugar levels.[9] This has led to investigations into this compound supplementation for individuals with glucose intolerance and type 2 diabetes.[[“]]

In contrast, hexavalent this compound (Cr⁶⁺) is highly toxic and a known human carcinogen.[8] This duality has spurred significant research into the mechanisms of this compound's biological effects, with a focus on understanding its role in cellular signaling pathways related to both its beneficial and detrimental effects.

Key Experimental Protocols

Historical Experiment: Vauquelin's Isolation of this compound (Recreation)

This protocol provides a conceptual recreation of the steps Louis-Nicolas Vauquelin would have taken to isolate this compound from crocoite ore.

Objective: To isolate metallic this compound from lead chromate.

Materials:

  • Crocoite (lead chromate, PbCrO₄) powder

  • Potassium carbonate (K₂CO₃)

  • Hydrochloric acid (HCl)

  • Charcoal (carbon) powder

  • Crucible

  • Furnace or high-temperature heat source

  • Beakers, filter paper, and other standard laboratory glassware

Procedure:

  • Digestion of the Ore:

    • Mix the powdered crocoite ore with potassium carbonate in a beaker.

    • Add water and boil the mixture. This reaction precipitates the lead as lead carbonate and dissolves the this compound as potassium chromate. PbCrO₄(s) + K₂CO₃(aq) → PbCO₃(s) + K₂CrO₄(aq)

  • Separation of Lead:

    • Filter the mixture to separate the solid lead carbonate from the aqueous potassium chromate solution.

  • Formation of this compound Oxide:

    • To the potassium chromate solution, carefully add hydrochloric acid. This will precipitate this compound trioxide (CrO₃).

    • Filter and wash the this compound trioxide precipitate.

  • Reduction to Metallic this compound:

    • Mix the dried this compound trioxide with powdered charcoal in a crucible.

    • Heat the crucible to a high temperature in a furnace. The carbon will reduce the this compound trioxide to metallic this compound. 2CrO₃(s) + 3C(s) → 2Cr(s) + 3CO₂(g)

  • Isolation:

    • After cooling, the metallic this compound can be separated from the excess charcoal and ash.

Modern Analytical Method: Spectrophotometric Determination of Hexavalent this compound

This protocol details a common method for quantifying the concentration of hexavalent this compound (Cr(VI)) in a water sample.

Objective: To determine the concentration of Cr(VI) in an aqueous solution using UV-Vis spectrophotometry.

Principle: In an acidic solution, Cr(VI) reacts with 1,5-diphenylcarbazide (B1670730) to form a colored complex with a maximum absorbance at 540 nm. The intensity of the color is proportional to the concentration of Cr(VI).

Materials and Reagents:

  • UV-Vis Spectrophotometer

  • Potassium dichromate (K₂Cr₂O₇) standard solution (1000 mg/L Cr(VI))

  • 1,5-Diphenylcarbazide solution

  • Sulfuric acid (H₂SO₄) or Phosphoric acid (H₃PO₄)

  • Volumetric flasks and pipettes

  • Water sample

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of known Cr(VI) concentrations by diluting the stock standard solution.

  • Sample Preparation:

    • Take a known volume of the water sample.

    • Acidify the sample by adding a specific volume of sulfuric or phosphoric acid.[1][4]

  • Color Development:

    • Add the 1,5-diphenylcarbazide solution to the acidified sample and standard solutions.

    • Allow the color to develop for a specific time (e.g., 5-10 minutes).[4][5]

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to a wavelength of 540 nm.[1][4][5]

    • Measure the absorbance of the standard solutions and the sample.

  • Quantification:

    • Plot a calibration curve of absorbance versus the concentration of the standard solutions.

    • Determine the concentration of Cr(VI) in the sample by interpolating its absorbance on the calibration curve.

This compound in Biological Signaling Pathways

This compound's interaction with biological systems is complex, with different oxidation states and concentrations eliciting varied cellular responses. The following diagrams illustrate key signaling pathways influenced by this compound.

This compound and Insulin Signaling in Glucose Metabolism

Trivalent this compound is believed to potentiate insulin signaling, thereby improving glucose uptake and metabolism. The diagram below outlines the putative mechanism.

InsulinSignaling cluster_cell Cell Insulin Insulin IR Insulin Receptor Insulin->IR binds IRS1 IRS-1 IR->IRS1 phosphorylates PI3K PI3-Kinase IRS1->PI3K activates Akt Akt/PKB PI3K->Akt activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle promotes GLUT4_membrane GLUT4 Translocation to Membrane GLUT4_vesicle->GLUT4_membrane Glucose_uptake Glucose Uptake GLUT4_membrane->Glucose_uptake Cr3 This compound (Cr³⁺) Cr3->IR enhances kinase activity AMPK AMPK Cr3->AMPK activates PTP1B PTP1B Cr3->PTP1B may inhibit AMPK->Glucose_uptake PTP1B->IR dephosphorylates (inhibits) Cr6Toxicity Cr6 Cr(VI) enters cell ROS Reactive Oxygen Species (ROS) Cr6->ROS generates DNA_damage DNA Damage ROS->DNA_damage causes JNK JNK Pathway ROS->JNK activates NFkB NF-κB Pathway ROS->NFkB activates p53 p53 Activation DNA_damage->p53 activates Apoptosis Apoptosis JNK->Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Inflammation Inflammation NFkB->Inflammation

References

Exploring the Frontier: A Technical Guide to Novel Chromium-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of inorganic chemistry is continually evolving, with transition metal complexes emerging as versatile platforms for a myriad of applications. Among these, chromium-based compounds are gaining significant attention for their potential in therapeutic interventions and industrial catalysis. This technical guide provides a comprehensive overview of recent exploratory studies on novel this compound compounds, with a focus on their synthesis, characterization, and functional evaluation in anticancer, antimicrobial, and catalytic domains. Detailed experimental protocols, quantitative data summaries, and visual representations of key processes are presented to facilitate further research and development in this exciting field.

Section 1: this compound-Based Compounds as Anticancer Agents

Recent research has highlighted the potential of novel this compound(III) complexes as potent anticancer agents, particularly in overcoming drug resistance in colorectal cancer (CRC).

A Novel this compound(III) Compound for Oxaliplatin-Resistant Colorectal Cancer

A recently investigated this compound(III)-based compound, hexaacetotetraaquadihydroxothis compound(III) diiron(III) nitrate (B79036), has shown significant promise in inhibiting the progression of oxaliplatin-resistant CRC.[1][2] This compound has demonstrated the ability to induce apoptosis in cancer cells through the endoplasmic reticulum (ER) stress pathway.[1][2]

The cytotoxic effects of novel this compound(III) complexes have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: IC50 Values of Hexaacetotetraaquadihydroxothis compound(III) diiron(III) nitrate against Colorectal Cancer Cell Lines [1]

Cell LineTreatmentIC50 (µg/mL)
LoVo (parental)This compound(III) compound750
LoVo (oxaliplatin-resistant)This compound(III) compound2000
HCT-116This compound(III) compound800
SW620This compound(III) compound900

Table 2: IC50 Values of Cr(III) Complexes with 4,5-diazafluoren-9-one (B35911) Ligand against Various Cancer Cell Lines

CompoundA549 (Lung Carcinoma)KB (Oral Carcinoma)HUVEC (Normal Cells)
--INVALID-LINK--₃5.7 ± 0.2 µM4.0 ± 0.7 µM11.22 ± 0.9 µM
--INVALID-LINK--₃4.8 ± 0.1 µM3.4 ± 0.5 µM15.49 ± 1.0 µM
[Cr(phen-dione)(dafone)(H₂O)₂].(NO₃)₃39.0 ± 2.0 µM53.6 ± 2.8 µM>100 µM
Cisplatin (control)14.6 ± 0.6 µM6.2 ± 0.3 µM-
Mechanism of Action: The ER Stress Pathway

The novel this compound(III)-based compound induces apoptosis in oxaliplatin-resistant CRC cells by triggering the ER stress pathway.[1] This signaling cascade is initiated by the accumulation of unfolded or misfolded proteins in the ER lumen.

ER_Stress_Pathway Cr_Compound This compound(III) Compound ER_Stress ER Stress (Unfolded Protein Accumulation) Cr_Compound->ER_Stress PERK PERK ER_Stress->PERK p_PERK p-PERK PERK->p_PERK eIF2a eIF2α p_PERK->eIF2a p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 p_eIF2a->ATF4 CHOP CHOP ATF4->CHOP Caspase3 Caspase-3 CHOP->Caspase3 Cleaved_Caspase3 Cleaved Caspase-3 Caspase3->Cleaved_Caspase3 Apoptosis Apoptosis Cleaved_Caspase3->Apoptosis

ER Stress-Induced Apoptosis Pathway
Experimental Protocols

A solution of 4,5-Diazafluoren-9-one (dafone) (0.182 g, 1 mmol) in 10 mL of H₂O is added to a 10 mL aqueous solution of Cr(NO₃)₃·9H₂O (0.200 g, 0.5 mmol).[3] The resulting solution is stirred and refluxed at 100 °C for 24 hours.[3] The bluish product is then filtered and air-dried.[3]

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Add serial dilutions of the this compound-based compound to the wells.[4] Incubate the plates for 72 hours at 37°C.[4]

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 2 to 4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

  • Cell Lysis: After treatment with the this compound compound, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.[5]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[6]

  • Blocking: Block the membrane with 5% non-fat milk or 2% BSA in TBST for 1 hour at room temperature.[6]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against ER stress markers (e.g., GRP78, CHOP, phospho-PERK, phospho-eIF2α, ATF4) overnight at 4°C.[5]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[5]

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Lysis Cell Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection

Western Blot Experimental Workflow
  • Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert with Matrigel.[7] For migration assays, the insert is used uncoated.[8]

  • Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber.[7]

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[8]

  • Incubation: Incubate the plate for a period specific to the cell type, allowing the cells to migrate or invade through the porous membrane.[8]

  • Cell Removal: Remove non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.[9]

  • Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with 70% ethanol (B145695) and stain with crystal violet.[7][9]

  • Quantification: Count the stained cells under a microscope.[7]

Section 2: this compound-Based Compounds as Antimicrobial Agents

This compound(III) complexes, particularly those incorporating triazole ligands, have demonstrated notable antibacterial and antifungal activities.

Triazole this compound(III) Complexes

A series of this compound(III) complexes with triazole-derived ligands have been synthesized and characterized, showing promising activity against clinically relevant bacterial and fungal strains.[10][11] These complexes often exhibit enhanced antimicrobial efficacy compared to the free ligands.[10][11]

The minimum inhibitory concentration (MIC50) values for several triazole this compound(III) complexes are presented below.

Table 3: MIC50 Values of Triazole this compound(III) Complexes against Candida tropicalis [10][11]

ComplexMIC50 (µg/mL)
Complex 57.8 - 15.6
Complex 67.8 - 15.6
Experimental Protocols

The synthesis of these complexes typically involves the reaction of a this compound(III) salt (e.g., CrCl₃) with the triazole-based ligand in a suitable solvent, often with heating. The resulting complexes are usually air-stable solids.[10]

The MIC is determined using a serial dilution method according to the guidelines of the National Committee for Clinical Laboratory Standards. This involves preparing a series of dilutions of the this compound complex in a suitable growth medium and inoculating with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after a defined incubation period.

Section 3: this compound-Based Compounds in Catalysis

This compound-based catalysts have long been mainstays in the chemical industry, particularly for olefin polymerization. Research into novel this compound catalyst systems continues to yield catalysts with improved activity and control over polymer properties.

This compound Catalysts for Olefin Polymerization

Supported this compound oxide catalysts, often referred to as Phillips catalysts, are widely used for the production of high-density polyethylene (B3416737) (HDPE).[12] These catalysts are typically prepared by impregnating a high-surface-area support, such as silica (B1680970), with a this compound compound, followed by high-temperature activation.[13]

Experimental Protocols
  • Support Pre-treatment: Pre-calcine the silica support at a high temperature (e.g., 600°C) to dehydroxylate the surface.[13]

  • Impregnation: Prepare a solution of a this compound precursor, such as this compound(III) acetate, in a suitable solvent.[13] Add the pre-calcined silica to this solution and stir to ensure uniform impregnation.[13]

  • Drying: Remove the solvent under reduced pressure, typically using a rotary evaporator, until a free-flowing powder is obtained.[13] Further dry the impregnated silica in a vacuum oven.[13]

  • Calcination (Activation): Place the dried powder in a tube furnace and heat under a flow of dry air or oxygen to a high temperature (e.g., 550°C) for several hours.[13] Cool the catalyst under an inert gas stream.[13]

Catalyst_Prep_Workflow Start Silica Support Pre_Calcination Pre-Calcination (e.g., 600°C) Start->Pre_Calcination Impregnation Impregnation (this compound Precursor Solution) Pre_Calcination->Impregnation Drying Drying (Rotary Evaporator & Vacuum Oven) Impregnation->Drying Calcination Calcination (Activation) (e.g., 550°C, Air/O₂) Drying->Calcination Final_Catalyst Activated Catalyst Calcination->Final_Catalyst

Workflow for Supported this compound Catalyst Preparation
  • Reactor Preparation: Thoroughly clean, dry, and purge a polymerization reactor with an inert gas.[14]

  • Solvent and Co-catalyst Addition: Introduce an anhydrous solvent (e.g., n-hexane) and, if required, a co-catalyst or scavenger into the reactor.[14]

  • Catalyst Injection: Suspend the activated this compound catalyst in a small amount of the solvent and inject the slurry into the reactor.[13]

  • Polymerization: Introduce ethylene (B1197577) into the reactor to the desired pressure and maintain a constant temperature.[14]

  • Termination: After the desired reaction time, terminate the polymerization by stopping the ethylene flow and adding a quenching agent (e.g., acidified methanol).[14]

  • Product Isolation: Filter the polyethylene, wash with a suitable solvent, and dry to a constant weight.[14]

Characterization of Polyethylene

The properties of the polyethylene produced can be characterized by various techniques, including:

  • Differential Scanning Calorimetry (DSC): To determine the melting point and crystallinity of the polymer.[15]

  • Size Exclusion Chromatography (SEC): To determine the molecular weight and molecular weight distribution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To analyze the polymer microstructure, including branching.[16]

Conclusion and Future Directions

The exploratory studies on novel this compound-based compounds presented in this guide underscore their vast potential in diverse scientific and industrial fields. In medicine, this compound complexes are emerging as a new class of anticancer and antimicrobial agents with unique mechanisms of action. Further research should focus on optimizing the ligand environment to enhance efficacy and reduce toxicity, as well as on elucidating the detailed biological pathways they modulate. In catalysis, the development of well-defined, single-site this compound catalysts offers the promise of producing polymers with precisely controlled properties. Future efforts in this area should aim at establishing clear structure-activity relationships and exploring the catalytic potential of these compounds in other important organic transformations. The continued interdisciplinary investigation of novel this compound-based compounds is poised to deliver innovative solutions to pressing challenges in human health and chemical manufacturing.

References

The Role of Chromium Isotopes in Geochemical and Cosmochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Chromium (Cr) isotopes have emerged as a powerful tool in geochemical and cosmochemical research, providing unique insights into processes ranging from the redox evolution of Earth's early oceans to the chronology of the nascent Solar System. This technical guide provides an in-depth overview of the this compound isotope system, its analytical methodologies, and its key applications for researchers and scientists.

Fundamental Principles of this compound Isotopes

This compound has four naturally occurring stable isotopes: ⁵⁰Cr (4.35%), ⁵²Cr (83.79%), ⁵³Cr (9.50%), and ⁵⁴Cr (2.36%).[1][2][3] Variations in the relative abundances of these isotopes are driven by two primary mechanisms: mass-dependent fractionation and nucleosynthetic/radiogenic effects.

Mass-Dependent Isotope Fractionation (δ⁵³Cr): In terrestrial and low-temperature environments, Cr isotope variations are primarily caused by mass-dependent fractionation, where heavier isotopes are preferentially partitioned into different phases during chemical or physical processes.[4] The most significant fractionation occurs during redox reactions.[5][6][7] this compound exists in two main valence states in near-surface environments: insoluble Cr(III) and soluble, mobile Cr(VI).[3] The oxidation of Cr(III) to Cr(VI) and, more importantly, the reduction of Cr(VI) to Cr(III) result in substantial isotopic fractionation.[7][8] This redox sensitivity makes the stable Cr isotope ratio, expressed in delta notation (δ⁵³Cr), a potent proxy for reconstructing past redox conditions.[5][9]

The δ⁵³Cr value is calculated as: δ⁵³Cr (‰) = [ (⁵³Cr/⁵²Cr)ₛₐₘₚₗₑ / (⁵³Cr/⁵²Cr)ₛₜₐₙₐₐᵣₔ ] - 1 ] * 1000

Where the standard is typically the NIST SRM 979 Cr(NO₃)₃·9H₂O.[10]

Nucleosynthetic and Radiogenic Variations (ε⁵³Cr and ε⁵⁴Cr): In cosmochemistry, variations in Cr isotope abundances can also reflect the heterogeneous distribution of presolar materials with distinct nucleosynthetic origins.[1][11][12] These anomalies are most pronounced in the neutron-rich isotope ⁵⁴Cr.[1] Variations in ⁵⁴Cr/⁵²Cr ratios, expressed in epsilon notation (ε⁵⁴Cr), are used to trace the genetic heritage of planetary bodies.[1]

Furthermore, ⁵³Cr is the radiogenic daughter product of the extinct radionuclide ⁵³Mn (half-life = 3.7 million years).[2][13][14] This relationship forms the basis of the ⁵³Mn-⁵³Cr short-lived chronometer, which is invaluable for dating events in the early Solar System, such as the formation and differentiation of planetesimals.[13][14] Radiogenic excesses of ⁵³Cr are reported in epsilon notation (ε⁵³Cr).

Analytical Methodology

The precise measurement of this compound isotope ratios is predominantly performed using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).[1][8][15][16] The analytical procedure involves three main stages: sample digestion, this compound purification, and mass spectrometric analysis.

Experimental Protocol: this compound Isotope Analysis
  • Sample Digestion:

    • For silicate (B1173343) rocks and meteorites, approximately 100-500 mg of powdered sample is weighed into a Savillex® PFA vial.

    • Samples are digested using a mixture of concentrated hydrofluoric (HF) and nitric (HNO₃) acids on a hotplate at ~120°C for several days until complete dissolution is achieved. The solution is then evaporated to dryness.

    • The dried residue is redissolved in hydrochloric acid (HCl) or nitric acid to convert fluorides to chlorides or nitrates. This step is often repeated to ensure complete removal of fluoride (B91410) ions.

  • This compound Purification:

    • A multi-step ion-exchange chromatography procedure is required to separate Cr from the sample matrix, particularly from isobaric interferences like iron (⁵⁴Fe on ⁵⁴Cr) and titanium (⁵⁰Ti on ⁵⁰Cr), and other matrix elements.[1][10][16]

    • Step 1 (Cation Exchange): The sample, dissolved in dilute HCl, is loaded onto a column containing a cation exchange resin (e.g., Bio-Rad AG50W-X8).[16] Major matrix elements are retained by the resin, while Cr passes through. This step removes a significant portion of the matrix.

    • Step 2 (Anion Exchange): The Cr-bearing fraction is then loaded onto an anion exchange resin column. This step is effective at removing remaining Fe and other elements.[10]

    • Step 3 (Final Cleanup): A final, smaller-scale cation or anion exchange step may be employed to achieve the high purity required for precise MC-ICP-MS analysis.[16] The total procedural blank should be negligible relative to the amount of Cr in the sample.[1]

  • Mass Spectrometric Analysis (MC-ICP-MS):

    • The purified Cr solution (typically 1 ppm) is introduced into the MC-ICP-MS.[1]

    • Data is acquired in static mode, simultaneously measuring the ion beams of all four Cr isotopes (⁵⁰Cr, ⁵²Cr, ⁵³Cr, ⁵⁴Cr) in Faraday collectors.[1]

    • Isobaric interferences from ⁵⁰Ti, ⁵⁰V, and ⁵⁴Fe are monitored and corrected for by measuring non-interfered isotopes of these elements (e.g., ⁴⁹Ti, ⁵¹V, ⁵⁶Fe).[1]

    • Instrumental mass bias is corrected using a standard-sample-standard bracketing technique with a known Cr isotope standard (NIST SRM 979).[10] For high-precision cosmochemical work, a double-spike technique (e.g., using a ⁵⁰Cr-⁵⁴Cr spike) can be employed to correct for mass fractionation during both chemical purification and the mass spectrometer run.[17]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_purify This compound Purification (Ion Exchange) cluster_analysis Analysis start Powdered Sample (Rock/Meteorite) digest Acid Digestion (HF + HNO₃) start->digest drydown Evaporation digest->drydown redissolve Redissolution (HCl) drydown->redissolve cation Step 1: Cation Exchange (Removes major matrix) redissolve->cation Load Sample anion Step 2: Anion Exchange (Removes Fe, etc.) cation->anion cleanup Step 3: Final Cleanup anion->cleanup mcicpms MC-ICP-MS Analysis cleanup->mcicpms Introduce Purified Cr data Data Processing (Interference & Mass Bias Correction) mcicpms->data results Isotope Ratios (δ⁵³Cr, ε⁵³Cr, ε⁵⁴Cr) data->results

Caption: Workflow for this compound isotope analysis from sample digestion to final data acquisition.

Applications in Geochemistry: Tracing Paleoredox Conditions

The primary geochemical application of stable Cr isotopes is as a paleoredox proxy, used to reconstruct the oxygenation history of Earth's oceans and atmosphere.[5][7][9] The proxy is based on the principle that the oxidation of insoluble Cr(III) in continental rocks to soluble Cr(VI) requires potent oxidants, primarily manganese oxides, whose formation is linked to the presence of free oxygen.[5]

This mobile Cr(VI) is transported to the oceans via rivers.[18] In anoxic marine environments, Cr(VI) can be reduced back to Cr(III) and removed from the water column into sediments. This reduction preferentially removes lighter Cr isotopes, leaving the remaining dissolved Cr in seawater isotopically heavy.[7] Sedimentary archives, such as black shales and banded iron formations (BIFs), can record the δ⁵³Cr signature of ancient seawater, providing a window into past redox states.[9][19] The presence of significant Cr isotope fractionation in the rock record is interpreted as evidence for widespread oxidative weathering and, by extension, an oxygenated atmosphere.[5][14][20]

Logical Relationship of the Cr Paleoredox Proxy

Paleoredox_Proxy cluster_land Terrestrial Environment cluster_ocean Marine Environment O2 Atmospheric O₂ Present MnOx Formation of Manganese Oxides (MnO₂) O2->MnOx Weathering Oxidative Weathering MnOx->Weathering CrIII_rock Cr(III) in Continental Rocks (Insoluble, δ⁵³Cr ≈ 0‰) CrIII_rock->Weathering CrVI_river Cr(VI) to Rivers (Soluble) Weathering->CrVI_river CrVI_ocean Dissolved Cr(VI) in Seawater CrVI_river->CrVI_ocean Transport Reduction Reduction in Anoxic Waters CrVI_ocean->Reduction CrIII_sediment Cr(III) in Sediments (Enriched in light isotopes, low δ⁵³Cr) Reduction->CrIII_sediment Record Sedimentary Rock Record (Records high δ⁵³Cr) Reduction->Record Leaves remaining seawater with high δ⁵³Cr

Caption: Logical flow of the this compound paleoredox proxy from land to sea.

Table 1: Representative δ⁵³Cr Values in Terrestrial Materials
Material TypeTypical δ⁵³Cr Range (‰)SignificanceReferences
Bulk Silicate Earth-0.12 ± 0.10Baseline terrestrial value[17]
River Water (dissolved)+0.1 to +1.6Reflects oxidative weathering and redox processes during transport[18]
Modern Deep Ocean Water+0.6 to +1.2Represents the modern oxidized marine reservoir[3]
Black Shales (Oxic Deposition)> 0Records isotopically heavy seawater signature[19]
Banded Iron Formations (GOE)Positive valuesIndicates presence of atmospheric O₂ pre- and during the Great Oxidation Event[20]

Applications in Cosmochemistry

This compound isotopes are a cornerstone of cosmochemical studies, used to date early Solar System events and trace the genetic provenance of planetary materials.[1][2]

The ⁵³Mn-⁵³Cr Short-Lived Chronometer

The decay of ⁵³Mn to ⁵³Cr provides a high-resolution chronometer for events that occurred within the first ~15-20 million years of Solar System history.[13] During chemical and physical processes in the protoplanetary disk, such as condensation and planetary differentiation, manganese and this compound can be fractionated from one another due to their different volatilities and chemical affinities.[13][21] Once a rock or mineral forms with a specific Mn/Cr ratio, the decay of ⁵³Mn leads to an increase in the ⁵³Cr/⁵²Cr ratio over time. By measuring the ⁵³Cr excesses (ε⁵³Cr) and the ⁵⁵Mn/⁵²Cr ratio in different phases of a meteorite, a precise formation age can be determined from the slope of the resulting isochron.[22] This method has been crucial for dating the formation of chondrules, the differentiation of asteroids, and constraining the timeline of planet formation.[14]

Nucleosynthetic Anomalies

Variations in the non-radiogenic isotope ⁵⁴Cr (ε⁵⁴Cr) among different meteorite groups are interpreted as nucleosynthetic anomalies.[1] These anomalies reflect the incomplete mixing of diverse presolar dust grains within the protoplanetary disk.[12] Different types of supernovae produce Cr isotopes in different proportions.[1] Therefore, the ε⁵⁴Cr signature of a planetary body serves as a genetic fingerprint, tracing the specific mix of presolar material from which it accreted.[23] This has led to the fundamental discovery of a major isotopic dichotomy between carbonaceous and non-carbonaceous meteorites, suggesting they formed in distinct regions of the early Solar System, possibly separated by the orbit of Jupiter.[22]

Table 2: this compound Isotope Compositions in Meteorites
Meteorite Groupε⁵³Cr (Radiogenic)ε⁵⁴Cr (Nucleosynthetic)SignificanceReferences
Non-Carbonaceous (NC)
Ordinary Chondrites~0.0 to +0.2+0.48 ± 0.04Inner Solar System reservoir[24]
Enstatite Chondrites~0.0+0.17 ± 0.03Highly reduced, inner Solar System[24]
Carbonaceous (CC)
CI Chondrites+0.28 ± 0.01-0.30 to -0.43Represents bulk Solar System composition[13][24]
CM, CO, CV ChondritesVariableNegative valuesOuter Solar System reservoir[24]
Differentiated Bodies
AngritesVariable (used for dating)~0.0Differentiated planetesimals[22]
UreilitesVariable (used for dating)~0.0Differentiated planetesimals[22]

Note: ε⁵³Cr values for differentiated bodies are highly variable and reflect the timing of Mn/Cr fractionation, forming the basis for isochron dating.

Conclusion and Future Outlook

This compound isotopes provide a versatile and powerful framework for investigating fundamental questions in Earth and planetary science. In geochemistry, the δ⁵³Cr paleoredox proxy continues to refine our understanding of Earth's oxygenation history, although complexities in the Cr cycle are an active area of research.[5] In cosmochemistry, the ⁵³Mn-⁵³Cr chronometer and ε⁵⁴Cr anomalies are indispensable for sequencing the events of the early Solar System and mapping its original architecture.[13][25]

Future advancements in analytical precision by MC-ICP-MS will continue to enhance the resolution of these tools.[1][15] Ongoing research focuses on better constraining isotope fractionation factors in various terrestrial systems and applying the Cr isotope toolkit to an ever-wider array of terrestrial and extraterrestrial samples, promising further discoveries about the evolution of our planet and the Solar System.

References

The Cornerstone of Synthesis: A Technical Guide to Chromium-Catalyzed Reactions in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chromium, a versatile transition metal, has carved a significant niche in the synthetic organic chemist's toolkit. Its ability to exist in multiple oxidation states, primarily from Cr(0) to Cr(VI), allows it to catalyze a diverse array of powerful and selective transformations. From the classic oxidation of alcohols to the intricate construction of carbon-carbon bonds, this compound catalysts offer solutions to complex synthetic challenges. This guide provides an in-depth exploration of the fundamental principles, reaction mechanisms, and practical applications of key this compound-catalyzed reactions, tailored for professionals in research and development.

The Dichotomy of this compound: Oxidation States and Reactivity

The reactivity of this compound in organic synthesis is intrinsically linked to its oxidation state. Each state presents a unique electronic configuration and coordination geometry, dictating its role as either an oxidant, a reductant, or a Lewis acid catalyst.

  • This compound(VI): The Potent Oxidant In its highest common oxidation state, Cr(VI) is a powerful oxidizing agent. Reagents like this compound trioxide (CrO₃), pyridinium (B92312) chlorochromate (PCC), and pyridinium dichromate (PDC) are staples for the oxidation of primary and secondary alcohols to aldehydes, ketones, and carboxylic acids.[1][2][3] The electrophilicity of the this compound center is the driving force behind these transformations.

  • This compound(III): The Stable Lewis Acid As the most stable oxidation state, Cr(III) often acts as a Lewis acid, activating substrates towards nucleophilic attack.[4] For instance, this compound(III) chloride has been shown to catalyze the Michael-type addition of water and alcohols to α,β-unsaturated ketones.[5]

  • This compound(II): The Reductive Workhorse In contrast, Cr(II) is a potent reducing agent.[4] It is the key species in reactions like the Nozaki-Hiyama-Kishi (NHK) reaction, where it facilitates the formation of organothis compound intermediates for nucleophilic additions to carbonyls.[6]

  • This compound(0): The Cycloaddition Mediator In its elemental or complexed form, Cr(0) can catalyze higher-order cycloaddition reactions, providing access to complex polycyclic systems.[7]

This compound(VI) in Action: The Oxidation of Alcohols

The oxidation of alcohols is one of the most fundamental transformations in organic synthesis, and Cr(VI) reagents have historically been the go-to choice for this purpose. The general mechanism involves the formation of a chromate (B82759) ester, followed by the rate-determining elimination of a proton from the alcohol's α-carbon.[1][8]

Jones Oxidation: From Alcohols to Carboxylic Acids and Ketones

The Jones reagent, a solution of this compound trioxide in aqueous sulfuric acid, is a strong oxidizing agent capable of converting primary alcohols to carboxylic acids and secondary alcohols to ketones.[9][10] The acidic conditions facilitate the formation of the chromate ester intermediate.[11]

Experimental Protocol: Jones Oxidation of Benzyl (B1604629) Alcohol to Benzoic Acid [9]

  • Reagent Preparation: In a beaker, dissolve 26.7 g of this compound trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄). With caution and stirring, slowly add this mixture to 50 mL of water and allow it to cool to room temperature.[9]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzyl alcohol (5.4 g, 50 mmol) in 100 mL of acetone (B3395972). Cool the flask in an ice-water bath.[9]

  • Addition of Jones Reagent: Slowly add the prepared Jones reagent dropwise to the stirred alcohol solution, maintaining the temperature below 30°C. A color change from orange-red to green will be observed. Continue the addition until the orange-red color persists.[9]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).[9]

  • Workup: Quench the reaction by the dropwise addition of isopropanol (B130326) until the orange color disappears, and a green precipitate forms.[9]

  • Isolation: Remove the acetone by rotary evaporation. Add 100 mL of water to the residue and extract the aqueous layer with three 50 mL portions of diethyl ether.[9]

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by recrystallization.[9]

Quantitative Data for Jones Oxidation

SubstrateProductReaction Time (h)Temperature (°C)Yield (%)
Benzyl AlcoholBenzoic Acid40 to RT~90
CyclohexanolCyclohexanone20 to RT85-90
1-OctanolOctanoic Acid40 to RT80-85
Cinnamyl AlcoholCinnamic Acid40 to RT~84[12]
GeraniolGeranic Acid--~91[12]

Logical Relationship for Jones Oxidation Mechanism

Jones_Oxidation sub Primary Alcohol (RCH₂OH) ester Chromate Ester sub->ester Formation CrVI Chromic Acid (H₂CrO₄) CrIV Cr(IV) CrVI->CrIV Reduction aldehyde Aldehyde (RCHO) ester->aldehyde Elimination hydrate Aldehyde Hydrate aldehyde->hydrate Hydration (in H₂O) acid Carboxylic Acid (RCOOH) hydrate->acid Further Oxidation CrIII Cr(III) CrIV->CrIII Reduction

Caption: General mechanism of Jones oxidation.

Pyridinium Chlorochromate (PCC) Oxidation: Halting at the Aldehyde

For syntheses requiring the selective oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids, pyridinium chlorochromate (PCC) is the reagent of choice.[13] PCC is a milder oxidant than Jones reagent and is typically used in anhydrous solvents like dichloromethane (B109758) (DCM).[14]

Experimental Protocol: PCC Oxidation of Cinnamyl Alcohol to Cinnamaldehyde [15]

  • Reaction Setup: In a 100 mL round-bottomed flask, place 15 mmol of PCC and add 20 mL of methylene (B1212753) chloride. Add a magnetic stir bar.[15]

  • Substrate Addition: Dissolve 15 mmol of cinnamyl alcohol in 15 mL of methylene chloride and place it in an addition funnel. Equip the flask with a condenser and the addition funnel.[15]

  • Reaction Execution: Add the alcohol solution dropwise to the PCC suspension with gentle stirring. After the addition is complete, heat the mixture to a gentle reflux for 20 minutes.[15]

  • Workup: After cooling, decant the solvent from the black residue. Rinse the residue twice with approximately 5 mL of methylene chloride.[15]

  • Isolation: Combine the methylene chloride solutions and evaporate the solvent on a rotary evaporator. Dilute the residue with 50 mL of diethyl ether and filter to remove the insoluble this compound salts.[15]

  • Purification: Wash the ether layer with 15 mL of 1 M NaOH, followed by 15 mL of saturated salt solution. Dry the ether solution with anhydrous Na₂SO₄, decant, and evaporate the ether to yield the product.[15]

Quantitative Data for PCC Oxidation

SubstrateProductSolventYield (%)
1-HeptanolHeptanalCH₂Cl₂80[16]
Cinnamyl AlcoholCinnamaldehydeCH₂Cl₂High
GeraniolGeranialCH₂Cl₂High
CyclohexanolCyclohexanoneCH₂Cl₂High

Experimental Workflow for PCC Oxidation

PCC_Oxidation_Workflow start Start setup PCC in CH₂Cl₂ in RBF start->setup add_alcohol Add Alcohol Solution Dropwise setup->add_alcohol reflux Reflux for 20 min add_alcohol->reflux cool Cool to Room Temperature reflux->cool decant Decant Solvent cool->decant rinse Rinse Residue with CH₂Cl₂ decant->rinse evaporate Evaporate CH₂Cl₂ rinse->evaporate add_ether Add Diethyl Ether evaporate->add_ether filter Filter this compound Salts add_ether->filter wash Wash with NaOH and Brine filter->wash dry Dry with Na₂SO₄ wash->dry final_evap Evaporate Ether dry->final_evap product Cinnamaldehyde Product final_evap->product

Caption: Workflow for PCC oxidation.

Forging C-C Bonds: The Nozaki-Hiyama-Kishi (NHK) Reaction

The Nozaki-Hiyama-Kishi (NHK) reaction is a powerful tool for the formation of carbon-carbon bonds, involving the this compound(II)-mediated coupling of an organic halide with an aldehyde.[6] A key feature of the NHK reaction is its remarkable chemoselectivity, with aldehydes reacting preferentially in the presence of ketones, esters, and other functional groups.[6] The reaction is often catalyzed by a nickel(II) salt.[6]

The catalytic cycle involves the reduction of Ni(II) to Ni(0) by two equivalents of Cr(II). The active Ni(0) then undergoes oxidative addition to the organic halide to form an organonickel(II) intermediate. Transmetalation with Cr(III) generates the organothis compound(III) nucleophile and regenerates the Ni(II) catalyst. This organothis compound species then adds to the aldehyde to form the desired alcohol product after workup.[6]

Experimental Protocol: Nozaki-Hiyama-Kishi Reaction [17]

  • Setup: In a glovebox, add nickel(II) chloride (0.1 eq) and this compound(II) chloride (8.0 eq) to an oven-dried flask. Remove the flask from the glovebox and place it under a nitrogen atmosphere in a room temperature water bath.[17]

  • Solvent Addition: Add degassed DMF (53.0 mL) to the stirring mixture.[17]

  • Substrate Addition: After 10 minutes, add a solution of the vinyl bromide (2.0 eq) and the aldehyde (10.8 mmol, 1.0 eq) in degassed DMF (53.0 mL).[17]

  • Reaction: Warm the reaction to 50 °C and stir for 1 hour.[17]

  • Workup: Cool the mixture to room temperature, quench with water, and dilute with Et₂O.[17]

  • Extraction and Purification: Separate the layers and extract the aqueous layer with Et₂O. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The residue is purified by flash column chromatography to afford the alcohol (63% yield).[17]

Quantitative Data for the Nozaki-Hiyama-Kishi Reaction

AldehydeOrganic HalideCatalystSolventYield (%)
BenzaldehydeIodobenzeneNiCl₂/CrCl₂DMF92
Cyclohexanecarboxaldehyde1-IodooctaneNiCl₂/CrCl₂DMF85
Benzaldehyde(E)-1-Iodo-1-octeneNiCl₂/CrCl₂DMF91
4-Nitrobenzaldehyde1-BromonaphthaleneNiCl₂/CrCl₂DMF78

Catalytic Cycle of the Nozaki-Hiyama-Kishi Reaction

NHK_Reaction CrII 2 Cr(II) Ni0 Ni(0) CrII->Ni0 Reduction NiII Ni(II) NiII->Ni0 RNiIIX R-Ni(II)-X Ni0->RNiIIX Oxidative Addition RX R-X RX->RNiIIX RNiIIX->NiII Regeneration RCrIIIX R-Cr(III)-X RNiIIX->RCrIIIX Transmetalation CrIII Cr(III) CrIII->RCrIIIX Product_Cr Product-O-Cr(III) RCrIIIX->Product_Cr Nucleophilic Addition Aldehyde R'CHO Aldehyde->Product_Cr Product Product (Alcohol) Product_Cr->Product Workup

Caption: Catalytic cycle of the NHK reaction.

Expanding the Horizons: Other Notable this compound-Catalyzed Reactions

Beyond these cornerstone reactions, this compound catalysts are employed in a variety of other synthetic transformations.

  • Allylic Oxidation: this compound(VI) reagents can be used for the oxidation of allylic C-H bonds to form enones, a valuable transformation in the synthesis of complex natural products.[2][18]

  • Cycloaddition Reactions: this compound(0) complexes can catalyze [6π + 2π] and [6π + 4π] cycloaddition reactions, providing efficient routes to polycyclic frameworks.[7][19][20]

  • Reactions of this compound Carbene Complexes: Fischer-type this compound carbene complexes are versatile reagents for a range of transformations, including cycloadditions and insertion reactions, leading to the formation of highly functionalized molecules.[11][21][22]

Conclusion

This compound-catalyzed reactions represent a mature yet continually evolving field in organic synthesis. From the robust and reliable oxidations using Cr(VI) reagents to the highly selective C-C bond formations facilitated by the Cr(II)/Ni(II) catalytic system, this compound offers a diverse and powerful platform for molecular construction. A thorough understanding of the underlying principles of this compound's various oxidation states and the mechanisms of these key reactions is essential for leveraging their full potential in the design and execution of efficient and elegant synthetic strategies. As research continues to uncover new catalytic systems and applications, the role of this compound in addressing the challenges of modern organic synthesis is set to expand even further.

References

emerging applications of chromium in nanotechnology research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Emerging Applications of Chromium in Nanotechnology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (Cr), a transition metal known for its hardness and corrosion resistance, is finding a new role at the nanoscale, driving innovations across diverse scientific and industrial fields.[1] The synthesis of this compound-based nanomaterials, particularly this compound (III) oxide (Cr₂O₃), has garnered significant attention due to their unique physicochemical properties which differ markedly from their bulk counterparts.[1][2] These properties—including a wide bandgap (~3.4 eV), high melting temperature, exceptional stability, and versatile catalytic activity—make this compound nanoparticles a subject of intense research.[3][4] Nanotechnology, the manipulation of matter on an atomic and molecular scale, unlocks novel applications for materials like this compound, leading to advancements in medicine, environmental science, and electronics.[2] This guide provides a comprehensive overview of the synthesis, characterization, and emerging applications of this compound in nanotechnology, with a focus on its potential in biomedical fields, environmental remediation, and advanced materials.

Synthesis and Characterization of this compound Nanoparticles

The properties and subsequent applications of this compound nanoparticles are intrinsically linked to their size, morphology, and crystallinity, which are controlled by the synthesis method.[5] A variety of techniques, broadly categorized into physical and chemical approaches, have been developed to produce these nanomaterials.[2]

Key Synthesis Methodologies

Common methods for synthesizing this compound oxide nanoparticles include aqueous precipitation, sol-gel, green synthesis, and microwave-assisted techniques.[5][6][7]

1. Aqueous Precipitation: This is a straightforward and cost-effective chemical reduction method.[5][8] It involves precipitating this compound hydroxide (B78521) from a this compound salt solution, followed by calcination to form this compound oxide nanoparticles.[8]

Experimental Protocol: Aqueous Precipitation of Cr₂O₃ Nanoparticles[5][8]
  • Precursor Preparation: Prepare a 0.1M solution of this compound Sulphate (Cr₂(SO₄)₃) by dissolving the appropriate amount in 500 ml of deionized water.

  • Precipitation: Add aqueous ammonia (B1221849) dropwise to the this compound sulphate solution while stirring constantly. Continue adding until the pH of the solution reaches 10.

  • Filtration and Washing: Filter the resulting precipitates using a Buchner funnel. Wash the collected precipitates several times with distilled water to remove impurities.

  • Drying: Dry the washed precipitates in an oven at 70°C for 24 hours.

  • Calcination: Calcine the dried powder in a muffle furnace at 600°C for 5 hours to yield Cr₂O₃ nanoparticles.

  • Final Processing: Grind the obtained material and sieve it to ensure uniform particle size.

2. Green Synthesis: This eco-friendly approach utilizes biological entities like plant extracts, fungi, or microorganisms as reducing and capping agents.[2][4][9] This method is often faster, less expensive, and avoids the use of toxic chemicals.[2][4]

Experimental Protocol: Green Synthesis of Cr₂O₃ Nanoparticles[4]
  • Plant Extract Preparation: Prepare an aqueous leaf extract of a suitable plant (e.g., Abutilon indicum) to act as the reducing and capping agent.

  • Reaction: Add 10.20 g of this compound Sulphate (Cr₂(SO₄)₃) to 100 mL of the plant extract.

  • Incubation: Stir the resulting mixture for 60 minutes at 35°C. A color change from red to black indicates the formation of Cr₂O₃ nanoparticles due to surface plasmon resonance.

  • Separation and Purification: Centrifuge the solution at 3000 rpm to pellet the nanoparticles.

  • Washing: Filter and wash the collected nanoparticles three times with deionized water and ethanol (B145695) to remove any unreacted precursors or biological material.

  • Drying: Dry the purified nanoparticles for further characterization.

3. Sol-Gel Method: This technique involves the conversion of a molecular precursor solution (sol) into a gel-like network containing the metal, which is then dried and calcined to produce the oxide nanoparticles.[7]

Experimental Protocol: Sol-Gel Synthesis of Cr₂O₃ Nanoparticles[7]
  • Precursor Solution: Dissolve this compound (III) nitrate (B79036) nonahydrate (Cr(NO₃)₃·9H₂O) in deionized water.

  • Gelling Agent: Add a templating or gelling agent, such as triethanolamine (B1662121) (TEA), to the precursor solution.

  • Microwave Irradiation: Subject the mixture to microwave irradiation to facilitate the formation of a gel.

  • Annealing: Anneal the resulting powder at a specified temperature (e.g., 600°C) to obtain crystalline Cr₂O₃ nanoparticles.

The workflow for a typical chemical synthesis process is illustrated below.

G cluster_0 Preparation cluster_1 Reaction & Processing cluster_2 Final Product & Analysis Precursors This compound Salt (e.g., Cr₂(SO₄)₃) Mixing Mixing & Stirring Precursors->Mixing Solvent Deionized Water Solvent->Mixing Precipitant Precipitating Agent (e.g., NH₄OH) Precipitant->Mixing Precipitation Precipitation (pH Adjustment) Mixing->Precipitation Washing Filtration & Washing Precipitation->Washing Drying Drying (e.g., 70°C) Washing->Drying Calcination Calcination (e.g., 600°C) Drying->Calcination Final_NP Cr₂O₃ Nanoparticles Calcination->Final_NP Characterization Characterization (XRD, TEM, SEM, etc.) Final_NP->Characterization

Caption: General experimental workflow for the chemical synthesis of Cr₂O₃ nanoparticles.

Characterization Techniques

A suite of analytical techniques is employed to determine the physical and chemical properties of the synthesized this compound nanoparticles.[5]

Technique Abbreviation Information Provided References
X-Ray DiffractionXRDConfirms the crystalline structure, phase purity, and average crystallite size of the nanoparticles.[4][5][7]
Transmission Electron MicroscopyTEMDetermines the particle size, shape, and morphology. Provides high-resolution images of individual nanoparticles.[5]
Scanning Electron MicroscopySEMVisualizes the surface morphology, particle shape, and agglomeration of the nanoparticle powder.[4][5]
Fourier-Transform Infrared SpectroscopyFTIRIdentifies functional groups present on the nanoparticle surface and confirms the formation of Cr-O bonds.[6][7]
UV-Visible SpectroscopyUV-VisConfirms the formation of nanosized particles and determines the optical properties, such as the energy bandgap.[5][6]
Thermogravimetric AnalysisTGAAssesses the thermal stability of the nanoparticles.[5][8]

Emerging Applications in Nanotechnology

This compound-based nanomaterials are being explored for a wide range of applications, from cancer treatment to environmental cleanup.

Biomedical Applications

The unique properties of this compound nanoparticles make them promising candidates for various biomedical uses. Green-synthesized nanoparticles, in particular, often show enhanced biocompatibility compared to their chemically produced counterparts.[4][10]

Cancer Therapy: this compound nanoparticles have shown potential in cancer treatment through multiple mechanisms.[3]

  • Immunotherapy: Trivalent this compound ions (Cr³⁺) released from this compound nanoparticles can enhance the infiltration of immune cells, such as M1-type macrophages and CD8⁺ T cells, into the tumor microenvironment.[11] This process, which can transform immunologically "cold" tumors into "hot" ones, is dependent on the PI3K/Akt/mTOR signaling pathway.[11]

  • Photothermal Therapy (PTT): Cr-based nanoparticles exhibit strong photothermal properties, efficiently converting near-infrared (NIR) laser irradiation into heat to ablate cancer cells.[11]

  • Anticancer Activity: Studies have shown that green-synthesized Cr₂O₃ nanoparticles exhibit significant cytotoxic effects against cancer cell lines like MCF-7 (human breast cancer).[4][10][12]

G cluster_TME Tumor Microenvironment (TME) CrNP This compound Nanoparticles (CrNPs) Cr3_ion Cr³⁺ Ions CrNP->Cr3_ion Release PI3K PI3K Cr3_ion->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR MIP1a MIP-1α Expression mTOR->MIP1a Upregulates Macrophage M1 Macrophage Infiltration MIP1a->Macrophage TCell CD8⁺ T-Cell Infiltration MIP1a->TCell ImmuneResponse Enhanced Anti-Tumor Immune Response Macrophage->ImmuneResponse TCell->ImmuneResponse

Caption: Signaling pathway for Cr NP-mediated cancer immunotherapy.[11]

Antibacterial and Antioxidant Activities: Cr₂O₃ nanoparticles have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[4][12] They are also reported to have antioxidant properties.[4]

Application Nanoparticle Type Target Key Finding References
AnticancerGreen Synthesized Cr₂O₃ NPsMCF-7 Cancer Cells~90% of cancer cells killed at 120 µg/mL. Superior cytotoxicity compared to chemically synthesized NPs.[4][10]
AntibacterialGreen Synthesized Cr₂O₃ NPsE. coli, S. aureus, etc.Excellent antibacterial performance, comparable to standard drugs.[4][12]
ImmunotherapyCr NPsHepatoma & Melanoma Mouse ModelsIncreased infiltration of M1 macrophages and CD8⁺ T cells into tumors.[11][13]
Environmental Remediation

The high surface area and reactivity of this compound-based nanomaterials make them effective agents for removing pollutants from water and soil.[3][14]

Water Purification: Nanomaterials are increasingly used to remove heavy metals, such as the highly toxic hexavalent this compound (Cr(VI)), from wastewater.[14][15][16]

  • Adsorption: Various nanomaterials, including Cr₂O₃ nanoparticles and composites, can adsorb Cr(VI) ions from aqueous solutions.[15]

  • Photocatalytic Reduction: Under visible light, semiconductor nanocomposites incorporating this compound or other materials like TiO₂ can efficiently reduce toxic Cr(VI) to the much less toxic Cr(III).[17][18] The process involves the generation of electron-hole pairs that drive the reduction reaction.

G cluster_0 Photocatalysis Process cluster_1 On Catalyst Surface cluster_2 Redox Reactions in Water Light Visible Light (hν) Catalyst Semiconductor Nanocomposite Light->Catalyst VB Valence Band (VB) Catalyst->VB CB Conduction Band (CB) Catalyst->CB Hole Hole (h⁺) Electron Electron (e⁻) CB->Electron Hole->VB H2O_O2 H₂O, O₂ Hole->H2O_O2 Oxidation CrVI Toxic Cr(VI) Electron->CrVI Reduction CrIII Less Toxic Cr(III) CrVI->CrIII Radicals Reactive Oxygen Species (•OH, •O₂⁻) H2O_O2->Radicals Radicals->CrVI Reduction

Caption: Mechanism of photocatalytic reduction of Cr(VI) using a nanocomposite.

Remediation Application Nanomaterial Pollutant Efficiency Reference
Photocatalytic ReductionCu₃.₂₁Bi₄.₇₉S₉/g-C₃N₄Cr(VI)92.77% reduction at pH 2[18]
AdsorptionGraphene Oxide (GO) coated Silica NPsCr(VI)>80% removal at pH 3[19]
Adsorption/ReductionCarbon Quantum Dots (CQDs)Cr(VI)99% reduction efficiency under neutral conditions with PMS activator.[20]
Catalysis, Sensors, and Advanced Materials
  • Catalysis: this compound nanoparticles and their oxides are effective catalysts in several chemical reactions, including oxidation, dehydrogenation, and hydrogenation.[1][3]

  • Sensors: The high surface-to-volume ratio and semiconductor properties of Cr₂O₃ make it suitable for fabricating gas sensors and non-enzymatic glucose sensors.[21]

  • Coatings and Pigments: Due to their hardness, corrosion resistance, and thermal stability, this compound oxide nanoparticles are used in wear-resistant coatings, thermal protection materials, and as a stable green pigment.[1][2]

  • Metal-Organic Frameworks (MOFs): this compound is a key component in highly stable and porous MOFs like MIL-101(Cr).[22][23] These materials have vast surface areas, making them ideal for gas storage, separation, and catalysis.[22][23][24]

Toxicology and Biocompatibility

A critical consideration for the application of any nanomaterial, particularly in drug development, is its potential toxicity. Studies have shown that Cr₂O₃ nanoparticles can induce cytotoxic effects.[25][26]

Mechanism of Toxicity: The primary mechanism of Cr₂O₃ nanoparticle toxicity involves the induction of oxidative stress.[25][26]

  • ROS Generation: Upon cellular uptake, nanoparticles can lead to an increase in intracellular reactive oxygen species (ROS).[25][27]

  • Oxidative Stress: This ROS enhancement depletes cellular antioxidants like glutathione (B108866) (GSH) and increases lipid peroxidation.[25][26]

  • Cellular Damage: The resulting oxidative stress can cause DNA damage and activate apoptotic pathways (programmed cell death), indicated by the production of enzymes like caspase-3.[25][26][27]

It's important to note that fine, bulk Cr₂O₃ particles are generally considered low-toxicity and insoluble. However, at the nanoscale, they can release soluble and more toxic hexavalent this compound, leading to severe cytotoxicity.[27] As mentioned, green synthesis methods can improve the biocompatibility of Cr₂O₃ nanoparticles, making them safer for potential biomedical applications.[4][10]

G cluster_cell Inside the Cell CrNP Cr₂O₃ Nanoparticles ROS Increased Reactive Oxygen Species (ROS) CrNP->ROS Cellular Uptake leads to OxidativeStress Oxidative Stress ROS->OxidativeStress GSH Glutathione (GSH) Depletion LPO Lipid Peroxidation OxidativeStress->GSH OxidativeStress->LPO DNADamage DNA Damage OxidativeStress->DNADamage Caspase Caspase-3 Activation DNADamage->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Cellular toxicity pathway of Cr₂O₃ nanoparticles.[25][26][27]

Conclusion and Future Outlook

This compound-based nanomaterials represent a versatile and powerful platform for technological innovation. From transforming cancer therapy and combating antibiotic resistance to purifying contaminated water and catalyzing industrial reactions, their applications are rapidly expanding. The ability to tune their properties through various synthesis methods, including eco-friendly green approaches, further enhances their potential.

For professionals in research and drug development, the key lies in harnessing the beneficial properties of these nanoparticles while mitigating their potential toxicity. Future research will likely focus on surface functionalization to improve biocompatibility and targeting specificity for drug delivery, developing more efficient this compound-based nanocomposites for catalysis and environmental remediation, and scaling up sustainable synthesis methods to meet industrial demand. As our understanding of the nano-world deepens, this compound is poised to become an increasingly vital element in the nanotechnology toolkit.

References

Methodological & Application

Application Notes and Protocols for Accurate Chromium Quantification in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium (Cr) is a naturally occurring element that exists in various oxidation states, with trivalent this compound (Cr(III)) and hexavalent this compound (Cr(VI)) being the most prevalent in the environment. While Cr(III) is considered an essential micronutrient for humans, Cr(VI) is highly toxic, mobile, and a known carcinogen.[1][2] Industrial activities such as electroplating, tanning, and pigment production are significant sources of this compound pollution.[3] Accurate quantification of total this compound and, more importantly, the speciation of Cr(III) and Cr(VI) in environmental samples is crucial for assessing environmental contamination, understanding its toxicological effects, and ensuring regulatory compliance.

These application notes provide detailed protocols for the accurate quantification of this compound in environmental samples using three widely accepted analytical techniques:

  • UV-Visible Spectrophotometry with 1,5-Diphenylcarbazide (B1670730): A colorimetric method primarily used for the selective determination of Cr(VI).

  • Atomic Absorption Spectrometry (AAS): A robust technique for determining total this compound concentration.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive method for trace and ultra-trace level quantification of total this compound.

UV-Visible Spectrophotometry with 1,5-Diphenylcarbazide for Cr(VI) Quantification

This colorimetric method is highly selective and sensitive for the determination of hexavalent this compound.[1][4] In an acidic medium, Cr(VI) reacts with 1,5-diphenylcarbazide (DPC) to form a stable, magenta-colored complex.[1][4][5] The intensity of the color, measured at a maximum wavelength of 540 nm, is directly proportional to the Cr(VI) concentration.[1][4]

Quantitative Data Summary
ParameterWater
Method Detection Limit (MDL) 1.43 µg/L[5]
Quantitation Limit (QL) 0.0025 mg/L[3]
Linear Range 0 - 0.8 mg/L[6]
Wavelength (λmax) 540 nm[1][4]
Experimental Protocol

1. Reagent Preparation:

  • 1,5-Diphenylcarbazide (DPC) Solution (0.05%): Dissolve 0.05 g of 1,5-diphenylcarbazide in 100 mL of acetone. Store in a dark bottle and prepare fresh daily.

  • Phosphoric Acid (H₃PO₄) Solution (1 M): Carefully add 68.5 mL of concentrated H₃PO₄ to deionized water and dilute to 1 L.

  • This compound(VI) Stock Standard Solution (100 ppm): Dissolve 0.2829 g of analytical grade potassium dichromate (K₂Cr₂O₇), previously dried at 150°C for one hour, in deionized water and dilute to 1 L.[3]

  • This compound(VI) Working Standards: Prepare a series of working standards by diluting the stock solution with deionized water to cover the expected concentration range of the samples.[3][4]

2. Sample Preparation:

  • Water Samples: If the sample contains particulate matter, filter it through a 0.45 µm membrane filter.[7] Adjust the pH of the filtrate to between 9.0 and 9.5.[7]

  • Solid Samples (e.g., Soil, Sediment): Perform an alkaline digestion (e.g., EPA Method 3060A) to extract Cr(VI).[8][9] This involves heating the sample in a sodium hydroxide (B78521) and sodium carbonate solution. The resulting extract is then filtered.

3. Measurement Procedure:

  • Pipette 50 mL of the sample (or an aliquot diluted to 50 mL) into a 100 mL volumetric flask.

  • Add 3.0 mL of 1 M phosphoric acid to acidify the sample.[1][4]

  • Add 3.0 mL of the 0.05% DPC solution and mix thoroughly.[1][4]

  • Dilute the solution to the 100 mL mark with deionized water and shake well.[1][4]

  • Allow the color to develop for at least 5 minutes. The color is stable for about 60 minutes.[1][4]

  • Measure the absorbance of the solution at 540 nm using a UV-Vis spectrophotometer.[1][4] Use a reagent blank (deionized water treated with the same reagents) to zero the instrument.

  • Construct a calibration curve by plotting the absorbance of the working standards against their known concentrations.

  • Determine the concentration of Cr(VI) in the sample from the calibration curve.

Workflow Diagram

UV_Vis_Workflow cluster_prep Sample & Reagent Preparation cluster_analysis Analysis Sample Environmental Sample Filter Filter (0.45 µm) Sample->Filter Water Sample Acidify Acidify (H₃PO₄) Filter->Acidify Mix Add DPC & Mix Acidify->Mix DPC Prepare DPC Solution DPC->Mix Standards Prepare Cr(VI) Standards Calibrate Create Calibration Curve Standards->Calibrate Color Color Development (5 min) Mix->Color Measure Measure Absorbance @ 540 nm Color->Measure Quantify Quantify Cr(VI) Measure->Quantify Calibrate->Quantify

Caption: UV-Vis spectrophotometry workflow for Cr(VI) analysis.

Atomic Absorption Spectrometry (AAS) for Total this compound Quantification

AAS is a widely used technique for determining the total this compound concentration in environmental samples.[10] It measures the absorption of light by free this compound atoms in the gaseous state. The sample is atomized, typically in a flame or a graphite (B72142) furnace, and a light beam of a specific wavelength is passed through the atomic vapor. The amount of light absorbed is proportional to the concentration of the this compound in the sample.

Quantitative Data Summary
ParameterFlame AASGraphite Furnace AAS (GFAAS)
Method Detection Limit (MDL) ~10 µg/L0.2-0.5 µg/L[11]
Working Range 0.1 - 10 mg/L[10]0.2 - 25 µg/L[11]
Wavelength 357.9 nm357.9 nm
Recovery 98%[12]84 - 122%[13]
Experimental Protocol

1. Reagent Preparation:

  • Nitric Acid (HNO₃): High-purity, concentrated (sp gr 1.41).

  • This compound Stock Standard Solution (1000 mg/L): Use a commercially available certified standard or prepare by dissolving 2.8290 g of K₂Cr₂O₇ in deionized water, adding 10 mL of concentrated HNO₃, and diluting to 1 L.[11]

  • This compound Working Standards: Prepare a series of working standards by diluting the stock solution with acidified deionized water (1.5 mL concentrated HNO₃ per liter of water) to bracket the expected sample concentrations.[11][14]

  • Matrix Modifier (for GFAAS): A solution of magnesium nitrate (B79036) (4.0 g/L) is commonly used.[11]

2. Sample Preparation:

  • Water Samples: Acidify the sample with concentrated nitric acid to a pH < 2 (typically 1.5 mL HNO₃ per liter of sample) immediately after collection to preserve the metals.[11]

  • Solid Samples (e.g., Soil, Sediment): Perform an acid digestion (e.g., EPA Method 3050B) to bring the total this compound into solution. This typically involves heating the sample with a mixture of nitric acid and hydrogen peroxide.[15]

3. Measurement Procedure:

  • Set up the AAS instrument with a this compound hollow cathode lamp.

  • Optimize the instrument parameters, including wavelength (357.9 nm), slit width, and fuel/oxidant flow rates for flame AAS, or the temperature program for GFAAS.

  • Aspirate or inject the blank (acidified deionized water) to zero the instrument.

  • Analyze the series of working standards in ascending order of concentration to generate a calibration curve.

  • Analyze the prepared samples. If a sample concentration exceeds the linear range, it must be diluted with acidified deionized water and re-analyzed.

  • Analyze a calibration verification standard after every 10-15 samples to ensure instrument stability.

  • The instrument software will calculate the this compound concentration in the samples based on the calibration curve.

Workflow Diagram

AAS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis AAS Analysis Sample Environmental Sample Acidify Acid Digestion/Preservation Sample->Acidify Atomize Atomize Sample (Flame/Furnace) Acidify->Atomize Standards Prepare Cr Standards Calibrate Generate Calibration Curve Standards->Calibrate Measure Measure Absorbance @ 357.9 nm Atomize->Measure Quantify Quantify Total Cr Measure->Quantify Calibrate->Quantify

Caption: Atomic Absorption Spectrometry workflow for total Cr analysis.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Total this compound Quantification

ICP-MS is one of the most sensitive analytical techniques for the determination of trace and ultra-trace elements.[16] It uses an inductively coupled plasma to ionize the atoms in a sample. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. ICP-MS offers very low detection limits and a wide linear dynamic range.[16]

Quantitative Data Summary
ParameterWaterSoil
Method Detection Limit (MDL) ~1 ng/L~200 ng/g[17]
Quantitation Limit (QL) Varies by instrument, typically low ng/LVaries by instrument
Typical Isotopes Monitored ⁵²Cr, ⁵³Cr⁵²Cr, ⁵³Cr
Recovery Typically 85-115%99-101%[17]
Experimental Protocol

1. Reagent Preparation:

  • Nitric Acid (HNO₃): High-purity, trace metal grade.

  • Internal Standard Solution: A solution containing elements not typically found in the samples (e.g., Yttrium, Rhodium) is used to correct for instrument drift and matrix effects.[15]

  • This compound Stock Standard Solution (1000 mg/L): Use a commercially available certified standard.

  • This compound Working Standards: Prepare multi-element working standards by diluting the stock solutions with 2% nitric acid to cover the desired concentration range.

2. Sample Preparation:

  • Water Samples: Acidify with trace metal grade nitric acid to pH < 2.

  • Solid Samples (e.g., Soil, Sediment): Perform an acid digestion as described for AAS (e.g., EPA Method 3050B) using high-purity reagents.[15] The final digestate is diluted with deionized water.[15]

3. Measurement Procedure:

  • Tune and calibrate the ICP-MS instrument according to the manufacturer's instructions. This includes optimizing gas flows, lens voltages, and detector settings.

  • Perform a mass calibration to ensure accurate mass-to-charge ratio measurements.

  • Analyze a blank solution (2% nitric acid) to establish the baseline.

  • Analyze the calibration standards to generate a calibration curve for each this compound isotope.

  • Introduce the prepared samples into the ICP-MS system. The internal standard is typically added online via a mixing tee.

  • The instrument measures the ion counts for the specified this compound isotopes (e.g., ⁵²Cr and ⁵³Cr).

  • The software calculates the concentration of this compound in the samples based on the intensity of the signal relative to the calibration standards and corrected for the internal standard response.

  • Analyze quality control samples (e.g., laboratory control samples, matrix spikes) to validate the analytical batch.[8]

Workflow Diagram

ICPMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis ICP-MS Analysis Sample Environmental Sample Digest Acid Digestion Sample->Digest Dilute Dilute Sample Digest->Dilute Nebulize Nebulize & Ionize (Plasma) Dilute->Nebulize Standards Prepare Cr Standards Standards->Nebulize Calibration Separate Mass Separation (MS) Nebulize->Separate Detect Ion Detection Separate->Detect Quantify Quantify Total Cr Detect->Quantify

Caption: ICP-MS workflow for total Cr analysis.

Quality Assurance and Quality Control (QA/QC)

A robust QA/QC program is essential for generating reliable and defensible data. Key QA/QC procedures include:

  • Method Blanks: An analyte-free matrix processed through the entire analytical procedure to assess contamination.[8]

  • Laboratory Control Samples (LCS): A clean matrix spiked with a known concentration of this compound to evaluate the accuracy of the analytical method.[8]

  • Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Aliquots of a sample are spiked with a known amount of this compound and analyzed to assess matrix interference and method precision.[8]

  • Duplicates: Analyzing a sample in duplicate to assess the precision of the method.[8]

  • Calibration Verification: Analyzing a standard from a secondary source to verify the accuracy of the initial calibration.

  • Holding Times: Samples should be analyzed within specified holding times to prevent changes in this compound concentration or speciation. For Cr(VI) in water, the holding time is typically 24 hours.[18]

By following these detailed protocols and implementing a rigorous QA/QC program, researchers can achieve accurate and precise quantification of this compound in a variety of environmental matrices.

References

Application Notes and Protocols for Chromium Speciation Analysis using IC-ICP-MS

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Detailed Guide to the Speciation Analysis of Trivalent and Hexavalent Chromium Using Ion Chromatography-Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS)

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive, step-by-step guide for the speciation analysis of this compound (Cr), specifically differentiating between its trivalent [Cr(III)] and hexavalent [Cr(VI)] forms, using the highly sensitive and selective technique of Ion Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS).

The accurate speciation of this compound is of paramount importance across various scientific disciplines, including environmental monitoring, toxicology, and pharmaceutical analysis. This is due to the starkly contrasting toxicological profiles of its two predominant oxidation states: Cr(III) is an essential trace element for mammals, involved in glucose and lipid metabolism, whereas Cr(VI) is a potent carcinogen and mutagen.[1][2][3][4] Consequently, the determination of total this compound concentration alone is insufficient for a thorough risk assessment. The coupling of IC for separation with ICP-MS for detection provides a robust method for the precise quantification of these individual this compound species.[1][5][6]

Principle of the Method

The analytical approach leverages the power of ion chromatography to separate Cr(III) and Cr(VI) based on their charge characteristics, followed by the exceptional sensitivity and elemental specificity of ICP-MS for detection and quantification. A common challenge in the chromatographic separation of these species is their opposing charges in solution.[2][3] To overcome this, a widely adopted strategy involves the chelation of Cr(III) with ethylenediaminetetraacetic acid (EDTA) to form a stable anionic complex, [Cr(III)-EDTA]⁻.[1][5][7] This allows both the Cr(III) complex and the naturally anionic Cr(VI) (as chromate, CrO₄²⁻) to be separated on an anion-exchange column. Following separation, the eluent from the IC is introduced directly into the ICP-MS, where the this compound isotopes are atomized, ionized, and detected.

Experimental Workflow

The overall experimental workflow for this compound speciation analysis by IC-ICP-MS is depicted below.

This compound Speciation Workflow cluster_prep Sample Preparation cluster_analysis IC-ICP-MS Analysis cluster_results Data Interpretation Sample Water Sample / Standard EDTA Add EDTA Solution Sample->EDTA pH_adjust Adjust pH to ~6.9 EDTA->pH_adjust Heat Incubate (e.g., 40-60°C) pH_adjust->Heat Prepared_Sample Prepared Sample for Injection Heat->Prepared_Sample IC_System Ion Chromatography (IC) System (Anion-Exchange Column) Prepared_Sample->IC_System Injection ICP_MS Inductively Coupled Plasma Mass Spectrometry (ICP-MS) IC_System->ICP_MS Eluent Transfer Data_System Data Acquisition & Processing ICP_MS->Data_System Signal Detection Chromatogram Chromatogram Generation Data_System->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Final Report (Cr(III) & Cr(VI) Concentrations) Quantification->Report

Caption: Experimental workflow for this compound speciation analysis using IC-ICP-MS.

Detailed Experimental Protocols

Reagents and Standards Preparation
  • Ultrapure Water: All solutions should be prepared using ultrapure water with a resistivity of 18.2 MΩ·cm.

  • Cr(VI) Stock Standard (1000 mg/L): Procure a certified standard or prepare by dissolving an appropriate amount of potassium dichromate (K₂Cr₂O₇) in ultrapure water.

  • Cr(III) Stock Standard (1000 mg/L): Procure a certified standard or prepare by dissolving an appropriate amount of this compound(III) chloride hexahydrate (CrCl₃·6H₂O) in ultrapure water with a small amount of nitric acid to ensure stability.[5]

  • Mixed Calibration Standards (e.g., 0.1 - 20 µg/L): Prepare a series of mixed calibration standards containing both Cr(III) and Cr(VI) by serial dilution of the stock standards in ultrapure water. These standards must undergo the same preparation procedure as the samples.[5]

  • EDTA Solution (0.025 M): Dissolve 9.31 g of ethylenediamine-N,N,N',N'-tetraacetic acid disodium (B8443419) salt in 1000 mL of ultrapure water.[5]

  • IC Eluent (e.g., 100 mmol/L Ammonium (B1175870) Nitrate (B79036), pH 9): Prepare by dissolving the appropriate amount of ammonium nitrate in ultrapure water and adjusting the pH to 9 ± 0.1 with a high-purity ammonia (B1221849) solution.[5][7] Eluent composition may vary depending on the column used.

Sample Preparation

Proper sample collection and preservation are crucial to prevent interconversion between Cr(III) and Cr(VI).[6][8] The following chelation procedure is based on established methods.[1][5]

  • Transfer a 2 mL aliquot of the 0.025 M EDTA solution into a 20 mL volumetric flask.

  • Add the appropriate volume of sample or standard solution to the flask.

  • Fill the flask to the mark with ultrapure water.

  • Adjust the pH of the final solution to 6.9 ± 0.1 using dilute nitric acid or sodium hydroxide.[5]

  • To facilitate the complexation of Cr(III) with EDTA, incubate the solution. The reaction is dependent on time and temperature, with complete conversion reported after less than 1 hour at 60°C or 3 hours at 40°C.[6]

  • Allow the solution to cool to room temperature before analysis.

IC-ICP-MS Instrumentation and Conditions

The following tables summarize typical instrumental parameters for the IC and ICP-MS systems. These should be optimized based on the specific instrumentation and application.

Table 1: Ion Chromatography (IC) Operating Conditions

ParameterTypical ValueReference
Separation ColumnMetrosep Carb 2 - 100/4.0[1][5]
Guard ColumnMetrosep Carb 2 Guard[1][5]
Eluent100-150 mmol/L Ammonium Nitrate, pH 9[5][7]
Flow Rate1.0 mL/min[1]
Injection Volume100 - 500 µL[6]
Column TemperatureAmbient or controlled (e.g., 25°C)[9]
Separation ModeIsocratic[1][5]

Table 2: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Operating Conditions

ParameterTypical ValueReference
RF Power1550 W[1][5]
Nebulizer Gas Flow~1.0 L/min[1]
Collision/Reaction GasHelium (He)[1][4][5]
Collision Gas Flow~4.2 mL/min[1]
Monitored Isotopes⁵²Cr, ⁵³Cr[1][5]
Dwell/Integration Time0.3 seconds per mass[1]
Analysis ModeTime-Resolved Analysis (TRA)[1]

Data Presentation and Quantitative Analysis

Data is acquired in a time-resolved mode, generating a chromatogram that shows the intensity of the this compound signal over time. The separated Cr(III)-EDTA complex and Cr(VI) will appear as distinct peaks at different retention times.

Table 3: Example Quantitative Performance Data

ParameterCr(III)Cr(VI)Reference
Calibration Range0.1 - 20 µg/L0.1 - 20 µg/L[5]
Linearity (R²)> 0.999> 0.999[10]
Detection Limit (LOD)0.01 - 0.20 µg/L0.01 - 0.35 µg/L[6][7][10]
Spike Recovery (Tap Water)99.7%114.0%[1][5]

Note: Detection limits are highly dependent on injection volume and instrument sensitivity.

Signaling Pathways and Logical Relationships

For the context of this analytical methodology, a logical relationship diagram is more appropriate than a signaling pathway. The following diagram illustrates the decision-making process and quality control steps within the analytical protocol.

Analytical_QC_Logic Start Start Analysis Cal_Check Calibration Curve R² > 0.999? Start->Cal_Check Spike_Check Spike Recovery within 85-115%? Cal_Check->Spike_Check Yes Re_Calibrate Recalibrate System Cal_Check->Re_Calibrate No Blank_Check Blank Contamination Below LOD? Spike_Check->Blank_Check Yes Prep_Check Check Sample Prep Procedure Spike_Check->Prep_Check No Proceed Proceed with Sample Analysis Blank_Check->Proceed Yes System_Check Check for System Contamination Blank_Check->System_Check No End Report Results Proceed->End Re_Calibrate->Cal_Check Prep_Check->Start System_Check->Start

Caption: Quality control decision logic for this compound speciation analysis.

Conclusion

The IC-ICP-MS method detailed herein provides a sensitive, reliable, and robust approach for the speciation analysis of trivalent and hexavalent this compound.[1] By converting Cr(III) into an anionic complex, both species can be effectively separated using anion-exchange chromatography and subsequently quantified at trace and ultra-trace levels. Careful adherence to the sample preparation and analytical protocols is essential for accurate and reproducible results, which are critical for assessing the potential toxicity and health risks associated with this compound exposure.

References

Application Notes and Protocols for Chromium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to traditional palladium- and nickel-based methods for the formation of carbon-carbon bonds. Utilizing earth-abundant and less toxic this compound salts, these reactions offer rapid and efficient coupling of a wide range of substrates. This document provides detailed application notes and experimental protocols for performing this compound-catalyzed cross-coupling reactions, tailored for professionals in chemical research and drug development.

The most prominent example of this compound-mediated C-C bond formation is the Nozaki-Hiyama-Kishi (NHK) reaction, which facilitates the coupling of various organic halides with aldehydes to form alcohols. Initially a stoichiometric process, the development of catalytic versions has significantly enhanced its practicality. Additionally, this compound catalysts have proven effective in the cross-coupling of (hetero)aryl halides with organometallic reagents such as Grignard reagents.

Core Concepts and Advantages

  • Low Toxicity and Cost-Effectiveness: this compound is a more abundant and less toxic metal compared to palladium and nickel, making it an attractive option for sustainable synthesis.

  • High Chemoselectivity: this compound-based reagents exhibit high chemoselectivity, notably reacting with aldehydes in the presence of ketones, esters, and amides.

  • Mild Reaction Conditions: Many this compound-catalyzed reactions can be performed under mild conditions, tolerating a wide range of functional groups.

  • Unique Reactivity: Low-valent this compound salts, such as Cr(II) and Cr(III) chlorides, display unique catalytic reactivity.

Data Presentation

Table 1: this compound-Catalyzed Cross-Coupling of (Hetero)aryl Chlorides with Alkylmagnesium Bromides
Entry(Hetero)aryl ChlorideAlkylmagnesium BromideProductYield (%)
12-ChloroquinolinePhenylethylmagnesium bromide2-(Phenylethyl)quinoline91
22-ChloroquinolineHeptylmagnesium bromide2-Heptylquinoline79
32-ChloroquinolineCyclohexylmagnesium bromide2-Cyclohexylquinoline65
42-Chloro-4-methylquinolinePhenylethylmagnesium bromide4-Methyl-2-(phenylethyl)quinoline88

Data adapted from a representative study on CrCl₃·3THF catalyzed cross-coupling reactions.

Table 2: Comparison of Stoichiometric vs. Catalytic Nozaki-Hiyama-Kishi Reaction
EntryCoupling PartnersMethodCrCl₂ (mol%)Yield (%)
1Allyl bromide + OctanalStoichiometric40081
2Allyl bromide + OctanalCatalytic778
3Iodobenzene + BenzaldehydeCatalytic~1575
41-Iodo-1-hexene + BenzaldehydeCatalytic~1582

Data illustrates the efficiency of the catalytic NHK reaction compared to the stoichiometric version.

Experimental Protocols

Protocol 1: Catalytic Nozaki-Hiyama-Kishi (NHK) Reaction

This protocol describes the this compound-catalyzed coupling of an organic halide with an aldehyde to form an alcohol, using manganese as a stoichiometric reductant to regenerate the active Cr(II) species.

Materials:

  • This compound(II) chloride (CrCl₂) (anhydrous)

  • Nickel(II) chloride (NiCl₂) (as a co-catalyst for aryl/alkenyl halides)

  • Manganese powder

  • Organic halide (e.g., aryl iodide, alkenyl bromide, allyl chloride)

  • Aldehyde

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (flame-dried)

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add CrCl₂ (10-20 mol%) and NiCl₂ (1-5 mol%) if using aryl or alkenyl halides.

  • Addition of Reductant and Solvent: Add manganese powder (2-3 equivalents) to the flask. Subsequently, add the anhydrous solvent (DMF or THF) via syringe.

  • Addition of Substrates: To the resulting suspension, add the aldehyde (1 equivalent) followed by the organic halide (1.2-1.5 equivalents) sequentially via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. For less reactive substrates like aryl or alkenyl halides, heating to 50°C may be necessary. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to overnight.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Purification: Combine the organic layers, wash with brine, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate in vacuo. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: this compound-Catalyzed C(sp²)–C(sp³) Cross-Coupling of (Hetero)aryl Halides with Alkylmagnesium Bromides

This protocol details the efficient cross-coupling of (hetero)aryl chlorides with alkyl Grignard reagents using a this compound(III) catalyst.

Materials:

  • This compound(III) chloride tris(tetrahydrofuran) complex (CrCl₃·3THF)

  • (Hetero)aryl chloride

  • Alkylmagnesium bromide solution (Grignard reagent)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (flame-dried)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve CrCl₃·3THF (5 mol%) in anhydrous THF (5.0 mL).

  • Addition of Substrate: To the catalyst solution, add the (hetero)aryl chloride (0.5 mmol, 1.0 equivalent) followed by additional anhydrous THF (2.5 mL).

  • Addition of Grignard Reagent: At room temperature (25 °C), add the alkylmagnesium bromide solution (1.5 equivalents) dropwise to the reaction mixture with vigorous stirring.

  • Reaction Monitoring: The reaction is typically rapid and should be complete within 15-30 minutes. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over a suitable drying agent, and concentrate in vacuo. Purify the resulting product by flash column chromatography.

Mandatory Visualizations

G node_start Start node_prep node_prep node_reaction node_reaction node_workup node_workup node_end Isolated Product start Start prep_catalyst Prepare Cr Catalyst Solution (e.g., CrCl2 or CrCl3·3THF) start->prep_catalyst add_reductant Add Reductant (if applicable) (e.g., Mn powder) prep_catalyst->add_reductant add_substrates Add Substrates (Organic Halide & Aldehyde/Grignard) add_reductant->add_substrates reaction Stir at Appropriate Temperature (Monitor by TLC/GC-MS) add_substrates->reaction quench Quench Reaction (e.g., sat. aq. NH4Cl) reaction->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify end Isolated Product purify->end

Caption: General experimental workflow for this compound-catalyzed cross-coupling.

G catalyst_cycle_node catalyst_cycle_node intermediate_node intermediate_node product_node product_node reagent_node reagent_node Cr_II Cr(II) Cr_III_R R-Cr(III)-X Cr_II->Cr_III_R Oxidative Addition Cr_III_O Product-Cr(III) Adduct Cr_III_R->Cr_III_O Transmetalation Cr_III_O->Cr_II Regeneration (e.g., with Mn) Product R-R' Cr_III_O->Product Reductive Elimination R_X R-X R_M R'-M

Application Notes and Protocols: Synthesis and Application of Chromium Nanoparticles in Biomedical Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium nanoparticles, particularly in the form of this compound oxide (Cr₂O₃) and this compound-doped phosphors, are emerging as a versatile class of nanomaterials with significant potential in biomedical applications. Their unique physicochemical properties, including high stability, biocompatibility at low concentrations, and tunable optical and magnetic characteristics, make them promising candidates for advanced biomedical imaging modalities.[1] This document provides detailed application notes and experimental protocols for the synthesis of this compound-based nanoparticles and their prospective and demonstrated applications in Magnetic Resonance Imaging (MRI), Computed Tomography (CT), and Optical Imaging.

Synthesis of this compound Nanoparticles

The properties and performance of this compound nanoparticles are intrinsically linked to their synthesis method. This section details three common and effective methods for the production of this compound oxide (Cr₂O₃) nanoparticles and a method for this compound-doped persistent luminescence nanoparticles.

Protocol 1: Solid-State Thermal Decomposition

This method is a straightforward and effective way to produce crystalline Cr₂O₃ nanoparticles from this compound-containing precursors.[1]

Materials:

  • Hexaamminethis compound(III) nitrate (B79036) (--INVALID-LINK--₃) or this compound(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O) with oxalic acid and NaOH.[2]

  • Ceramic crucible

  • Muffle furnace

  • Mortar and pestle

Procedure:

  • Place a known quantity of the this compound precursor into a ceramic crucible.

  • Transfer the crucible to a muffle furnace.

  • Heat the sample from room temperature to a calcination temperature of 500-600°C at a heating rate of 10°C/min.[1]

  • Maintain the calcination temperature for 2-3 hours to ensure complete decomposition.[1]

  • Allow the furnace to cool naturally to room temperature.

  • The resulting fine green or black powder is gently ground with a mortar and pestle to break up any agglomerates.

  • Store the synthesized Cr₂O₃ nanoparticles in a sealed container.

Expected Outcome: This protocol typically yields crystalline Cr₂O₃ nanoparticles with a rhombohedral structure. The particle size is generally in the range of < 100 nm, which can be controlled by adjusting the calcination temperature and duration.[2]

Protocol 2: Aqueous Precipitation

A simple, low-cost, and scalable method for synthesizing Cr₂O₃ nanoparticles in an aqueous medium.[3]

Materials:

Procedure:

  • Prepare a 0.1 M solution of the this compound salt in deionized water.

  • While stirring vigorously, add ammonium hydroxide dropwise until the pH of the solution reaches 10-12.

  • A precipitate will form. Continue stirring for 1-2 hours.

  • Separate the precipitate by centrifugation and wash it several times with deionized water to remove residual ions.

  • Dry the precipitate in an oven at 70-80°C for 24 hours.

  • Calcine the dried powder in a muffle furnace at 550-650°C for 5-6 hours to form crystalline Cr₂O₃ nanoparticles.[4]

  • Grind the final product to obtain a fine powder.

Expected Outcome: This method produces hexagonal Cr₂O₃ nanoparticles with sizes ranging from 20 to 70 nm.[3] The particle size can be influenced by precursor concentration, pH, and calcination temperature.

Protocol 3: Green Synthesis using Plant Extracts

An environmentally friendly and cost-effective approach that utilizes the biomolecules in plant extracts as reducing and capping agents.[5][6]

Materials:

  • This compound(III) salt (e.g., Cr₂(SO₄)₃ or CrCl₃)

  • Plant extract (e.g., from Abutilon indicum or Erythrophleum guineense leaves)[5][6]

  • Deionized water

  • Magnetic stirrer with hot plate

  • Centrifuge

  • Oven

Procedure:

  • Prepare the plant extract by boiling a known quantity of washed and dried plant material in deionized water, followed by filtration.

  • Prepare a solution of the this compound salt in deionized water.

  • Mix the plant extract and this compound salt solution (e.g., in a 3:7 ratio) and stir magnetically at an elevated temperature (e.g., 100°C) for 1.5 hours.[6]

  • Observe the color change of the solution, which indicates the formation of nanoparticles.[6]

  • After cooling, separate the nanoparticles by centrifugation at high speed (e.g., 13,500 rpm).[6]

  • Wash the nanoparticles with deionized water and/or ethanol.

  • Dry the purified nanoparticles in an oven at around 80°C.[6]

Expected Outcome: This method yields spherical or irregular-shaped Cr₂O₃ nanoparticles, often with sizes ranging from 17 to 60 nm.[5] The nanoparticles are surface-capped with phytomolecules from the plant extract, which can enhance their stability and biocompatibility.[5]

Synthesis Workflow Diagram

Synthesis_Workflows cluster_0 Protocol 1: Thermal Decomposition cluster_1 Protocol 2: Aqueous Precipitation cluster_2 Protocol 3: Green Synthesis P1_Start Cr Precursor P1_Crucible Place in Crucible P1_Start->P1_Crucible P1_Furnace Heat in Furnace (500-600°C) P1_Crucible->P1_Furnace P1_Cool Cool Down P1_Furnace->P1_Cool P1_Grind Grind P1_Cool->P1_Grind P1_End Cr₂O₃ NPs P1_Grind->P1_End P2_Start Cr Salt Solution P2_Precipitate Add NH₄OH (pH 10-12) P2_Start->P2_Precipitate P2_Wash Centrifuge & Wash P2_Precipitate->P2_Wash P2_Dry Dry (80°C) P2_Wash->P2_Dry P2_Calcine Calcine (550-650°C) P2_Dry->P2_Calcine P2_End Cr₂O₃ NPs P2_Calcine->P2_End P3_Start1 Cr Salt Solution P3_Mix Mix & Heat (e.g., 100°C) P3_Start1->P3_Mix P3_Start2 Plant Extract P3_Start2->P3_Mix P3_Separate Centrifuge & Wash P3_Mix->P3_Separate P3_Dry Dry (80°C) P3_Separate->P3_Dry P3_End Cr₂O₃ NPs P3_Dry->P3_End

Caption: Workflow for Cr₂O₃ nanoparticle synthesis.

Quantitative Data on Synthesized Nanoparticles
Synthesis MethodPrecursor(s)Particle Size (nm)MorphologyReference(s)
Thermal DecompositionCr(NO₃)₃·9H₂O, Oxalic Acid, NaOH< 100Nearly rectangular[2]
Aqueous PrecipitationCr₂(SO₄)₃, NH₄OH20 - 70Hexagonal[3]
Green SynthesisCr₂(SO₄)₃, Abutilon indicum extract35 - 60 (TEM)Spherical[5]
Green SynthesisCrCl₃, Erythrophleum guineense extract< 400 (SEM)Irregular, round[6]

Application in Biomedical Imaging

Magnetic Resonance Imaging (MRI) - Investigational

Theoretical Basis: this compound(III) is a paramagnetic ion, which can shorten the T1 and T2 relaxation times of water protons in its vicinity. This property is the basis for its potential use as a T1-weighted MRI contrast agent.[7] Nanoparticles containing this compound could offer advantages such as higher payload of the paramagnetic ion and the potential for surface modification for targeted delivery. However, the development of this compound nanoparticles specifically for MRI is still in its nascent stages, and quantitative relaxivity data is not yet widely available in the literature.

Investigational Protocol for Evaluating MRI Contrast:

Objective: To assess the T1 and T2 relaxivity of synthesized this compound nanoparticles.

Materials:

  • Synthesized this compound nanoparticles

  • 1% Agarose (B213101) gel

  • MRI scanner (e.g., 1.5T or 3T)

  • Glass vials or phantom

Procedure:

  • Prepare a series of dilutions of the this compound nanoparticles in deionized water or phosphate-buffered saline (PBS).

  • Suspend each dilution in 1% agarose gel within separate vials to prevent sedimentation. A vial with only agarose gel will serve as the control.

  • Place the vials in a phantom holder and position it in the MRI scanner.

  • Acquire T1-weighted and T2-weighted images of the phantom.

  • Measure the T1 and T2 relaxation times for each nanoparticle concentration.

  • Plot the inverse of the relaxation times (1/T1 and 1/T2) against the concentration of the nanoparticles.

  • The slope of the resulting linear fit will give the longitudinal (r1) and transverse (r2) relaxivities, respectively, typically in units of mM⁻¹s⁻¹.[8][9]

Expected Outcome: A positive linear correlation between the relaxation rates (1/T1 and 1/T2) and the nanoparticle concentration would indicate their potential as an MRI contrast agent. An r2/r1 ratio of less than 5 would suggest suitability as a T1 contrast agent.[7]

Computed Tomography (CT) - Investigational

Theoretical Basis: CT imaging contrast is generated by differences in X-ray attenuation of tissues. Materials with high atomic numbers (Z) and electron density attenuate X-rays more effectively. This compound (Z=24) has a higher atomic number than iodine (Z=53), which is the basis of current clinical CT contrast agents. Therefore, this compound nanoparticles are theoretically capable of providing contrast in CT imaging. Their nanoparticle form could allow for longer circulation times and targeted imaging. As with MRI, this is an underexplored area with limited quantitative data.

Investigational Protocol for Evaluating CT Contrast:

Objective: To determine the X-ray attenuation properties of this compound nanoparticles in Hounsfield Units (HU).

Materials:

  • Synthesized this compound nanoparticles

  • Micro-CT scanner

  • Phantom with wells

Procedure:

  • Prepare a series of dilutions of the this compound nanoparticles in deionized water.

  • Pipette each dilution into a separate well of a phantom. Include a well with deionized water as a reference (0 HU).[10]

  • Scan the phantom using a micro-CT scanner at various tube voltages (e.g., 80 kVp, 120 kVp).

  • Reconstruct the CT images and measure the mean HU value for each nanoparticle concentration by drawing a region of interest (ROI) within each well.[10]

  • Plot the measured HU values against the nanoparticle concentration.

Expected Outcome: A linear increase in HU with increasing nanoparticle concentration would demonstrate their potential as a CT contrast agent. The slope of this plot would represent the contrast enhancement efficiency in HU per unit concentration.

Optical Imaging - Near-Infrared (NIR) Persistent Luminescence Imaging

Background: this compound(III)-doped nanoparticles, particularly zinc gallate (ZnGa₂O₄:Cr³⁺), have been shown to exhibit near-infrared (NIR) persistent luminescence.[11][12] This means they can be excited by an external light source (like UV or visible light) and will continue to emit light in the NIR region (around 700 nm) for an extended period after the excitation source is removed. This property is highly advantageous for in vivo imaging as it eliminates the issue of tissue autofluorescence, leading to a very high signal-to-noise ratio.[11]

Protocol for Synthesis of ZnGa₂O₄:Cr³⁺ Nanoparticles (Sol-Gel Method): [11]

Materials:

  • Zinc nitrate (Zn(NO₃)₂)

  • Gallium(III) nitrate (Ga(NO₃)₃)

  • This compound(III) nitrate (Cr(NO₃)₃)

  • Citric acid

  • Ethylene glycol

  • Muffle furnace

Procedure:

  • Prepare stoichiometric aqueous solutions of zinc nitrate, gallium nitrate, and this compound nitrate.

  • Mix the solutions and add citric acid in a molar ratio of 1:1 with the total metal ions.

  • Heat the solution to form a gel, followed by further heating to obtain a dry precursor powder.

  • Calcine the powder in a muffle furnace at high temperatures (e.g., 1100°C) for several hours to form the crystalline ZnGa₂O₄:Cr³⁺ nanoparticles.[11]

Protocol for In Vitro Cellular Imaging:

Objective: To visualize the uptake of Cr³⁺-doped persistent luminescence nanoparticles by cells.

Materials:

  • Synthesized ZnGa₂O₄:Cr³⁺ nanoparticles

  • Cell culture medium

  • Target cell line (e.g., HeLa, MCF-7)

  • Fluorescence microscope with an NIR camera

  • UV or high-intensity visible light source for excitation

Procedure:

  • Culture the target cells on glass-bottom dishes.

  • Disperse the ZnGa₂O₄:Cr³⁺ nanoparticles in the cell culture medium to a desired concentration and incubate with the cells for a specified period (e.g., 4-24 hours).

  • Before imaging, wash the cells with PBS to remove non-internalized nanoparticles.

  • Excite the nanoparticles by exposing the cells to a UV or strong visible light source for a few minutes.

  • Turn off the excitation source and immediately begin imaging using the NIR camera on the fluorescence microscope.

  • Acquire images over time to observe the persistent luminescence from the nanoparticles within the cells.

In Vivo Imaging Considerations: For in vivo imaging in animal models, the nanoparticles would be administered (e.g., via intravenous injection). The animal would then be exposed to the excitation light, and imaging would be performed in the dark using a sensitive in vivo imaging system (IVIS) equipped with an NIR filter. The long-lasting signal allows for imaging over extended periods without the need for continuous excitation.[12]

Cellular Uptake and Imaging Pathway

Cellular_Uptake_Imaging cluster_0 Extracellular cluster_1 Cellular cluster_2 Imaging NP Cr-NPs Endocytosis Endocytosis NP->Endocytosis Uptake Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (potential) Emission NIR Emission (Imaging Signal) Lysosome->Emission Location of NPs Cytoplasm->Emission Location of NPs Excitation Excitation (e.g., UV/Visible Light) Excitation->Lysosome Excitation->Cytoplasm Detection NIR Detector / Camera Emission->Detection

Caption: Cellular uptake and imaging with Cr-NPs.

Safety and Toxicity

While this compound (III) oxide is considered relatively stable and less toxic than hexavalent this compound, the safety of this compound nanoparticles must be carefully evaluated for any biomedical application. Studies have shown that Cr₂O₃ nanoparticles can induce cytotoxicity and oxidative stress in a dose- and time-dependent manner. Therefore, thorough toxicological assessments are essential before considering in vivo applications. Green synthesis methods may offer a route to more biocompatible nanoparticles due to the presence of natural capping agents.[5]

Conclusion

This compound nanoparticles, particularly Cr₂O₃ and Cr³⁺-doped phosphors, represent a promising, albeit underexplored, platform for biomedical imaging. While their application in MRI and CT is currently theoretical and requires significant research to validate, their use in near-infrared persistent luminescence imaging has been demonstrated and offers distinct advantages over conventional fluorescence imaging. The synthesis protocols provided herein offer a starting point for researchers to produce and characterize these nanomaterials for further investigation in the exciting field of biomedical imaging.

References

Application Notes and Protocols: Investigating the Impact of Chromium Alloying on the Mechanical Properties of Steel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the effects of chromium alloying on the mechanical properties of steel. It includes detailed experimental protocols for evaluating these properties and presents quantitative data in a structured format. Additionally, logical and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

This compound is a critical alloying element in steel, renowned for its ability to significantly enhance a range of mechanical properties.[1][2][3] When added to steel, this compound can improve hardness, tensile strength, toughness, and, most notably, corrosion resistance.[1][4][5] These enhancements are primarily attributed to the formation of hard this compound carbides within the steel's microstructure and the creation of a passive, protective this compound oxide layer on the surface.[1][4][6][7] This document outlines the methodologies to systematically investigate and quantify the impact of varying this compound concentrations on the performance of steel alloys.

Impact of this compound on Mechanical Properties: A Summary

The addition of this compound to steel leads to several beneficial changes in its mechanical characteristics. The extent of these improvements is generally dependent on the concentration of this compound and the presence of other alloying elements.[4][8]

Key Effects of this compound Alloying:

  • Increased Hardness and Wear Resistance: this compound combines with carbon to form hard this compound carbides, which act as obstacles to dislocation movement within the crystal structure, thereby increasing hardness and resistance to wear and abrasion.[1][4][7]

  • Enhanced Tensile Strength: The presence of this compound carbides significantly increases the tensile and yield strength of steel.[1][9] For every 1% of this compound added, the tensile strength can increase by 80 to 100 MPa.[9]

  • Improved Hardenability: this compound slows down the critical cooling rate required to form martensite, allowing for deeper and more uniform hardening of the steel.[1][7]

  • Superior Corrosion Resistance: This is the most well-known effect of this compound. With a this compound content of 10.5% or more, a thin, stable, and self-healing layer of this compound oxide forms on the steel's surface, protecting it from corrosion.[1][6][10] This is the fundamental principle behind stainless steel.[10][11]

  • High-Temperature Strength: this compound helps steel retain its strength at elevated temperatures, making it suitable for applications such as boilers and engine components.[1][12]

Quantitative Data Summary

The following tables summarize the typical effects of varying this compound content on the key mechanical properties of steel. The values presented are illustrative and can vary based on the base steel composition and heat treatment.

Table 1: Effect of this compound Content on Hardness and Tensile Strength

This compound Content (wt. %)Typical Hardness (Rockwell C)Typical Tensile Strength (MPa)
< 1.020 - 30 HRC550 - 750
1.0 - 5.030 - 45 HRC750 - 1100
5.0 - 12.045 - 55 HRC1100 - 1500
> 12.0 (Stainless Steel)40 - 58 HRC1000 - 1800

Table 2: Effect of this compound Content on Toughness and Corrosion Resistance

This compound Content (wt. %)Charpy V-Notch Impact Energy (Joules) at Room TemperatureCorrosion Resistance
< 1.080 - 150Low
1.0 - 5.060 - 120Moderate
5.0 - 12.040 - 100Good
> 12.0 (Stainless Steel)30 - 90Excellent

Experimental Protocols

To accurately assess the impact of this compound alloying, a series of standardized tests should be performed. The following protocols are based on internationally recognized standards.

Tensile Testing

Objective: To determine the ultimate tensile strength, yield strength, elongation, and reduction of area of steel samples with varying this compound content.

Standard: ASTM E8/E8M - Standard Test Methods for Tension Testing of Metallic Materials.[13][14][15][16][17]

Protocol:

  • Specimen Preparation:

    • Machine test specimens from the steel alloys into a standardized "dog-bone" shape as specified in ASTM E8/E8M.[17]

    • Measure and record the initial cross-sectional area and gauge length of each specimen.[13]

    • Mark the gauge length on the specimen using a scribe or punch.[13]

  • Test Procedure:

    • Secure the specimen in the grips of a universal testing machine.[13]

    • Attach an extensometer to the specimen's gauge length to accurately measure elongation.

    • Apply a uniaxial tensile load at a constant rate of strain as specified in the standard (e.g., Method B of ASTM E8).[14]

    • Continue to apply the load until the specimen fractures.[13]

    • Record the load and elongation data throughout the test.

  • Data Analysis:

    • Plot the stress-strain curve from the recorded data.

    • Determine the ultimate tensile strength (the maximum stress the material can withstand).[13]

    • Determine the yield strength (the stress at which the material begins to deform plastically), often using the 0.2% offset method.[13]

    • After fracture, fit the two halves of the specimen together and measure the final gauge length and the cross-sectional area at the point of fracture.

    • Calculate the percent elongation and the percent reduction in area to assess ductility.[13]

Hardness Testing

Objective: To measure the resistance of the steel alloys to localized plastic deformation.

Standard: ASTM E18 - Standard Test Methods for Rockwell Hardness of Metallic Materials.[17]

Protocol:

  • Specimen Preparation:

    • Ensure the surface of the specimen is smooth, clean, and free of scale or oxides.

    • The specimen should have a minimum thickness to prevent the indentation from affecting the opposite surface.

  • Test Procedure:

    • Select the appropriate Rockwell scale (e.g., HRC for hardened steels or HRB for softer steels) and indenter (diamond cone for HRC, steel ball for HRB).[18][19]

    • Place the specimen on the anvil of the Rockwell hardness tester.

    • Apply a preliminary minor load to seat the indenter.[20][21]

    • Apply the major load for a specified dwell time.[20][21]

    • Remove the major load, leaving the minor load applied.[20]

    • The Rockwell hardness number is automatically displayed on the machine, based on the depth of indentation.[21]

  • Data Analysis:

    • Take multiple readings at different locations on the specimen to ensure consistency.

    • Report the average hardness value along with the Rockwell scale used (e.g., 55 HRC).

Impact Toughness Testing

Objective: To determine the amount of energy absorbed by a material during fracture, which is a measure of its toughness.

Standard: ASTM E23 - Standard Test Methods for Notched Bar Impact Testing of Metallic Materials.[17][22]

Protocol:

  • Specimen Preparation:

    • Machine standard Charpy V-notch specimens with dimensions of 10mm x 10mm x 55mm.[22]

    • Create a 2mm deep V-notch in the center of one face of the specimen.[22]

    • For testing at different temperatures, condition the specimens in a cooling or heating bath for a specified time to reach the desired temperature.[23]

  • Test Procedure:

    • Position the specimen on the supports of the Charpy impact testing machine, with the notch facing away from the pendulum striker.[22]

    • Raise the pendulum to a specified height and release it.

    • The pendulum swings down, strikes the specimen, and fractures it.[23]

    • The height to which the pendulum swings after fracturing the specimen is used to calculate the energy absorbed during impact.[24]

  • Data Analysis:

    • The impact energy, typically in Joules, is read from the machine's scale.

    • Examine the fracture surface to determine the mode of fracture (ductile or brittle).

    • Plot the impact energy as a function of temperature to determine the ductile-to-brittle transition temperature.

Corrosion Resistance Testing

Objective: To evaluate the resistance of the steel alloys to corrosion in a simulated corrosive environment.

Standard: ASTM B117 - Standard Practice for Operating Salt Spray (Fog) Apparatus.[25][26]

Protocol:

  • Specimen Preparation:

    • Clean the specimens thoroughly to remove any surface contaminants.

  • Test Procedure:

    • Place the specimens in a salt spray cabinet.

    • Expose the specimens to a continuous fog of a 5% sodium chloride solution at a controlled temperature (typically 35°C).[25]

    • The duration of the test can range from a few hours to several hundred hours, depending on the expected corrosion resistance.

  • Data Analysis:

    • Periodically remove the specimens and visually inspect them for signs of corrosion (e.g., rust, pitting).

    • The extent of corrosion can be rated using standardized charts.

    • For a more quantitative analysis, the mass loss of the specimens can be measured after removing the corrosion products.[26]

Alternative and Advanced Corrosion Testing:

  • Electrochemical Testing: Techniques like potentiodynamic polarization and electrochemical impedance spectroscopy can provide quantitative data on corrosion rates and the stability of the passive layer.[25][27]

  • Pitting Corrosion Testing: The Pitting Resistance Equivalent Number (PREN) can be calculated or experimentally determined to assess the resistance to localized pitting corrosion.[27]

Visualizations

Logical Relationship: How this compound Enhances Steel Properties

G Mechanism of this compound Alloying in Steel cluster_mechanisms Strengthening and Protection Mechanisms cluster_properties Enhanced Mechanical Properties Cr This compound (Cr) Alloying Element Alloy This compound Alloyed Steel Cr->Alloy Steel Steel (Fe + C) Steel->Alloy Carbides Formation of This compound Carbides (Cr23C6) Alloy->Carbides with Carbon PassiveLayer Formation of Passive This compound Oxide Layer (Cr2O3) Alloy->PassiveLayer with Oxygen (at >10.5% Cr) Hardenability Improved Hardenability Alloy->Hardenability Hardness Increased Hardness & Wear Resistance Carbides->Hardness Strength Increased Tensile Strength Carbides->Strength Corrosion Enhanced Corrosion Resistance PassiveLayer->Corrosion

Caption: Mechanism of how this compound alloying enhances the mechanical properties of steel.

Experimental Workflow: Investigating this compound's Impact

G Experimental Workflow for Investigating this compound in Steel start Start: Define Cr Concentrations prep Alloy Preparation & Specimen Machining start->prep tensile Tensile Testing (ASTM E8) prep->tensile hardness Hardness Testing (ASTM E18) prep->hardness impact Impact Testing (ASTM E23) prep->impact corrosion Corrosion Testing (ASTM B117) prep->corrosion analysis Data Analysis & Comparison tensile->analysis hardness->analysis impact->analysis corrosion->analysis end Conclusion on Cr Impact analysis->end

Caption: A typical experimental workflow for evaluating the effects of this compound in steel.

References

detailed procedure for conducting chromium(VI) reduction experiments in water treatment

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Chromium(VI) Reduction in Water Treatment

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for conducting this compound(VI) reduction experiments aimed at water treatment. The protocols outlined below cover various methods, including chemical, electrochemical, photocatalytic, and biological reduction. These notes are intended to serve as a comprehensive guide for laboratory-scale investigations into the remediation of this compound(VI)-contaminated water.

Introduction to this compound(VI) Reduction

Hexavalent this compound (Cr(VI)) is a highly toxic and carcinogenic environmental pollutant often found in industrial wastewater from processes such as electroplating, leather tanning, and pigment production.[1][2][3] The primary strategy for treating Cr(VI)-contaminated water is its reduction to the less toxic and less soluble trivalent this compound (Cr(III)).[1][4][5][6] Cr(III) can then be precipitated and removed from the water.[1][7] This document details the experimental protocols for evaluating the efficacy of different Cr(VI) reduction techniques.

Analytical Method for this compound(VI) Determination

Accurate quantification of Cr(VI) is crucial for evaluating the effectiveness of any reduction experiment. The most common and widely accepted method is the spectrophotometric analysis using 1,5-diphenylcarbazide (B1670730) (DPC).

Protocol 2.1: Spectrophotometric Determination of Cr(VI) with Diphenylcarbazide

This method is based on the reaction of Cr(VI) with DPC in an acidic solution to form a purple-colored complex, which can be measured spectrophotometrically at a maximum wavelength of 540 nm.[8]

Reagents and Materials:

  • 1,5-Diphenylcarbazide (DPC) solution (0.0015% w/v in acetone)

  • Sulfuric acid (H₂SO₄) or Phosphoric acid (H₃PO₄) solution (0.03 M)[8]

  • Potassium dichromate (K₂Cr₂O₇) stock solution (1000 mg/L Cr(VI))

  • Deionized water

  • Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Collect water samples and filter them through a 0.45 µm membrane filter if necessary.

  • Acidification: To a known volume of the sample (e.g., 50 mL), add the acidic solution (H₃PO₄) to adjust the pH to approximately 1.[8]

  • Color Development: Add a specific volume of the DPC solution (e.g., 2 mL) to the acidified sample and mix thoroughly. Allow the color to develop for at least 5 minutes.[8]

  • Spectrophotometric Measurement: Measure the absorbance of the solution at 540 nm using a spectrophotometer. Use a reagent blank (deionized water treated with the same reagents) to zero the instrument.

  • Calibration Curve: Prepare a series of Cr(VI) standards of known concentrations from the stock solution. Follow steps 2-4 for each standard to generate a calibration curve of absorbance versus Cr(VI) concentration.

  • Concentration Determination: Determine the Cr(VI) concentration in the unknown sample by comparing its absorbance to the calibration curve.

Note on Interferences: The presence of other ions, such as Fe(III), can interfere with this method. This interference can be mitigated by the addition of a masking agent like sodium fluoride (B91410) (NaF) solution (0.3%).[8]

Experimental Protocols for this compound(VI) Reduction

The following sections provide detailed protocols for various Cr(VI) reduction methods.

Chemical Reduction

Chemical reduction is a widely used and effective method for Cr(VI) removal.[9] Common reducing agents include ferrous sulfate (B86663) (FeSO₄) and sodium metabisulfite (B1197395) (Na₂S₂O₅).[1]

Protocol 3.1.1: Chemical Reduction using Ferrous Sulfate (FeSO₄)

Materials:

  • Cr(VI) contaminated water sample

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Jar testing apparatus or magnetic stirrer

  • pH meter

Procedure:

  • Initial Characterization: Determine the initial Cr(VI) concentration and pH of the water sample.

  • pH Adjustment: Adjust the pH of the water sample. While the reaction can occur between pH 7 and 9, acidic conditions can also be effective.[1] For acidic reduction, adjust the pH to a range of 2.0-3.0 using H₂SO₄.

  • Reductant Dosing: Prepare a stock solution of FeSO₄. Add the required dose of the FeSO₄ solution to the water sample while stirring. The stoichiometric molar ratio of Fe(II) to Cr(VI) is 3:1, but in practice, a higher ratio is often used to account for inefficiencies.[1]

  • Reaction: Allow the reaction to proceed for a predetermined time (e.g., 15-60 minutes) under constant stirring.[10]

  • Sample Collection: At regular intervals, collect samples, filter them, and analyze for the residual Cr(VI) concentration using the DPC method (Protocol 2.1).

  • Precipitation (Optional but Recommended): After the reduction is complete, raise the pH to above 7 using NaOH to precipitate the newly formed Cr(III) as this compound hydroxide (Cr(OH)₃).[1]

Protocol 3.1.2: Chemical Reduction using Sodium Metabisulfite (Na₂S₂O₅)

Materials:

  • Cr(VI) contaminated water sample

  • Sodium metabisulfite (Na₂S₂O₅)

  • Sulfuric acid (H₂SO₄) for pH adjustment

  • Sodium hydroxide (NaOH) for pH adjustment

  • Jar testing apparatus or magnetic stirrer

  • pH meter and ORP meter

Procedure:

  • Initial Characterization: Measure the initial Cr(VI) concentration and pH of the water sample.

  • pH Adjustment: This reduction process is most effective under acidic conditions, typically at a pH of 2 to 2.5.[1] Use H₂SO₄ to lower the pH.

  • Reductant Dosing: Prepare a fresh solution of Na₂S₂O₅. Add the solution to the acidified water sample while stirring. The reaction progress can be monitored using an Oxidation-Reduction Potential (ORP) meter, targeting an ORP of around 200 mV.[1]

  • Reaction: Continue stirring for a set reaction time (e.g., 15-30 minutes).

  • Sample Analysis: Collect and analyze samples for residual Cr(VI) concentration.

  • Precipitation: Raise the pH with NaOH to precipitate Cr(III) as Cr(OH)₃.[1]

Electrochemical Reduction

Electrochemical reduction offers the advantage of in-situ generation of the reducing agent and minimal chemical addition.[4][9]

Protocol 3.2.1: Electrochemical Reduction in a Batch Reactor

Materials:

  • Cr(VI) contaminated water sample

  • Electrochemical cell or beaker (250 mL)

  • Iron or aluminum electrodes

  • DC power supply

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Setup: Place a known volume of the Cr(VI) solution (e.g., 100 mL) into the electrochemical cell.[11] Place the iron or aluminum electrodes in the solution, connected to the DC power supply.

  • pH Adjustment: Adjust the initial pH of the solution. Acidic conditions (pH 3-5) often enhance the reduction rate.[9]

  • Electrolysis: Apply a constant current density (e.g., 10-50 A/m²) to the electrodes while stirring the solution.[11]

  • Sampling: Collect samples at regular time intervals (e.g., every 10-20 minutes) for up to 180 minutes.[11]

  • Analysis: Analyze the samples for the remaining Cr(VI) concentration.

Photocatalytic Reduction

Photocatalysis utilizes semiconductor materials and a light source to generate electron-hole pairs, which drive the reduction of Cr(VI).[12][13]

Protocol 3.3.1: Photocatalytic Reduction using a Modified g-C₃N₄ Photocatalyst

Materials:

  • Cr(VI) contaminated water sample (e.g., 30 ppm K₂Cr₂O₇ solution)[3]

  • Photocatalyst (e.g., modified graphitic carbon nitride, g-C₃N₄)[3]

  • Hole scavenger (e.g., EDTA-2Na, 300 ppm)[3]

  • Photoreactor with a visible light source (e.g., blue LED, λ = 450 nm)[3]

  • Magnetic stirrer

Procedure:

  • Catalyst Suspension: Add a specific dosage of the photocatalyst (e.g., 0.3 g/L) to a known volume of the Cr(VI) solution containing the hole scavenger.[3]

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30 minutes to allow for adsorption-desorption equilibrium to be reached between the catalyst and Cr(VI) ions.[3]

  • Photoreaction: Irradiate the suspension with the visible light source while continuously stirring.

  • Sampling: At regular intervals (e.g., every 15 minutes for 90 minutes), withdraw a sample of the suspension.[3]

  • Sample Preparation and Analysis: Centrifuge the collected sample to remove the photocatalyst particles. Analyze the supernatant for the residual Cr(VI) concentration.

Biological Reduction

Microorganisms can enzymatically reduce Cr(VI) to Cr(III), often using organic matter as an electron donor.[5][6][14]

Protocol 3.4.1: Anaerobic Biological Reduction in a Batch Culture

Materials:

  • Cr(VI) contaminated water sample

  • Anaerobic microbial culture (e.g., sludge from an anaerobic digester)

  • Nutrient medium containing a carbon source (e.g., glucose or lactate)

  • Anaerobic reactor or serum bottles

  • Shaking incubator

Procedure:

  • Inoculation: In an anaerobic environment (e.g., an anaerobic glove box), add a known amount of the microbial inoculum to the sterile nutrient medium containing the Cr(VI) solution.

  • Incubation: Seal the reactor or bottles and incubate at a controlled temperature (e.g., 35°C) with gentle shaking.[15]

  • Monitoring: At regular time intervals, withdraw samples under anaerobic conditions.

  • Analysis: Analyze the samples for Cr(VI) concentration, total this compound, and potentially the concentration of the carbon source. Cell growth can also be monitored by measuring optical density.

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison of the effects of different parameters.

Table 1: Effect of pH on Cr(VI) Reduction by Ferrous Sulfate

Initial Cr(VI) (mg/L) Fe(II):Cr(VI) Molar Ratio pH Reaction Time (min) Final Cr(VI) (mg/L) Reduction Efficiency (%)
50 5:1 2.5 30 2.1 95.8
50 5:1 4.0 30 8.5 83.0

| 50 | 5:1 | 7.0 | 30 | 15.2 | 69.6 |

Table 2: Influence of Current Density on Electrochemical Cr(VI) Reduction

Initial Cr(VI) (mg/L) Initial pH Current Density (A/m²) Reaction Time (min) Final Cr(VI) (mg/L) Reduction Efficiency (%)
100 3.5 10 60 45.3 54.7
100 3.5 30 60 18.9 81.1

| 100 | 3.5 | 50 | 60 | 5.7 | 94.3 |

Table 3: Photocatalytic Reduction of Cr(VI) with Varying Catalyst Dosage

Initial Cr(VI) (mg/L) Catalyst Catalyst Dosage (g/L) Irradiation Time (min) Final Cr(VI) (mg/L) Reduction Efficiency (%)
30 T7.5-g-C₃N₄ 0.1 90 8.2 72.7
30 T7.5-g-C₃N₄ 0.3 90 1.1 96.3

| 30 | T7.5-g-C₃N₄ | 0.5 | 90 | 4.1 | 86.3 |

Visualizations

Diagrams illustrating the experimental workflow and reduction pathways are provided below using Graphviz (DOT language).

Experimental_Workflow cluster_prep Sample Preparation & Characterization cluster_treatment Reduction Experiment cluster_analysis Analysis cluster_final Post-Treatment Sample Water Sample Initial_Analysis Measure Initial Cr(VI) & pH Sample->Initial_Analysis pH_Adjust Adjust pH Initial_Analysis->pH_Adjust Add_Reagent Add Reductant/ Catalyst/Apply Current pH_Adjust->Add_Reagent Reaction Reaction under Controlled Conditions Add_Reagent->Reaction Sampling Collect Samples at Intervals Reaction->Sampling Filtration Filter/Centrifuge Sample Sampling->Filtration CrVI_Analysis Analyze Residual Cr(VI) (DPC Method) Filtration->CrVI_Analysis Data_Analysis Calculate Reduction Efficiency CrVI_Analysis->Data_Analysis Precipitation pH Adjustment for Cr(III) Precipitation Chemical_Reduction_Pathway CrVI Cr(VI) (HCrO₄⁻/Cr₂O₇²⁻) CrIII Cr(III) (Cr³⁺) CrVI->CrIII + 3e⁻ (Reduction) Reducing_Agent Reducing Agent (e.g., Fe²⁺) Oxidized_Product Oxidized Product (e.g., Fe³⁺) Reducing_Agent->Oxidized_Product - e⁻ (Oxidation)

References

Application Notes and Protocols for Clinical Trials of Chromium Supplementation in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chromium is an essential trace mineral that plays a role in carbohydrate and lipid metabolism.[1][2] Supplementation with this compound, particularly trivalent this compound (Cr3+), has been investigated for its potential to improve glycemic control and insulin (B600854) sensitivity in individuals with metabolic syndrome and type 2 diabetes.[1][3][4] These application notes provide a comprehensive guide to designing and conducting clinical trials to evaluate the efficacy of this compound supplementation in metabolic research.

Putative Molecular Mechanisms of this compound Action

This compound supplementation is believed to exert its effects on metabolic pathways through several mechanisms:

  • Enhanced Insulin Signaling: this compound has been shown to enhance the kinase activity of the insulin receptor β-subunit and increase the activity of downstream signaling molecules like PI3-kinase and Akt.[5] This amplification of the insulin signal leads to increased glucose uptake by cells.

  • Increased GLUT4 Translocation: this compound promotes the movement of glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane in skeletal muscle and adipose tissue.[5][6][7] This process is crucial for insulin-stimulated glucose uptake. Evidence suggests this may occur via a cholesterol-dependent mechanism.[6][8]

  • AMPK Activation: Trivalent this compound can activate 5' AMP-activated protein kinase (AMPK), a key cellular energy sensor.[9][10][11] AMPK activation can lead to increased glucose uptake and fatty acid oxidation. Recent studies suggest this compound may displace magnesium in mitochondrial ATP synthase, leading to a higher AMP:ATP ratio and subsequent AMPK activation.[11][12]

  • Modulation of Insulin Receptor Activity: this compound is a component of chromodulin, a low-molecular-weight this compound-binding substance that can bind to the insulin receptor and potentiate its activity.[7][12]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways influenced by this compound supplementation.

cluster_0 Insulin Signaling Pathway Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS-1 IR->IRS1 PI3K PI3-Kinase IRS1->PI3K Akt Akt PI3K->Akt GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle GLUT4_membrane GLUT4 Translocation to Membrane GLUT4_vesicle->GLUT4_membrane Glucose_uptake Glucose Uptake GLUT4_membrane->Glucose_uptake This compound This compound This compound->IR Potentiates This compound->GLUT4_vesicle Promotes

Caption: Insulin Signaling Pathway and this compound's Influence.

cluster_1 AMPK Signaling Pathway This compound This compound ATP_Synthase Mitochondrial ATP Synthase This compound->ATP_Synthase Inhibits AMP_ATP_ratio Increased AMP:ATP Ratio ATP_Synthase->AMP_ATP_ratio AMPK AMPK Activation AMP_ATP_ratio->AMPK Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Fatty_Acid_Oxidation Increased Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation

Caption: this compound's Activation of the AMPK Signaling Pathway.

Clinical Trial Design

A well-designed clinical trial is essential to robustly evaluate the effects of this compound supplementation.

Study Design

A randomized, double-blind, placebo-controlled trial is the gold standard for assessing the efficacy of this compound supplementation.[3][13] A parallel-group design is common, where one group receives this compound and the other receives a placebo.[13] A crossover design, where each participant receives both treatments in a sequential, randomized order, can also be considered to reduce inter-individual variability.[3]

Participant Population

The target population should be clearly defined based on the research question. Common inclusion criteria include:

  • Adults with a diagnosis of metabolic syndrome, impaired glucose tolerance (IGT), or impaired fasting glucose (IFG).[3][14]

  • Individuals with type 2 diabetes mellitus.[4][15]

Key exclusion criteria often include:

  • Type 1 diabetes mellitus.[13]

  • Use of insulin or certain oral antihyperglycemic medications.[13]

  • Uncontrolled hypertension or severe hypertriglyceridemia.[13]

  • History of renal or liver disease.[13]

  • Use of this compound-containing dietary supplements within a specified period before the study.[13]

Intervention
  • Form of this compound: this compound picolinate (B1231196) is a widely used and well-absorbed form of this compound.[3][16] Other forms include this compound chloride and this compound-enriched yeast.[6][15]

  • Dosage: Doses in clinical trials typically range from 200 to 1000 micrograms (mcg) per day.[2][3][4][17] A dose-response study may be beneficial to determine the optimal dosage.[17]

  • Placebo: The placebo should be identical in appearance, taste, and smell to the this compound supplement.

Outcome Measures

Primary Outcome Measures:

  • Change in insulin sensitivity.

  • Change in glycemic control (e.g., HbA1c, fasting plasma glucose).

Secondary Outcome Measures:

  • Change in lipid profile (total cholesterol, LDL-C, HDL-C, triglycerides).

  • Change in body weight, body mass index (BMI), and waist circumference.

  • Change in blood pressure.

  • Assessment of oxidative stress and inflammatory markers.

Experimental Protocols

Assessment of Insulin Sensitivity

Several methods can be used to assess insulin sensitivity, ranging from simple fasting indices to more complex dynamic tests.[18][19][20]

  • Homeostasis Model Assessment of Insulin Resistance (HOMA-IR): A simple and widely used method calculated from fasting glucose and insulin levels.[20][21]

    • Formula: HOMA-IR = (Fasting Insulin (μU/mL) x Fasting Glucose (mmol/L)) / 22.5

  • Quantitative Insulin Sensitivity Check Index (QUICKI): Another index derived from fasting glucose and insulin, which is well-correlated with the gold-standard glucose clamp technique.[19][22]

    • Formula: QUICKI = 1 / (log(Fasting Insulin (μU/mL)) + log(Fasting Glucose (mg/dL)))

  • Hyperinsulinemic-Euglycemic Clamp: Considered the gold standard for measuring insulin sensitivity, but it is invasive, labor-intensive, and expensive.[18][19]

  • Oral Glucose Tolerance Test (OGTT)-Derived Indices: Several indices, such as the Matsuda and Stumvoll indices, can be calculated from glucose and insulin values obtained during an OGTT.[19][21]

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess glucose metabolism.[18][23]

Protocol:

  • Patient Preparation: Participants should consume a diet with at least 150 grams of carbohydrates per day for three days prior to the test and fast for 8-16 hours overnight.[24][25]

  • Fasting Blood Sample: A fasting blood sample is collected to measure baseline glucose and insulin levels.[24]

  • Glucose Load: The participant ingests a 75-gram glucose solution within 5 minutes.[25]

  • Post-Load Blood Samples: Blood samples are drawn at specific time points, typically 30, 60, and 120 minutes after the glucose load, to measure glucose and insulin concentrations.[18][21]

Measurement of this compound Levels

Measuring this compound levels in biological samples is essential to assess compliance and baseline status.

  • Sample Types: Whole blood, serum, urine, and nail clippings can be used.[13][26]

  • Analytical Methods: Due to the low concentrations of this compound in biological samples, sensitive analytical techniques are required.[27] These include:

    • Graphite Furnace Atomic Absorption Spectrometry (GFAAS).[28]

    • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[28][29]

  • Pre-analytical Considerations: Strict procedures must be followed to avoid contamination during sample collection and processing.[28][30] This includes using non-stainless steel needles for blood collection and acid-washed plastic tubes.[28]

Experimental Workflow

The following diagram outlines a typical experimental workflow for a clinical trial of this compound supplementation.

cluster_workflow Clinical Trial Workflow Start Screening & Recruitment Informed_Consent Informed Consent Start->Informed_Consent Baseline Baseline Assessment (OGTT, Blood Samples, Anthropometry) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Intervention Intervention Period (this compound or Placebo) Randomization->Intervention Midpoint Mid-point Assessment (Optional) Intervention->Midpoint Final Final Assessment (OGTT, Blood Samples, Anthropometry) Intervention->Final Midpoint->Intervention Data_Analysis Data Analysis Final->Data_Analysis Reporting Reporting of Results Data_Analysis->Reporting

References

A Researcher's Guide to Chromium Electrodeposition for Protective Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

This document provides a detailed guide for researchers, scientists, and professionals in materials science and engineering on the electrodeposition of chromium for producing protective coatings. It covers both traditional hexavalent and more environmentally friendly trivalent this compound plating processes, offering insights into bath compositions, operating parameters, coating properties, and troubleshooting.

Introduction to this compound Electrodeposition

This compound electroplating is a widely utilized surface finishing technique to deposit a thin layer of this compound onto a substrate material.[1] This process is valued for its ability to impart desirable surface properties, including high hardness, excellent corrosion and wear resistance, a low coefficient of friction, and a decorative, lustrous finish.[2][3] These characteristics make this compound coatings essential in various industries, such as automotive, aerospace, and manufacturing, for both functional and decorative purposes.[4][5]

The electrodeposition process involves passing a direct electric current through an electrolytic solution, known as the plating bath, containing dissolved this compound compounds. The substrate to be coated acts as the cathode, while an inert or consumable anode completes the electrical circuit. This electrochemical process reduces this compound ions in the bath, causing them to deposit onto the cathode's surface.

Historically, hexavalent this compound (Cr(VI)) baths, primarily based on chromic acid, have been the industry standard due to their robustness and the high quality of the resulting coatings.[1][6] However, the significant health and environmental risks associated with hexavalent this compound, a known carcinogen, have led to stringent regulations and a push towards safer alternatives.[6][7] As a result, trivalent this compound (Cr(III)) plating processes have emerged as a viable, more environmentally friendly option.[3][8] This guide will detail the protocols for both hexavalent and trivalent this compound electrodeposition.

Types of this compound Plating Baths

The choice of plating bath is critical as it dictates the deposition process's efficiency, the properties of the final coating, and the associated environmental and safety considerations. The two primary types of this compound plating baths are based on hexavalent and trivalent this compound.

Hexavalent this compound (Cr(VI)) Plating Baths

Hexavalent this compound plating has long been the preferred method for achieving hard, durable, and bright this compound coatings.[6] The primary ingredient in these baths is this compound trioxide (CrO₃), also known as chromic anhydride.[1][4]

Key Components and Their Functions:

  • Chromic Acid (CrO₃): The source of hexavalent this compound ions for deposition.

  • Sulfate (B86663) (SO₄²⁻): Typically added as sulfuric acid (H₂SO₄), it acts as a catalyst, essential for the deposition of this compound metal. The ratio of chromic acid to sulfate is a critical parameter that must be carefully controlled.[9]

  • Fluorides or Other Co-catalysts: Sometimes used to enhance bath performance.[10]

The electrochemistry of hexavalent this compound deposition is complex, involving the reduction of Cr(VI) to Cr(III) and then to metallic this compound (Cr(0)).[10]

Trivalent this compound (Cr(III)) Plating Baths

Trivalent this compound plating offers a safer and more environmentally benign alternative to hexavalent this compound plating.[1] These baths use this compound salts where this compound is in the +3 oxidation state, such as this compound sulfate or this compound chloride.[4]

Key Components and Their Functions:

  • This compound(III) Salt: The source of trivalent this compound ions (e.g., Cr₂(SO₄)₃ or CrCl₃).[11][12]

  • Complexing Agents: These are crucial for stabilizing the trivalent this compound ions in the solution and preventing the precipitation of this compound hydroxide (B78521).[11][12] Examples include formic acid, carbamide, and various carboxylic acids.[12][13]

  • Conductivity Salts: Added to increase the electrical conductivity of the bath (e.g., ammonium (B1175870) chloride).[11]

  • Buffering Agents: Used to maintain the pH of the bath within the desired operating range (e.g., boric acid).[11]

  • Wetting Agents: Help to reduce surface tension and prevent pitting.

Trivalent this compound baths are generally less toxic and produce less hazardous waste.[1] They also offer advantages such as higher cathode efficiencies and better throwing power, which is the ability to plate uniformly on complex shapes.[10]

Quantitative Data Presentation

The following tables summarize the typical compositions and operating parameters for both hexavalent and trivalent this compound electrodeposition baths.

Table 1: Hexavalent this compound Plating Bath Composition and Operating Parameters

ParameterDecorative PlatingHard Plating
Chromic Acid (CrO₃)225 - 300 g/L225 - 300 g/L
Sulfuric Acid (H₂SO₄)2.25 - 3.0 g/L2.25 - 3.0 g/L
CrO₃:SO₄ Ratio75:1 to 250:175:1 to 250:1
Temperature35 - 45 °C[1]50 - 65 °C[1]
Current Density1.55 - 3.10 kA/m²1.55 - 3.10 kA/m²
pH< 1.0[10]< 1.0[10]
AnodesLead-tin or Lead-antimony alloys[4]Lead-tin or Lead-antimony alloys[4]

Table 2: Trivalent this compound Plating Bath Composition and Operating Parameters

ParameterTypical Range
This compound(III) Chloride (CrCl₃)110 - 130 g/L[14]
Sodium Sulfate (Na₂SO₄)40 g/L[14]
Boric Acid (H₃BO₃)40 g/L[14]
Formic Acid (HCOOH)40 mL/L[14]
Formaldehyde (HCHO)4 mL/L[14]
Polyethylene Glycol (PEG)0.1 g/L[14]
Temperature30 - 40 °C[13]
Current Density10 - 25 A/dm²[13]
pH2.5 - 3.5[15]
AnodesGraphite or platinized titanium

Table 3: Comparison of Coating Properties

PropertyHexavalent this compound CoatingTrivalent this compound Coating
Hardness700 - 1000 HV[10]Similar to Hexavalent[10]
AppearanceBright, bluish-whiteCan range from dark to bright
Corrosion ResistanceExcellent[6]Good, can be comparable to hexavalent
ThicknessDecorative: 0.13-0.25 µm[1], Hard: up to several hundred µmTypically 0.005 to 0.050 mils[10]
Micro-cracksTypically presentCan be engineered to be crack-free

Experimental Protocols

The following are detailed methodologies for performing this compound electrodeposition in a laboratory setting.

General Substrate Preparation Protocol

Proper substrate preparation is crucial for achieving good adhesion and a high-quality coating.

  • Degreasing: Remove heavy oils and grease from the substrate surface using an organic solvent or an alkaline cleaner.

  • Cleaning: Perform manual and/or ultrasonic cleaning to eliminate any residual dirt and surface impurities.

  • Rinsing: Thoroughly rinse the substrate with deionized water.

  • Activation (Etching): This step removes surface oxides and creates a more active surface for plating. The specific etchant and conditions depend on the substrate material. For steel, an anodic etch in a chromic acid solution or a dip in hydrochloric or sulfuric acid is common.[4]

  • Final Rinsing: Rinse the substrate again with deionized water before placing it in the plating bath.

Hexavalent this compound Electrodeposition Protocol

Materials:

  • Hexavalent this compound plating bath (see Table 1 for composition)

  • Plating tank (e.g., glass or PVC)

  • Lead-tin or lead-antimony anodes[4]

  • DC power supply

  • Heater and temperature controller

  • Magnetic stirrer or air agitation system

  • Prepared substrate

Procedure:

  • Heat the plating bath to the desired operating temperature (e.g., 55 °C for hard chrome).[1]

  • Suspend the prepared substrate (cathode) and the anodes in the plating bath. Ensure they are not in contact.

  • Connect the substrate to the negative terminal and the anodes to the positive terminal of the DC power supply.

  • Allow the substrate to warm to the solution temperature.

  • Apply the calculated DC current to achieve the desired current density.

  • Continue the electrodeposition for the time required to achieve the desired coating thickness. The plating rate for hard chrome is approximately 25 micrometers per hour.[4]

  • After plating, turn off the power supply, remove the substrate, and rinse it thoroughly with deionized water.

Trivalent this compound Electrodeposition Protocol

Materials:

  • Trivalent this compound plating bath (see Table 2 for composition)

  • Plating tank

  • Graphite or platinized titanium anodes

  • DC power supply

  • Heater and temperature controller

  • pH meter

  • Magnetic stirrer or air agitation system

  • Prepared substrate

Procedure:

  • Heat the plating bath to the desired operating temperature (e.g., 40 °C).[14]

  • Adjust the pH of the bath to the optimal range (e.g., 3.0) using sulfuric acid or sodium hydroxide as needed.[14]

  • Suspend the prepared substrate (cathode) and the anodes in the plating bath.

  • Connect the electrodes to the DC power supply.

  • Apply the calculated DC current to achieve the desired current density.

  • Monitor the pH of the bath during deposition and make adjustments as necessary.

  • Continue plating for the required duration.

  • After deposition, turn off the power supply, remove the coated substrate, and rinse it thoroughly with deionized water.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in this compound electrodeposition.

G cluster_prep Substrate Preparation cluster_plating Electrodeposition cluster_post Post-Treatment Degreasing Degreasing Cleaning Cleaning Degreasing->Cleaning Remove Contaminants Rinsing1 Rinsing1 Cleaning->Rinsing1 Remove Contaminants Activation Activation Rinsing1->Activation Prepare for Plating Rinsing2 Rinsing2 Activation->Rinsing2 Plating_Bath Immerse in Plating Bath Rinsing2->Plating_Bath Apply_Current Apply DC Current Plating_Bath->Apply_Current Rinsing3 Final Rinse Apply_Current->Rinsing3 Plating Complete Drying Drying Rinsing3->Drying

Caption: Experimental workflow for this compound electrodeposition.

G cluster_chem Chemical Issues cluster_op Operational Issues cluster_equip Equipment Issues Defect Identify Plating Defect Bath_Chem Incorrect Bath Chemistry? Defect->Bath_Chem Temp Incorrect Temperature? Defect->Temp Contact Poor Electrical Contact? Defect->Contact Impurity Metallic Impurities? Action_Chem Adjust Bath Composition Bath_Chem->Action_Chem Yes Action_Impurity Dummy Plate or Purify Bath Impurity->Action_Impurity Yes Current Incorrect Current Density? Action_Op Adjust Operating Parameters Temp->Action_Op Yes Current->Action_Op Yes Rinsing Inadequate Rinsing? Action_Equip Check Connections and Rinsing Contact->Action_Equip Yes Rinsing->Action_Equip Yes

Caption: Troubleshooting guide for this compound electrodeposition.

Troubleshooting Common Plating Defects

Effective troubleshooting is essential for maintaining a consistent and high-quality this compound plating process. Below are common defects, their potential causes, and recommended corrective actions.

Table 4: Troubleshooting Guide for this compound Electrodeposition

DefectPotential CausesCorrective Actions
Dull or Milky Deposits - Incorrect bath temperature or current density.[16][17]- Contamination of the plating bath with chlorides or tramp metals (e.g., iron, copper).[16][18]- Verify and adjust temperature and current density to optimal ranges.- Analyze the bath for contaminants and perform purification if necessary (e.g., dummy plating for metallic impurities).[19]
Burnt Deposits (in high current density areas)- Excessive current density.[16][17]- Low bath temperature.[18]- Insufficient catalyst concentration (high chrome-to-catalyst ratio).[18]- Reduce the current density.[19]- Ensure the bath and part are at the correct operating temperature.[18]- Analyze and adjust the catalyst concentration.
Poor or Partial Coverage - Inadequate rinsing, leading to drag-in of impurities.[19]- Low concentration of bath components.[19]- Excessive current density.[19]- Passive nickel substrate.[19]- Improve rinsing efficiency between plating steps.[20]- Analyze and replenish bath components as needed.- Reduce the current density.- Ensure the nickel underlayer is active; may require carbon treatment of the nickel bath.[19]
Poor Adhesion - Improper or insufficient substrate cleaning and activation.[17]- Interruption of the electrical current during plating.- Review and optimize the substrate preparation process.- Ensure continuous and stable electrical contact throughout the plating cycle.
Pitting - Porous base metal.[16]- Insoluble particles suspended in the bath.[16]- Gas bubbles adhering to the substrate surface.- Improve the surface finish of the base metal before plating.- Filter the plating solution to remove suspended solids.- Ensure adequate agitation to dislodge gas bubbles.
Roughness - Poor base metal condition.[17]- Solid particles in the plating bath.- Improve the surface finish of the substrate.- Continuously filter the plating bath.

By carefully controlling the bath chemistry, operating parameters, and substrate preparation, researchers can consistently produce high-quality this compound coatings for a wide range of protective applications.

References

Troubleshooting & Optimization

identifying and overcoming common interferences in chromium analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromium analysis. This resource is designed for researchers, scientists, and drug development professionals to help identify and overcome common interferences in their experiments. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of interferences in this compound analysis?

A1: Interferences in this compound analysis can be broadly categorized into three types:

  • Spectral Interferences: These occur when there is an overlap of the analytical signal of this compound with signals from other elements or polyatomic ions in the sample. For instance, in Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), polyatomic ions like 40Ar12C+ and 35Cl16O1H+ can interfere with the measurement of the major this compound isotope, 52Cr.[1][2]

  • Chemical Interferences: These happen when a chemical reaction in the sample or during analysis alters the signal. An example is the formation of nonvolatile compounds containing the analyte, which can reduce the atomization efficiency in techniques like Atomic Absorption Spectrometry (AAS).[3] Reductants such as Fe2+ can also interfere by reducing Cr(VI) to Cr(III) during the digestion stage of sample preparation.[4]

  • Physical or Matrix Interferences: These are caused by differences in the physical properties (e.g., viscosity, surface tension) of the samples compared to the calibration standards.[5][6] High concentrations of dissolved solids can also suppress the analytical signal.

Q2: How can I minimize interferences during sample preparation for this compound analysis?

A2: Proper sample preparation is crucial to minimize interferences. Key strategies include:

  • Digestion: For solid samples, an alkaline digestion (e.g., with 0.5 M NaOH–0.28 M Na2CO3) is often used for Cr(VI) analysis.[7]

  • Extraction: Techniques like liquid-liquid extraction can be employed to remove interfering elements. For example, using tricaprylmethylammonium chloride and chloroform (B151607) can remove interferences from Ni, Fe, Al, and Cu in paper materials.[8]

  • Pre-concentration: For samples with very low this compound concentrations, pre-concentration techniques like solid-phase extraction (SPE) can be used to increase the analyte concentration and separate it from interfering matrix components.[9]

  • pH Control: The pH of the sample solution is critical, especially for speciation analysis, as it can influence the stability and form of this compound species.[10]

Q3: What are the challenges in the speciation analysis of Cr(III) and Cr(VI), and how can they be addressed?

A3: The primary challenge in this compound speciation analysis is the potential for interconversion between Cr(III) and Cr(VI) during sample collection, storage, and analysis.[11] Cr(VI) can be reduced to Cr(III) by reducing agents in the sample, while Cr(III) can be oxidized to Cr(VI) under certain conditions.

To address these challenges:

  • Sample Preservation: Immediately after collection, samples for Cr(VI) analysis should be preserved to stabilize the this compound species. This can involve pH adjustment and the addition of specific reagents.[12]

  • Chromatographic Separation: Techniques like ion chromatography (IC) coupled with ICP-MS (IC-ICP-MS) are powerful for separating Cr(III) and Cr(VI) before detection, which minimizes interferences and allows for accurate quantification of each species.[2][13]

  • Species-Specific Isotope Dilution: This is an advanced technique that can correct for species interconversion during the analytical process.[11]

Q4: How do I choose the right analytical technique for my this compound analysis?

A4: The choice of analytical technique depends on several factors, including the sample matrix, the expected concentration of this compound, and the need for speciation analysis.

  • Atomic Absorption Spectrometry (AAS): A robust and cost-effective technique suitable for a wide range of samples. However, it can be prone to chemical interferences.[14][15]

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Offers good sensitivity and is suitable for a variety of sample types. It is less susceptible to some interferences compared to AAS but can suffer from spectral overlaps in complex matrices.[6][16]

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): Provides the highest sensitivity and is ideal for trace and ultra-trace analysis. It is the preferred method for speciation analysis when coupled with a separation technique like IC. However, it is susceptible to polyatomic interferences, which often require the use of a collision/reaction cell.[1][2]

Below is a decision tree to help guide your selection of the appropriate analytical technique.

G Decision Tree for this compound Analysis Technique Selection start Start: Define Analytical Needs speciation Is Speciation Analysis Required (Cr(III) vs. Cr(VI))? start->speciation concentration Expected this compound Concentration? speciation->concentration No ic_icp_ms IC-ICP-MS speciation->ic_icp_ms Yes matrix Sample Matrix Complexity? concentration->matrix High (>1 ppm) icp_ms ICP-MS concentration->icp_ms Low (<1 ppm) aas AAS matrix->aas Simple icp_oes ICP-OES matrix->icp_oes Complex G Workflow for Interference Removal in ICP-MS using CRC start Start: Sample Introduction plasma Plasma Ionization start->plasma sampler_skimmer Sampler and Skimmer Cones plasma->sampler_skimmer crc Collision/Reaction Cell (CRC) - Introduce Reaction Gas (e.g., H2, He) - Optimize Flow Rate and Cell Parameters sampler_skimmer->crc quadrupole Quadrupole Mass Analyzer crc->quadrupole detector Detector quadrupole->detector data Data Acquisition and Processing detector->data G Mechanism of 40Ar12C+ Interference on 52Cr in ICP-MS Ar Argon (Ar) from Plasma Gas plasma Inductively Coupled Plasma (ICP) ~6000-10000 K Ar->plasma C Carbon (C) from Sample Matrix C->plasma Cr This compound (Cr) Analyte Cr->plasma Ar_ion 40Ar+ plasma->Ar_ion C_ion 12C+ plasma->C_ion Cr_ion 52Cr+ plasma->Cr_ion ArC_ion 40Ar12C+ Ar_ion->ArC_ion C_ion->ArC_ion mass_spec Mass Spectrometer (m/z = 52) Cr_ion->mass_spec Analyte Signal ArC_ion->mass_spec Interference Signal

References

strategies for optimizing reaction conditions in chromium-catalyzed synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromium-catalyzed synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and ensuring successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common this compound catalysts and their primary applications?

A1: Low-valent this compound salts like this compound(II) chloride (CrCl₂) and this compound(III) chloride (CrCl₃) are widely used in carbon-carbon bond-forming reactions, such as cross-coupling and Nozaki-Hiyama-Kishi (NHK) reactions.[1] High-valent this compound species, like chromic acid (prepared from this compound trioxide, CrO₃), are strong oxidizing agents used to convert alcohols to carbonyl compounds.[2] this compound chloride hydroxide (B78521) (CrCl₂(OH)) is often a precursor for polymerization catalysts.[1][3]

Q2: Why is my this compound-catalyzed reaction failing or giving low yields?

A2: Several factors can contribute to low yields. Common issues include an inactive catalyst due to oxidation from air or moisture exposure, poor quality of reagents (substrates, solvents), incorrect reaction temperature, or the presence of impurities that can poison the catalyst.[1][3]

Q3: How should I handle and store this compound catalysts?

A3: Many this compound catalysts, especially Cr(II) compounds, are sensitive to air and moisture.[3] They should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) and stored in tightly sealed containers in a cool, dry place.[3]

Q4: What is the role of a co-catalyst, like nickel, in some this compound-catalyzed reactions?

A4: In certain cross-coupling reactions, a nickel co-catalyst is added in small amounts (1-5 mol%) to facilitate the catalytic cycle, often leading to improved reaction rates and yields.[1]

Q5: Can I use the substrate as the solvent in my reaction?

A5: In some cases, using the substrate as the solvent can be advantageous, as it limits the use of auxiliary substances and can improve selectivity. For example, in the oxidation of ethylbenzene, using it as the solvent increased the selectivity to acetophenone.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.

IssuePotential CauseSuggested Solution
Low or No Product Formation Inactive catalyst due to oxidation.Use fresh, high-purity anhydrous CrCl₂. Handle all reagents and set up the reaction under an inert atmosphere.[1]
Poor quality of the organic halide or other starting materials.Purify starting materials before use. Ensure solvents are anhydrous and deoxygenated.[1][3]
Insufficient catalyst or co-catalyst.Optimize the catalyst loading. If applicable, add a nickel co-catalyst (e.g., NiCl₂).[1]
Incorrect reaction temperature.Verify the optimal temperature for the specific reaction from literature. Perform small-scale experiments at various temperatures to find the optimum.[2][3]
Formation of Side Products (e.g., Homocoupling) Reaction temperature is too high.Perform the reaction at a lower temperature, such as room temperature or below.[1]
Incorrect stoichiometry of reactants.Adjust the ratio of the coupling partners.
Reaction Stalls Before Completion Catalyst deactivation.Ensure the stoichiometric reductant (e.g., manganese) is of high purity and in sufficient quantity in catalytic versions.[1] Consider catalyst poisoning by impurities in the feedstock.[5]
Formation of a passivating layer on the reductant surface.Activate the reductant (e.g., manganese powder with a small amount of iodine) before the reaction.[1]
Poor Diastereoselectivity in Asymmetric Reactions Inappropriate chiral ligand.Screen a variety of chiral ligands to find the optimal one for your specific substrate.
Reaction temperature is too high.Lowering the reaction temperature can often improve diastereoselectivity.[1]

Quantitative Data Summary

The following tables summarize reaction conditions and yields for representative this compound-catalyzed reactions.

Table 1: CrCl₃·3THF Catalyzed Cross-Coupling of (Hetero)aryl Chlorides with Alkylmagnesium Bromides [6]

Entry(Hetero)aryl ChlorideAlkylmagnesium BromideProductYield (%)
12-ChloroquinolinePhenylethylmagnesium bromide2-(Phenylethyl)quinoline91
22-ChloroquinolineHeptylmagnesium bromide2-Heptylquinoline79
32-ChloroquinolineCyclohexylmagnesium bromide2-Cyclohexylquinoline65
42-Chloro-4-methylquinolinePhenylethylmagnesium bromide4-Methyl-2-(phenylethyl)quinoline88

Table 2: Optimization of an Electrochemical Nozaki-Hiyama-Kishi (NHK) Reaction [1]

EntryParameter VariedConditionsYield (%)
1Catalyst Loading5 mol% CrCl₂75
2Catalyst Loading10 mol% CrCl₂ 85
3Co-catalystNo NiCl₂60
4Co-catalyst2 mol% NiCl₂ 85
5SolventDMF70
6SolventTHF 85

Experimental Protocols

Protocol 1: General Procedure for this compound-Catalyzed Cross-Coupling [6]

This protocol is adapted for the coupling of (hetero)aryl chlorides with primary and secondary alkyl Grignard reagents.

  • Glassware Preparation : Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.[3]

  • Catalyst Preparation : In a flame-dried Schlenk flask under an argon atmosphere, place CrCl₃ (5 mol%).

  • Addition of Substrate : To the catalyst, add the (hetero)aryl chloride (1.0 equiv.) followed by anhydrous tetrahydrofuran (B95107) (THF).

  • Addition of Grignard Reagent : At room temperature (25 °C), add the alkylmagnesium bromide solution (1.5 equiv.) dropwise to the reaction mixture with vigorous stirring.

  • Reaction Monitoring : The reaction is typically rapid and should be complete within 15-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup : Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for a Catalytic Nozaki-Hiyama-Kishi (NHK) Reaction [1]

  • Glassware Preparation : Flame-dry a flask under an argon atmosphere.

  • Reagent Addition : To the flask, add CrCl₂ (10 mol%), NiCl₂ (2 mol%), and manganese powder (2 equivalents).

  • Solvent and Substrate Addition : Add anhydrous THF as the solvent, followed by the aldehyde (1 equivalent) and the organic halide (1.5 equivalents).

  • Initiation : Add trimethylsilyl (B98337) chloride (TMSCl, 2 equivalents) to the stirring suspension.

  • Reaction Progression : Stir the reaction at room temperature and monitor by TLC or GC-MS.

  • Workup : Upon completion, quench the reaction and proceed with a standard aqueous workup and purification.

Visualized Workflows and Pathways

experimental_workflow start_end start_end process process decision decision output output start Start: Reaction Setup setup 1. Prepare Catalyst & Reagents (Inert Atmosphere) start->setup reaction 2. Run Reaction (Monitor Progress) setup->reaction check_yield 3. Low Yield? reaction->check_yield optimize Troubleshooting check_yield->optimize Yes success High Yield: Purify Product check_yield->success No optimize->setup Adjust Conditions end End success->end

General workflow for this compound-catalyzed synthesis and optimization.

troubleshooting_flowchart issue issue cause cause solution solution low_yield Issue: Low Yield catalyst_q Catalyst Activity? low_yield->catalyst_q reagents_q Reagent Purity? low_yield->reagents_q conditions_q Reaction Conditions? low_yield->conditions_q sol_catalyst Use fresh catalyst; Handle under inert gas. catalyst_q->sol_catalyst sol_reagents Purify reagents; Use dry solvents. reagents_q->sol_reagents sol_conditions Optimize temperature; Check stoichiometry. conditions_q->sol_conditions

Troubleshooting flowchart for low reaction yield.

catalytic_cycle catalyst catalyst intermediate intermediate Cr_II Cr(II) OxAdd Oxidative Addition Cr_II->OxAdd R-X Transmetal Transmetalation OxAdd->Transmetal R'-MgX RedElim Reductive Elimination Transmetal->RedElim RedElim->Cr_II R-R'

Simplified catalytic cycle for a cross-coupling reaction.

References

Technical Support Center: Troubleshooting Chromium Contamination in Cleanroom Environments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating sources of chromium contamination within a cleanroom setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of this compound contamination in a cleanroom?

This compound contamination in a cleanroom can originate from various sources, ranging from the materials used in construction and equipment to the processes conducted within the controlled environment. Key sources include:

  • Stainless Steel Equipment: This is a major contributor. Stainless steel, an alloy of iron and this compound, is ubiquitous in cleanrooms. The protective this compound oxide layer can be compromised, leading to the leaching of this compound ions.[1][2] Factors that exacerbate leaching include scratches, contact with corrosive agents like chlorine solutions, and exposure to acidic conditions.[1][3][4] High temperatures and extended contact times can also increase the rate of leaching.[4]

  • Equipment and Tools: Tools and equipment not specifically designed for cleanroom use can introduce contaminants.[5][6] Regular inspection for rust, chipping, or wear on metal tools is crucial.[5] Even "hot work" like welding on stainless steel can generate hexavalent this compound.[7][8]

  • Raw Materials and Reagents: Impurities in chemicals, reagents, and even the water used in experiments can be a hidden source of this compound.[9] It is important to review the certificate of analysis for all incoming materials.[6][9]

  • External Environment and Air Supply: Airborne particles from nearby industrial activities (e.g., chemical plants, chrome plating facilities), construction dust, or even soil can infiltrate the cleanroom through the HVAC system if filtration is inadequate.[5][6][10]

  • Personnel: While personnel are a primary source of particulate contamination in general, they can introduce this compound through contaminated clothing or improper gowning procedures.[6][11]

  • Cleaning and Maintenance: The use of non-specified cleaning agents or improper cleaning techniques can introduce or spread contaminants.[12] For instance, some pigments in paints and dyes used for markings can contain this compound compounds.[2][7]

Q2: What is the difference between Trivalent this compound (Cr(III)) and Hexavalent this compound (Cr(VI))?

This compound primarily exists in two oxidation states in the environment: trivalent (Cr(III)) and hexavalent (Cr(VI)).[13][14] Understanding the difference is critical for risk assessment.

  • Trivalent this compound (Cr(III)) is a naturally occurring element found in rocks, soil, and plants.[15] It is an essential trace nutrient for humans, playing a role in glucose and fat metabolism.[13][15]

  • Hexavalent this compound (Cr(VI)) is rarely found in nature and is typically produced by industrial processes.[7][8][15] It is highly toxic and a known human carcinogen when inhaled.[7][8][13] Industrial uses include chrome plating, pigments, and corrosion inhibitors.[7][8]

Q3: How can I prevent this compound contamination in my cleanroom?

Preventing contamination requires a multi-faceted approach encompassing facility design, material selection, and strict protocols:

  • Material and Equipment Selection: Opt for high-grade stainless steel (e.g., 316L) for equipment and surfaces. Consider electropolishing, a process that removes surface impurities and enhances the passive this compound oxide layer, making it more resistant to corrosion.[1] Use tools and consumables specifically designed for cleanroom use to minimize particle shedding and outgassing.[11]

  • Strict Protocols: Implement and enforce rigorous gowning procedures for all personnel entering the cleanroom.[6] Develop detailed Standard Operating Procedures (SOPs) for cleaning and maintenance, specifying the use of deionized (DI) water and approved, low-shedding cleaning materials.[12][16]

  • Environmental Controls: Ensure the HVAC system is equipped with appropriate HEPA or ULPA filters and that they are changed regularly.[6][16] Maintain positive pressure within the cleanroom to prevent the ingress of external contaminants.[16]

  • Raw Material Management: Qualify vendors and require certificates of analysis for all raw materials and reagents to check for this compound impurities.[6][9] Implement a protocol for cleaning all items before they are brought into the cleanroom environment.[5][16]

Troubleshooting Guide: this compound Contamination Detected

This guide provides a systematic approach to identifying the source of this compound contamination once it has been detected in your experiment or environment.

Step 1: Immediate Actions & Initial Assessment

  • Isolate the Area: If possible, quarantine the affected area and equipment to prevent further cross-contamination.

  • Review Recent Activities: Document any recent changes in protocols, new equipment, new batches of reagents, or maintenance activities that coincide with the contamination event.

  • Verify the Finding: Rerun the analysis on a control sample to rule out analytical error or contamination from the analytical equipment itself.

Step 2: Systematic Investigation of Potential Sources

The following workflow can help guide your investigation.

G cluster_results A Contamination Detected B Review Process & Reagents A->B Start Here C Test Reagents & Water (Blank Analysis) B->C Check Consumables D Inspect Equipment & Surfaces C->D Reagents Clear? G Source Identified C->G Contaminant Found E Perform Surface Wipe/Swab Analysis D->E Check Hardware F Review Cleaning & Gowning Protocols E->F Surfaces Clear? E->G Contaminant Found F->G Protocol Gap Found H Implement Corrective Action (CAPA) G->H I Verify Effectiveness H->I

Caption: A logical workflow for troubleshooting this compound contamination.

Step 3: Pinpointing the Source

  • Question: Could it be the reagents or water?

    • Action: Run a blank experiment using the same protocol but without your sample of interest. Analyze the blank for this compound content using a sensitive technique like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[9] Test each reagent individually if possible.

  • Question: Is this compound leaching from stainless steel equipment?

    • Action: Visually inspect all stainless steel surfaces for scratches, rust, or discoloration.[5] Perform wipe tests on surfaces that are in direct contact with your samples or process fluids (see Protocol 1). Pay special attention to areas that are exposed to acids, high temperatures, or abrasive processes.

  • Question: Is the contamination airborne?

    • Action: Use settling plates or an active air sampler with appropriate collection media at various locations in the cleanroom. Analyze the collected samples for this compound content. This can help identify if the source is external or from a process within the room generating airborne this compound particles.[17]

  • Question: Are cleaning procedures or personnel protocols the cause?

    • Action: Review cleaning logs and verify that only approved, cleanroom-grade detergents and materials are being used.[12][18] Observe gowning and cleaning procedures to ensure they are being followed correctly and not inadvertently introducing contamination.[6][17]

Data Presentation: Detection & Release Rates

Quantitative data is essential for assessing the severity of contamination and the effectiveness of corrective actions.

Table 1: Typical Detection Limits for this compound Analysis Methods

Analytical Method Analyte Typical Quantitation Limit Reference
UV-Vis Spectrophotometry (Diphenylcarbazide) Cr(VI) 0.0025 mg/L [19]
Graphite Furnace Atomic Absorption (GFAAS) Cr(III) 1.1 ng/L [20]

| Graphite Furnace Atomic Absorption (GFAAS) | Cr(VI) | 1.4 ng/L |[20] |

Table 2: Example this compound Release Rates from Stainless Steel

Stainless Steel Grade Exposure Condition Yearly Cr Release Rate (mg/m²) Reference
304 (As-received) Atmospheric (Stockholm) 0.2 - 0.6 [21]

| 316 (As-received) | Atmospheric (Stockholm) | 0.2 - 0.7 |[21] |

Note: Release rates are highly dependent on environmental factors such as pH, presence of corrosive agents, and temperature.[21]

Experimental Protocols

Protocol 1: Surface Wipe Sampling for this compound Analysis

Objective: To collect a sample from a surface to test for the presence of this compound contamination.

Materials:

  • Lint-free, low-particle cleanroom wipes

  • Sterile, conical tubes (50 mL)

  • Deionized (DI) water or appropriate extraction solution

  • Cleanroom gloves

Methodology:

  • Define a standardized surface area for sampling (e.g., 10 cm x 10 cm).

  • Put on cleanroom gloves.

  • Moisten a lint-free wipe with a known volume of DI water.

  • Wipe the entire defined surface area firmly in one direction (e.g., horizontally), folding the wipe to expose a clean surface for each pass.

  • Wipe the same area again, perpendicular to the first set of wipes (e.g., vertically).

  • Using clean forceps, place the wipe into a sterile 50 mL conical tube.

  • Seal the tube and label it with the sample location, date, and time.

  • Prepare a "field blank" by moistening a wipe and placing it directly into a conical tube without wiping a surface. This will serve as a negative control.

  • Submit the samples to an analytical lab for this compound quantification via ICP-MS or GFAAS.

Protocol 2: Qualitative Spot Test for Hexavalent this compound (Cr(VI))

Objective: To quickly screen surfaces for the presence of hexavalent this compound. This method provides a qualitative (yes/no) indication.[9][22]

Materials:

  • 1,5-Diphenylcarbazide (B1670730)

  • Acetone

  • Phosphoric acid (H₃PO₄) or Sulfuric acid (H₂SO₄)

  • Deionized (DI) water

  • Cotton swabs or filter paper

  • Small glass vial or beaker

Methodology:

  • Prepare the Test Solution: Dissolve a small amount (e.g., 0.5 g) of 1,5-diphenylcarbazide in 50 mL of acetone. In a separate container, carefully prepare a dilute acid solution (e.g., 10% v/v phosphoric acid in DI water). Just before the test, mix a small amount of the diphenylcarbazide solution with the dilute acid.

  • Sample Collection: Dip a clean cotton swab or a piece of filter paper into the prepared test solution.

  • Application: Gently rub the moistened swab/paper onto the surface being tested.

  • Observation: Observe the swab/paper for a color change. The development of a distinct pink, red, or purple color indicates the presence of hexavalent this compound.[22] The reaction should occur within 1-2 minutes.

  • Control: Perform a blank test by observing the color of the test solution on a swab that has not touched any surface to ensure the solution itself is not contaminated.

G cluster_prep Preparation cluster_test Testing cluster_result Results A Prepare Diphenylcarbazide Test Solution B Moisten Swab with Test Solution A->B C Rub Swab on Test Surface B->C D Observe for Color Change (1-2 min) C->D E Pink/Purple Color D->E F No Color Change D->F G Cr(VI) Present E->G H Cr(VI) Not Detected F->H

Caption: Workflow for the qualitative Cr(VI) spot test.

References

Technical Support Center: Enhancing the Efficiency of Chromium-Doped Photocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the efficiency of chromium-doped materials for photocatalysis.

Frequently Asked Questions (FAQs)

1. What is the primary role of this compound doping in enhancing photocatalytic efficiency?

This compound doping, typically with Cr³⁺ ions, aims to improve the photocatalytic activity of materials like titanium dioxide (TiO₂) under visible light.[1][2] The introduction of this compound can create defects such as oxygen vacancies within the material's lattice structure.[1][2] These alterations can lead to a reduction in the material's band gap energy, allowing it to absorb a broader spectrum of light, including visible light, thereby initiating the photocatalytic process with a lower energy input.[3][4] Furthermore, appropriate this compound doping can prolong the lifespan of photogenerated charge carriers, which are essential for the catalytic reactions.[1][2]

2. What are the common synthesis methods for preparing this compound-doped photocatalysts?

The most prevalent methods for synthesizing this compound-doped photocatalysts are the sol-gel and hydrothermal techniques.

  • Sol-gel method: This technique involves the transition of a solution (sol) into a gel-like solid phase. It is a versatile and cost-effective method that allows for good control over the material's composition and microstructure.[5][6][7]

  • Hydrothermal method: This method involves crystallization of substances from high-temperature aqueous solutions at high vapor pressures. It is particularly effective for producing well-crystallized nanoparticles with controlled morphology.[8][9][10][11]

3. What are the key characterization techniques to assess the success of this compound doping?

Several analytical techniques are crucial for confirming the successful incorporation of this compound and evaluating the properties of the doped material:

  • X-ray Diffraction (XRD): Used to determine the crystalline phase and size of the nanoparticles. Successful doping may lead to slight shifts in the diffraction peaks, indicating the incorporation of this compound into the host lattice.[5]

  • X-ray Photoelectron Spectroscopy (XPS): This technique is essential for confirming the presence and, critically, the oxidation state of this compound (e.g., Cr³⁺ or Cr⁶⁺) within the material. The oxidation state of this compound can significantly impact photocatalytic activity.[12]

  • UV-vis Diffuse Reflectance Spectroscopy (DRS): This is used to determine the optical properties of the photocatalyst, including its band gap energy. A successful doping that enhances visible light activity will show a red shift in the absorption edge, indicating a narrower band gap.[3][13]

  • Photoluminescence (PL) Spectroscopy: PL analysis can provide insights into the recombination rate of electron-hole pairs. A decrease in PL intensity after doping often suggests a lower recombination rate, which is beneficial for photocatalysis.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques are used to visualize the morphology, particle size, and distribution of the synthesized photocatalyst.

4. Can this compound doping ever be detrimental to photocatalytic activity?

Yes, this compound doping can negatively impact photocatalytic performance if not optimized.[14] Excessive doping can lead to the formation of recombination centers, where the photogenerated electrons and holes recombine before they can participate in the desired chemical reactions.[15] This effect can significantly reduce the overall quantum efficiency of the photocatalyst.[14] Some studies have even referred to this compound doping as a "catastrophe" for photocatalysis under certain conditions, leading to a drastic decrease in activity.[14] Therefore, optimizing the this compound concentration is a critical step in the experimental design.

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps & Characterization
Low or no improvement in photocatalytic activity under visible light. 1. Ineffective doping: this compound ions may not be successfully incorporated into the host material's lattice. 2. This compound in the wrong oxidation state: The oxidation state of this compound (e.g., Cr⁶⁺ instead of the desired Cr³⁺) may not be optimal for creating beneficial defects. 3. Amorphous phase: The material may not have the required crystalline structure for efficient photocatalysis.Characterization: - XPS: Verify the presence and determine the oxidation state of this compound. - XRD: Confirm the crystalline phase of the material. A lack of sharp peaks may indicate an amorphous structure. Check for any secondary phases of this compound oxides. - UV-vis DRS: Check for a red shift in the absorption spectrum. No shift suggests the band gap has not been successfully narrowed. Solutions: - Adjust synthesis parameters (e.g., pH, temperature, precursor concentration). - Perform post-synthesis annealing at an optimized temperature to promote crystallization and control the this compound oxidation state.
Decreased photocatalytic activity compared to the undoped material. 1. Excessive doping: High concentrations of this compound can act as recombination centers for electron-hole pairs, quenching the photocatalytic activity.[15] 2. Formation of undesirable phases: High doping concentrations can lead to the formation of separate this compound oxide phases which do not contribute to, or may even hinder, the photocatalytic process.Characterization: - PL Spectroscopy: An increase in photoluminescence intensity compared to the undoped material suggests an increased recombination rate. - XRD: Look for peaks corresponding to this compound oxides, indicating phase separation. Solutions: - Systematically decrease the this compound precursor concentration in your synthesis. Prepare a series of catalysts with varying dopant levels to find the optimal concentration. - Re-evaluate the synthesis method to ensure homogeneous incorporation of the dopant.
Inconsistent or non-reproducible results. 1. Poor control over synthesis parameters: Minor variations in pH, temperature, stirring rate, or aging time can significantly impact the final properties of the material. 2. Inhomogeneous mixing of precursors: This can lead to localized areas of high and low dopant concentration.Solutions: - Standardize Protocols: Meticulously document and control all experimental parameters. - Improve Mixing: Ensure vigorous and consistent stirring during the synthesis process. - Calibrate Instruments: Regularly calibrate pH meters, thermocouples, and other critical equipment.
Material shows initial activity but deactivates quickly. 1. Photocorrosion or leaching of the dopant: The this compound dopant may not be stable in the host lattice under reaction conditions.Characterization: - ICP-MS or AAS: Analyze the reaction solution after the experiment to check for leached this compound ions. Solutions: - Increase Calcination Temperature: A higher annealing temperature can sometimes improve the stability of the dopant within the lattice. - Surface Passivation: Consider coating the photocatalyst with a thin, protective layer of a more stable material.

Quantitative Data Summary

The following tables summarize key performance indicators for this compound-doped photocatalysts from various studies.

Table 1: Effect of this compound Doping on Band Gap and Surface Area

MaterialDopant Concentration (wt. %)Synthesis MethodBand Gap (eV)Surface Area (m²/g)Reference
CrO₂0Solid-state reaction4.3-[16]
Zr-doped CrO₂1Solid-state reaction3.218.32[16]
Zr-doped CrO₂3Solid-state reaction2.922.14[16]
Zr-doped CrO₂5Solid-state reaction2.8725.63[16]
SrTiO₃0Microwave-hydrothermal-27 ± 2.8[8]
Cr-doped SrTiO₃2Microwave-hydrothermal-34 ± 3.4[8]
Cr-doped SrTiO₃4Microwave-hydrothermal-34 ± 3.4[8]
Cr-doped SrTiO₃10Microwave-hydrothermal-37 ± 3.7[8]
ZnO0Co-precipitation3.17-[17]
Cr-doped ZnO0.05Co-precipitation3.4-[17]
Cr-doped ZnO0.075Co-precipitation3.5-[17]
Cr-doped ZnO0.1Co-precipitation3.7-[17]
TiO₂0Sol-gel3.13-[3]
Cr-doped TiO₂(from salt)Sol-gel2.64-[3]
Cr-doped TiO₂(from wastewater)Sol-gel2.64-[3]

Table 2: Photocatalytic Degradation Efficiency of Organic Dyes

PhotocatalystPollutantDopant Concentration (wt. %)Degradation Efficiency (%)Irradiation Time (min)Reference
Zr-doped CrO₂Methylene Blue1~75140[16]
Zr-doped CrO₂Methylene Blue3~85140[16]
Zr-doped CrO₂Methylene Blue5~95140[16]
Zr-doped CrO₂Methyl Orange1~60140[16]
Zr-doped CrO₂Methyl Orange3~70140[16]
Zr-doped CrO₂Methyl Orange5~80140[16]
Cr-doped SrTiO₃Rhodamine-BNot specified~77120[10]
Cr-doped TiO₂Congo RedNot specified90-9360[3]

Experimental Protocols

Protocol 1: Sol-Gel Synthesis of this compound-Doped TiO₂

This protocol is adapted from a method for synthesizing Cr-doped TiO₂ nanoparticles.[5]

Materials:

Procedure:

  • Prepare a solution of titanium isopropoxide in isopropanol.

  • In a separate beaker, add a specific volume of cyclohexane.

  • With vigorous stirring, add the TIP solution and deionized water dropwise to the cyclohexane.

  • Continue stirring the resulting gel dispersion for 2 hours.

  • Dry the obtained solid in an oven at 70°C for 24 hours.

  • To introduce this compound, use the incipient wetness impregnation technique. Determine the point of incipient wetness of the dried TiO₂ to be 0.8 mL/g.

  • Prepare an aqueous solution of ammonium chromate with the desired this compound concentration (e.g., for 0.5%, 1.0%, and 1.5% Cr w/w).

  • Impregnate the dried TiO₂ with the this compound solution.

  • Dry the impregnated solid at 70°C for 24 hours.

  • Calcine the final powder at 400°C for a specified duration to obtain the crystalline Cr-doped TiO₂.

Protocol 2: Hydrothermal Synthesis of this compound-Doped SrTiO₃

This protocol is based on a microwave-hydrothermal method for synthesizing Cr-doped SrTiO₃.[8]

Materials:

  • Titanium isopropoxide (Ti[OCH(CH₃)₂]₄)

  • Strontium nitrate (B79036) (Sr(NO₃)₂)

  • This compound(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

  • Potassium hydroxide (B78521) (KOH) solution (2 M)

  • Isopropanol

  • Deionized water

Procedure:

  • In a reaction vessel, weigh the desired amounts of strontium nitrate and this compound nitrate according to the target stoichiometry.

  • Add 8 mL of isopropanol to the vessel and stir continuously.

  • In a separate container, prepare the titanium precursor solution by mixing titanium isopropoxide with isopropanol.

  • Slowly add the titanium precursor solution to the strontium and this compound nitrate solution under constant stirring.

  • Add the 2 M KOH solution to the mixture to adjust the pH and initiate precipitation.

  • Transfer the final mixture to a Teflon-lined stainless steel autoclave.

  • Heat the autoclave in a microwave reactor to 200°C for 30 minutes.

  • After the reaction, allow the autoclave to cool to room temperature.

  • Collect the precipitate by filtration, wash it several times with deionized water and ethanol (B145695) to remove any unreacted precursors.

  • Dry the final product in an oven at a suitable temperature (e.g., 80°C) overnight.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_testing Photocatalytic Testing Precursors Select Precursors (e.g., TIP, Cr(NO₃)₃) Method Choose Synthesis Method (Sol-Gel or Hydrothermal) Precursors->Method Doping Introduce Cr Dopant Method->Doping Aging Aging/Gelation Doping->Aging Drying Drying Aging->Drying Calcination Calcination Drying->Calcination XRD XRD (Phase, Crystallite Size) Calcination->XRD XPS XPS (Oxidation State) Calcination->XPS UVVis UV-vis DRS (Band Gap) Calcination->UVVis PL PL (Recombination) Calcination->PL Microscopy SEM/TEM (Morphology) Calcination->Microscopy Degradation Pollutant Degradation (e.g., Dye) Microscopy->Degradation Analysis Analyze Results (UV-vis Spectrophotometry) Degradation->Analysis Optimization Optimize Parameters Analysis->Optimization Optimization->Method Iterate

Caption: General experimental workflow for synthesis, characterization, and testing of Cr-doped photocatalysts.

Troubleshooting_Logic Start Low Photocatalytic Activity Observed CheckDoping Is Cr successfully doped? Start->CheckDoping CheckConcentration Is Cr concentration optimal? CheckDoping->CheckConcentration Yes XPS_UVVis Perform XPS & UV-vis DRS CheckDoping->XPS_UVVis AdjustSynthesis Adjust Synthesis Parameters CheckDoping->AdjustSynthesis No CheckCrystallinity Is the material crystalline? CheckConcentration->CheckCrystallinity Yes PL_XRD Perform PL & XRD CheckConcentration->PL_XRD OptimizeDopant Vary Dopant Concentration CheckConcentration->OptimizeDopant No (High Recombination) XRD_Phase Perform XRD CheckCrystallinity->XRD_Phase OptimizeAnnealing Optimize Annealing Temperature CheckCrystallinity->OptimizeAnnealing No (Amorphous) Success Improved Activity CheckCrystallinity->Success Yes XPS_UVVis->CheckDoping PL_XRD->CheckConcentration XRD_Phase->CheckCrystallinity

Caption: A logical workflow for troubleshooting low photocatalytic activity in Cr-doped materials.

References

addressing challenges in the speciation of chromium in complex biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the speciation of trivalent [Cr(III)] and hexavalent [Cr(VI)] chromium in complex biological matrices.

Troubleshooting Guide

This section provides solutions to common issues encountered during this compound speciation experiments.

Question 1: Why am I observing species interconversion (e.g., oxidation of Cr(III) to Cr(VI) or reduction of Cr(VI) to Cr(III)) during my sample preparation?

Answer: Species interconversion is a significant challenge in this compound speciation analysis, primarily influenced by the sample's pH, redox potential, and the presence of oxidizing or reducing agents.[1][2][3]

  • Causes:

    • pH Instability: Acidic conditions can promote the reduction of Cr(VI) to Cr(III), while alkaline media can facilitate the oxidation of Cr(III) to Cr(VI).[4] The biological environment itself can promote these interconversions.[1]

    • Redox-Active Components: Biological matrices are rich in organic compounds and other substances that can act as reducing agents (e.g., antioxidants), leading to the reduction of Cr(VI).[2][5] Conversely, oxidizing agents like manganese dioxide can oxidize Cr(III).[6]

    • Sample Handling and Storage: Factors such as temperature, light exposure, and oxygen levels during sample handling and storage can alter the redox environment and lead to species transformation.[2] For instance, in lake water samples stored at 4°C, Cr(III) concentrations increased by 135% while Cr(VI) decreased by 75% within 24 hours.[7]

  • Solutions:

    • pH Control: Maintain a stable and appropriate pH throughout the extraction and analysis process.[2] For many protocols, a pH between 6 and 9 is recommended to maintain the stability of both species.[4][7] The use of buffers, such as a pH 8 phosphate (B84403) buffer, has been shown to prevent interconversions during extraction.[8][9]

    • Redox Buffering: To counteract the effects of co-extracted substances that can alter the redox potential, consider adding a redox buffer, such as a Fe(II)/Fe(III) system, to stabilize this compound speciation.[8][9]

    • Optimized Extraction: Use extraction methods designed to minimize interconversion. Alkaline extraction (e.g., with NaOH/Na2CO3 or EDTA solution at pH 10.5) is commonly used for solid and biological samples as it helps to stabilize Cr(VI).[1][10][11]

    • Speciated Isotope Dilution Mass Spectrometry (SIDMS): This is an advanced technique that can accurately quantify and correct for species interconversions that occur during sample preparation and analysis.[3][11]

Question 2: What is causing the poor separation or tailing of my this compound peaks during HPLC analysis?

Answer: Poor chromatographic performance can be attributed to several factors related to the mobile phase, the column, or interactions with the sample matrix.

  • Causes:

    • Inappropriate Mobile Phase: The pH and composition of the mobile phase are critical for good separation. For example, the retention of Cr(III) can be affected by hydrolysis at certain pH values, leading to multiple peaks.[12]

    • Column Issues: The choice of column is crucial. Anion exchange columns are commonly used for this compound speciation.[1][4] Over time, column performance can degrade due to contamination or loss of stationary phase.

    • Matrix Effects: High concentrations of other ions or organic molecules in the sample extract can interfere with the interaction of this compound species with the stationary phase.[2]

  • Solutions:

    • Optimize Mobile Phase: Experiment with different mobile phase compositions and pH values to achieve the best separation. A common mobile phase consists of ammonium (B1175870) nitrate (B79036) at a controlled pH.[1][4]

    • Use a Guard Column: A guard column installed before the analytical column can help protect it from contaminants in the sample matrix.[13]

    • Sample Pre-treatment: For Cr(III) analysis, complexation with EDTA to form [Cr(III)-EDTA]⁻ can improve its chromatographic behavior on anion exchange columns.[4][14]

    • Column Cleaning and Replacement: Regularly clean the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.

Question 3: My analytical results show high variability or are not reproducible. What are the potential sources of error?

Answer: High variability in this compound speciation analysis often points to issues with contamination, sample heterogeneity, or inconsistent sample processing.

  • Causes:

    • Contamination: this compound is a common environmental and laboratory contaminant. Sources can include stainless steel equipment (e.g., needles for blood collection), glassware, and reagents.[2][15]

    • Sample Inhomogeneity: In solid biological tissues, this compound may not be uniformly distributed, leading to variations in sub-samples.

    • Inconsistent Procedures: Minor variations in extraction times, temperatures, or volumes can lead to significant differences in results, especially when dealing with unstable species.

  • Solutions:

    • Minimize Contamination: Use high-purity reagents and acid-washed plasticware.[15] Avoid using stainless steel needles for blood collection.[15] Analyze blank samples with each batch to monitor for contamination.[9]

    • Homogenize Samples: Thoroughly homogenize tissue samples before taking aliquots for analysis.

    • Standardize Protocols: Strictly adhere to validated standard operating procedures (SOPs) for all steps of the analysis.

    • Use Certified Reference Materials (CRMs): Analyze CRMs with a matrix similar to your samples to validate the accuracy and precision of your method.[1][12]

Frequently Asked Questions (FAQs)

What are the most common analytical techniques for this compound speciation in biological samples?

The most widely used and robust technique is High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[4][10] This hyphenated technique offers high sensitivity, selectivity, and the ability to handle complex matrices.[16] Ion Chromatography (IC) is often used for the separation step (IC-ICP-MS).[1][13] Other methods include spectrophotometry, but these can be prone to interferences in complex matrices.[17]

How should I collect and store biological samples to ensure species stability?

Proper sample collection and storage are critical to prevent species interconversion.

  • Collection: For blood samples, avoid stainless steel needles to prevent contamination.[15] Use acid-washed plastic tubes.[15]

  • Storage: The stability of this compound species is highly dependent on the matrix. Cr(VI) can be particularly unstable in organic matrices.[2] Generally, samples should be stored at low temperatures (e.g., frozen) and in the dark to minimize redox reactions.[2] Analysis should be performed as soon as possible after collection. The accepted holding time for Cr(VI) in refrigerated (≤ 6 °C) field-moist soil is 30 days.[18]

Why is pH so critical in this compound speciation analysis?

The pH of the sample and the analytical solutions directly influences the chemical form and stability of this compound species.[3]

  • Cr(III) tends to form insoluble hydroxides (like Cr(OH)₃) at neutral to alkaline pH, which can lead to its loss from the solution.[4][14]

  • Cr(VI) , which typically exists as chromate (B82759) (CrO₄²⁻) or dichromate (Cr₂O₇²⁻) anions, is more stable in alkaline conditions but can be readily reduced to Cr(III) under acidic conditions, especially in the presence of reducing agents.[2][3][4] Therefore, controlling the pH is essential during extraction and chromatographic separation to prevent species loss and interconversion.[4]

What are the main differences in sample preparation for blood, urine, and tissue?
  • Urine: Often requires minimal preparation, such as dilution and pH adjustment, before analysis, making it a commonly studied matrix.[3]

  • Blood/Plasma/Serum: These samples require protein precipitation or digestion steps to release this compound and prevent interference from large biomolecules.

  • Tissues: Tissues are the most challenging matrix. They require homogenization followed by an extraction step, typically an alkaline extraction, to solubilize the this compound species while minimizing interconversion.[1][10] It has been observed that in tissue samples, a majority of this compound may remain bound to the solid residue after leaching.[1]

Quantitative Data Summary

The following table summarizes key performance metrics for this compound speciation methods found in the literature.

ParameterCr(III)Cr(VI)MatrixMethodReference
Limit of Quantification (LOQ) 0.013 µg/kg0.049 µg/kgMilk and MeatHPLC-ICP-MS[19]
Limit of Detection (LOD) < 0.5 µg/L< 0.5 µg/LWaterHPLC-ICP-MS[12]
Limit of Detection (LOD) 0.03 µg/L0.01 µg/LWaterIC-ICP-MS[7]
Spike Recovery 99.7%114.0%Tap WaterIC-ICP-MS[13]
Spike Recovery 93 - 115%93 - 115%Drinking WaterHPLC-ICP-MS[20]

Experimental Protocols

Protocol: this compound Speciation in Biological Tissue using HPLC-ICP-MS

This protocol is a generalized procedure based on common practices for the analysis of Cr(III) and Cr(VI) in tissue samples.[1]

1. Sample Preparation and Extraction

  • Weigh approximately 0.5 g of homogenized tissue sample into a polypropylene (B1209903) centrifuge tube.

  • Prepare an alkaline extraction solution (e.g., 10 mL of a solution containing NaOH/Na₂CO₃ or an EDTA solution adjusted to pH 10.5).[1][10]

  • Add the extraction solution to the sample.

  • Vortex the mixture for 1 minute.

  • Place the sample in an ultrasonic bath for 60 minutes at a controlled temperature (e.g., 60°C).

  • Centrifuge the sample at 10,000 rpm for 15 minutes.

  • Carefully collect the supernatant (the liquid extract) using a pipette.

  • Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for analysis.

2. Chromatographic Separation (HPLC)

  • Column: Use a strong anion exchange column (e.g., Hamilton PRP-X100, 150 x 2.1 mm, 5 µm).[1]

  • Mobile Phase: Prepare a mobile phase of 30-50 mmol/L ammonium nitrate (NH₄NO₃) in ultrapure water.[1][4]

  • pH Adjustment: Adjust the mobile phase pH to a suitable value (e.g., pH 6-8) using dilute nitric acid or ammonium hydroxide (B78521) to ensure optimal separation and stability.[1][4]

  • Flow Rate: Set the flow rate to a typical value, such as 1.0 mL/min.

  • Injection Volume: Inject 50-100 µL of the filtered extract.

3. Detection (ICP-MS)

  • Tuning: Tune the ICP-MS according to the manufacturer's specifications to maximize sensitivity for this compound isotopes (m/z 52 and 53).

  • Collision/Reaction Cell: Use a collision cell with helium or a reaction cell with an appropriate gas to minimize polyatomic interferences (e.g., ⁴⁰Ar¹²C⁺ on ⁵²Cr⁺).[1][4]

  • Data Acquisition: Acquire data in a time-resolved analysis mode to generate chromatograms for each this compound isotope.

4. Quantification

  • Prepare a series of calibration standards containing known concentrations of both Cr(III) and Cr(VI). The Cr(III) should be complexed with EDTA to ensure it behaves similarly to the samples on the anion exchange column.[4][21]

  • Run the calibration standards under the same conditions as the samples.

  • Construct a calibration curve by plotting the peak area against the concentration for each species.

  • Calculate the concentration of Cr(III) and Cr(VI) in the samples based on their peak areas and the calibration curve.

Visualizations

Experimental Workflow and Decision Points

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Tissue, Blood, Urine) Homogenize Homogenization (for Tissues) Sample->Homogenize Extract Alkaline Extraction (e.g., pH 10.5 EDTA) Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filtration (0.45 µm) Centrifuge->Filter HPLC HPLC Separation (Anion Exchange) Filter->HPLC Check Interconversion or Poor Recovery? Filter->Check ICPMS ICP-MS Detection (Collision Cell) HPLC->ICPMS Chromatogram Generate Chromatogram ICPMS->Chromatogram Quantify Quantification (Calibration Curve) Chromatogram->Quantify Report Report [Cr(III)] & [Cr(VI)] Quantify->Report Check->HPLC No Troubleshoot - Check pH - Add Redox Buffer - Use SIDMS Check->Troubleshoot Yes

Caption: General workflow for this compound speciation analysis with a key troubleshooting checkpoint.

Factors Influencing this compound Species Stability

G cluster_reduction cluster_oxidation Cr_Stability This compound Species Stability Cr(III) <=> Cr(VI) pH pH (Acidic vs. Alkaline) Cr_Stability->pH Influences pH->Cr_Stability Redox Redox Potential (Eh) Redox->Cr_Stability Organic Organic Matter (Reducing Agents) Organic->Cr_Stability Agents Oxidizing Agents (e.g., MnO2) Agents->Cr_Stability Storage Sample Storage (Temp, Light, Time) Storage->Cr_Stability Matrix Matrix Components (Complexing Agents) Matrix->Cr_Stability pH_Acid Low pH (Acidic) pH_Acid->Cr_Stability Organic_Reducing Reducing Agents Organic_Reducing->Cr_Stability pH_Alk High pH (Alkaline) pH_Alk->Cr_Stability Agents_Oxidizing Oxidizing Agents Agents_Oxidizing->Cr_Stability

Caption: Key environmental and procedural factors affecting the stability and interconversion of this compound species.

References

Technical Support Center: Refining Process Parameters for Uniform Chromium Thin Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with chromium thin film deposition.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process, offering potential causes and solutions in a direct question-and-answer format.

Issue: Poor Adhesion or Film Peeling

Q: My this compound film is peeling or has poor adhesion to the substrate. What are the common causes and how can I fix this?

A: Poor adhesion is a frequent issue and can stem from several factors. Here's a breakdown of potential causes and their solutions:

  • Inadequate Substrate Cleaning: The most common reason for poor adhesion is a contaminated substrate surface.[1][2][3] Oils, grease, dust, or a native oxide layer can prevent a strong bond between the this compound film and the substrate.[1][3]

    • Solution: Implement a thorough cleaning procedure. For glass substrates, this can include ultrasonic cleaning in a sequence of solvents like acetone (B3395972) and isopropanol, followed by drying with nitrogen.[4][5] Oxygen plasma or glow discharge cleaning just before deposition can also be highly effective at removing organic residues and activating the surface.[6][7][8] For silicon wafers, an RCA clean is a standard procedure to remove organic and inorganic contaminants.[5]

  • High Internal Film Stress: this compound films can develop high internal stress, particularly tensile stress, which can cause them to peel, especially as the film gets thicker.[8] This stress can be influenced by deposition parameters.

    • Solution: Adjusting the sputtering gas pressure can modify the film stress.[5] A controlled, low deposition rate may also allow the growing film to relax as it forms.[8]

  • Substrate Temperature: An inappropriate substrate temperature can contribute to stress and poor adhesion.

    • Solution: Heating the substrate (e.g., to 250°C) before deposition can help desorb moisture and other volatile contaminants.[4][8] However, for some substrates, cooling down from an elevated deposition temperature can introduce stress due to differences in thermal expansion coefficients.[8] Experimentation is key to finding the optimal temperature for your specific substrate.

  • Chemical Incompatibility: There might be poor chemical compatibility between this compound and the substrate material.

    • Solution: While this compound generally adheres well to glass and silicon dioxide, for other substrates, an adhesion-promoting interlayer like titanium (Ti) can be used.[9]

Issue: Non-Uniform Film Thickness

Q: The thickness of my deposited this compound film is not uniform across the substrate. What can I do to improve uniformity?

A: Achieving uniform thickness is critical for many applications. Here are the primary factors influencing uniformity and how to address them:

  • Substrate Position and Movement: The position of the substrate relative to the sputtering target or evaporation source is crucial.

    • Solution: Ensure the substrate is centered with respect to the source.[10] Implementing substrate rotation during deposition is a highly effective method for improving uniformity.[11][12] The speed of rotation can also be optimized; a study on CrN/CrAlSiN multilayer coatings showed that varying the rotation speed influenced the layer thickness and properties.[13]

  • Source-to-Substrate Distance: The distance between the source and the substrate affects the deposition profile.

    • Solution: Increasing the source-to-substrate distance can improve uniformity, although it will also decrease the deposition rate.[10]

  • Deposition Pressure (Sputtering): The working gas pressure in sputtering influences the scattering of sputtered atoms.

    • Solution: Lower sputtering pressures can lead to a more directional flux of atoms, which can be beneficial for uniformity control in certain configurations.[14]

  • Target Condition (Sputtering): An eroded or non-uniform target can lead to a non-uniform deposition flux.

    • Solution: Regularly inspect the sputtering target for excessive or uneven erosion and replace it when necessary.

Issue: Film Defects (Cracks, Pinholes, Nodules)

Q: My this compound film has visible defects like cracks, pinholes, or nodules. What causes these and how can I prevent them?

A: Defects in the film can compromise its electrical, optical, and mechanical properties. Here are common causes and preventative measures:

  • Cracks: Cracking is often a result of high internal stress within the film.[15]

    • Solution: As with adhesion issues, optimizing deposition parameters to reduce stress is key. This includes adjusting the sputtering pressure and deposition rate.[5][8]

  • Pinholes: These are small voids in the film often caused by dust particles, substrate imperfections, or trapped gas bubbles.[15]

    • Solution: Maintain a clean deposition environment and ensure thorough substrate cleaning. Using a high-purity sputtering gas can also help.

  • Nodules: These are granular growths on the film surface.

    • Solution: Nodules can arise from spitting of larger particles from the evaporation source or from defects on the substrate. For e-beam evaporation, ensure the beam is properly focused on the melt and avoid overfilling the crucible.[16] For sputtering, ensure the target is of high purity and density.[17]

Frequently Asked Questions (FAQs)

Q1: What are the key process parameters to control for achieving a uniform this compound thin film using DC magnetron sputtering?

A1: The primary parameters to control are:

  • Sputtering Power: Affects deposition rate and can influence film properties.[18][19]

  • Working Gas (Argon) Pressure: Influences the energy of sputtered particles and film stress.[14]

  • Substrate Temperature: Affects adatom mobility, film microstructure, and stress.[20]

  • Substrate Rotation Speed: Crucial for improving thickness uniformity across the substrate.[13][21]

  • Target-to-Substrate Distance: Impacts both deposition rate and uniformity.[10]

Q2: What is a typical deposition rate for this compound in DC magnetron sputtering?

A2: The deposition rate can vary significantly depending on the specific system and parameters. However, rates in the range of approximately 170 nm/min have been reported.[22]

Q3: How can I improve the adhesion of this compound to a glass substrate?

A3: To improve adhesion to glass:

  • Perform a rigorous cleaning procedure, such as an RCA-1 clean or sequential ultrasonic cleaning in solvents.[6][7]

  • Use an in-situ plasma or glow discharge treatment immediately before deposition.[6][8]

  • Heat the substrate to around 100-250°C before deposition to drive off moisture.[4][6][8]

  • Consider depositing a very thin adhesion layer of this compound oxide by introducing a small amount of oxygen during the initial phase of sputtering.

Q4: Can I use thermal evaporation for this compound deposition? What are the challenges?

A4: Yes, thermal evaporation is a viable method. However, this compound sublimes at high temperatures (around 1400°C at 1E-2 Torr) rather than melting.[16] This can create a high thermal load in the chamber.[16] Using chrome-plated tungsten rods or a high-current tungsten boat can facilitate the process.[16][23] E-beam evaporation is also a common and effective method.[16]

Q5: My this compound film appears dark or discolored. What could be the cause?

A5: A dark or discolored film can indicate contamination. Potential causes include:

  • Low Vacuum Quality: A poor base pressure or a leak in the system can lead to the incorporation of oxygen or water vapor into the film.[24]

  • Contaminated Sputtering Gas: Using a low-purity argon gas can introduce impurities.

  • Outgassing: Components within the chamber, including the substrate holder or the crucible liner in evaporation, can outgas when heated, contaminating the film.

Data Presentation

Table 1: Influence of DC Sputtering Power on this compound Thin Film Properties

Sputtering Power (W)Deposition RateSurface RoughnessGrain Size
100LowIncreases with powerIncreases with power
150ModerateIncreases with powerIncreases with power
200HighIncreases with powerIncreases with power
250Very HighIncreases with powerIncreases with power
Note: Based on trends described in a study on Cr coatings on steel substrates. Actual values are system-dependent.[18]

Table 2: Effect of Substrate Rotation Speed on CrN/CrAlSiN Multilayer Coating Properties

Substrate Rotation Speed (rpm)Bi-layer Thickness (nm)Hardness (GPa)Adhesion Strength (N)
1.512LowerLower
29.5......
36......
44......
53.220.177
Note: This data is for a CrN/CrAlSiN multilayer system but illustrates the significant impact of substrate rotation on film properties. Hardness and adhesion were found to increase as the bi-layer thickness decreased with higher rotation speeds.[13]

Experimental Protocols

1. Detailed Methodology for DC Magnetron Sputtering of this compound

This protocol outlines a general procedure for depositing a this compound thin film using DC magnetron sputtering. Parameters should be optimized for the specific instrument and application.

  • Substrate Preparation:

    • Clean the substrate thoroughly. For a glass substrate, this involves sequential ultrasonic cleaning in acetone, then isopropanol, each for 15 minutes.

    • Dry the substrate with a nitrogen gun.

    • Load the substrate into the sputtering chamber and ensure it is securely mounted on the holder.

  • Chamber Pump-Down:

    • Evacuate the chamber to a base pressure of at least 5 x 10⁻⁶ mbar.[25]

  • Pre-Sputtering (Target Cleaning):

    • Introduce high-purity (99.999%) argon gas into the chamber.

    • Set the argon flow rate and pressure to the desired deposition conditions (e.g., 2.2 mTorr).[10]

    • With the shutter closed over the substrate, apply DC power to the this compound target (e.g., 300 W) and pre-sputter for at least 5 minutes to remove any oxide layer or contaminants from the target surface.[10]

  • Deposition:

    • If required, heat the substrate to the desired temperature.

    • Start substrate rotation at the optimized speed.

    • Open the shutter to begin deposition onto the substrate.

    • Maintain stable power, pressure, and gas flow throughout the deposition process.

    • The deposition time will determine the final film thickness.

  • Cool-Down and Venting:

    • After the desired thickness is achieved, close the shutter and turn off the DC power.

    • Turn off the substrate heater and allow the substrate to cool down in a vacuum.

    • Once cooled, vent the chamber with an inert gas like nitrogen and carefully remove the coated substrate.

2. Detailed Methodology for Thermal Evaporation of this compound

This protocol provides a general guideline for this compound deposition via thermal evaporation.

  • Source and Substrate Preparation:

    • Select an appropriate evaporation source, such as a this compound-plated tungsten rod or a high-current tungsten boat with this compound pellets.[16][23]

    • Securely install the source in the evaporation chamber.

    • Prepare the substrate using a suitable cleaning method as described in the sputtering protocol.

    • Mount the substrate in the holder at a fixed distance from the source.

  • Chamber Pump-Down:

    • Evacuate the chamber to a high vacuum level, preferably below 2 x 10⁻⁶ mbar, to minimize contamination.[8]

  • Outgassing and Deposition:

    • Slowly ramp up the current to the evaporation source to outgas it and the this compound material.

    • Once the pressure has stabilized, increase the current further until the desired deposition rate is achieved. This compound will sublime from the solid phase.[16]

    • Use a quartz crystal microbalance (QCM) to monitor the deposition rate and film thickness in real-time.

    • Open the shutter to begin deposition on the substrate.

  • Completion and Venting:

    • When the desired thickness is reached, close the shutter and ramp down the current to the source.

    • Allow the system to cool before venting the chamber with an inert gas.

    • Carefully remove the coated substrate.

Visualizations

Troubleshooting_Adhesion Start Start: Poor Film Adhesion / Peeling CheckCleaning Was the substrate thoroughly cleaned? Start->CheckCleaning CheckStress Are there signs of high film stress (e.g., cracking)? CheckCleaning->CheckStress Yes ImproveCleaning Implement rigorous cleaning protocol: - Ultrasonic solvent clean - In-situ plasma/glow discharge CheckCleaning->ImproveCleaning No CheckTemp Was substrate outgassed/heated before deposition? CheckStress->CheckTemp No ReduceStress Optimize parameters to reduce stress: - Adjust sputtering pressure - Lower deposition rate CheckStress->ReduceStress Yes OptimizeTemp Optimize substrate temperature: - Pre-heat to desorb contaminants - Avoid excessive thermal mismatch CheckTemp->OptimizeTemp No End Adhesion Improved CheckTemp->End Yes ImproveCleaning->End ReduceStress->End OptimizeTemp->End Troubleshooting_Uniformity Start Start: Non-Uniform Film Thickness CheckRotation Is substrate rotation being used? Start->CheckRotation CheckPositioning Is the substrate centered and at an optimal distance? CheckRotation->CheckPositioning Yes ImplementRotation Implement and optimize substrate rotation speed. CheckRotation->ImplementRotation No CheckPressure Is the sputtering pressure optimized? CheckPositioning->CheckPressure Yes AdjustPositioning Adjust source-to-substrate distance and centering. CheckPositioning->AdjustPositioning No OptimizePressure Experiment with different working pressures. CheckPressure->OptimizePressure No End Uniformity Improved CheckPressure->End Yes ImplementRotation->End AdjustPositioning->End OptimizePressure->End

References

methods for eliminating matrix effects in chromium detection by GFAAS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the determination of chromium (Cr) by Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in GFAAS and why are they a problem for this compound analysis?

A1: Matrix effects are interferences caused by the other components in a sample (the "matrix") besides the analyte of interest (this compound). These interferences can suppress or enhance the this compound signal, leading to inaccurate results.[1][2] Complex matrices, such as those found in soil, biological fluids, or industrial effluents, can cause severe background absorption and chemical interferences during the atomization process.[3][4]

Q2: What is the primary purpose of using a chemical modifier in this compound GFAAS analysis?

A2: A chemical modifier is a substance added to the sample in the graphite furnace to control the thermochemical behavior of the analyte and the matrix.[5] Its main goals are to:

  • Stabilize the analyte: It prevents the premature loss of volatile this compound compounds during the pyrolysis (ashing) step, allowing for higher temperatures to be used to remove interfering matrix components.[5][6]

  • Modify the matrix: It can increase the volatility of matrix components, allowing them to be removed at a lower temperature before the this compound is atomized.[6]

  • Improve signal quality: Modifiers can lead to narrower, higher peaks, which improves the accuracy and precision of the measurement.[5]

Q3: Which chemical modifiers are most effective for this compound analysis?

A3: The choice of modifier depends on the sample matrix. However, some commonly used and effective modifiers for this compound include:

  • Magnesium Nitrate (Mg(NO₃)₂): This is a widely used modifier for this compound, as it effectively stabilizes the analyte to allow for higher pyrolysis temperatures.[5][6][7] It can enhance the this compound signal, resulting in a taller and narrower peak.[5]

  • Ammonium Dihydrogen Phosphate (NH₄H₂PO₄): Often used in combination with other modifiers, it is effective in removing organic matrices.[3]

  • Palladium-Magnesium Nitrate (Pd-Mg) Mixture: This is often considered a "universal" modifier and can be very effective for many elements, including this compound, by stabilizing the analyte and improving the signal-to-noise ratio.[5]

  • Ammonium Nitrate (NH₄NO₃): This modifier is particularly useful for removing chloride salt interferences from a sample matrix by converting them into more volatile forms that can be removed during the ashing stage.[4][5]

Q4: How do I determine the optimal pyrolysis and atomization temperatures?

A4: The optimal pyrolysis and atomization temperatures are crucial for sensitive and interference-free analysis and are highly interdependent.[8] They should be determined experimentally for each new sample matrix and modifier combination. The goal is to use the highest possible pyrolysis temperature that does not cause a loss of the this compound analyte, followed by the lowest possible atomization temperature that provides a sharp, reproducible atomic signal.[7][8] A detailed protocol for this optimization is provided in the "Experimental Protocols" section.

Q5: When is the Method of Standard Additions necessary?

A5: The Method of Standard Additions is recommended when matrix components significantly suppress or enhance the analyte signal and the use of chemical modifiers or matrix matching is insufficient to overcome the interference.[9][10] This technique involves adding known quantities of a this compound standard to aliquots of the sample. By creating a calibration curve within the sample itself, it effectively compensates for how the specific matrix affects the signal.[10]

Q6: What is the advantage of using Zeeman background correction for this compound analysis?

A6: Zeeman background correction is a powerful technique for correcting high or structured background signals that can occur when analyzing complex matrices.[3][11] It works by splitting the spectral line in a magnetic field, allowing for a very accurate distinction between the true this compound atomic absorption signal and the non-specific background absorption.[1] This leads to highly accurate measurements even in the presence of significant matrix interference.[3][12]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Cr Signal Incorrect Temperature Program: Pyrolysis temperature is too high, causing premature loss of Cr. Atomization temperature is too low for efficient atomization.Experimentally re-optimize pyrolysis and atomization temperatures. Start with a lower pyrolysis temperature and gradually increase it. Ensure the atomization temperature is sufficient for a sharp peak.[8]
Chemical Interference: Formation of refractory carbides or non-volatile compounds with matrix components.Use a chemical modifier (e.g., Mg(NO₃)₂) to stabilize this compound.[5][7] Consider the method of standard additions to compensate for signal suppression.[10]
Volatile Cr Species: this compound may be present in a volatile form that is lost during the drying or pyrolysis stage.Add a chemical modifier to form a more thermally stable compound with this compound.[5][6]
High Background Signal Incomplete Matrix Removal: The pyrolysis temperature is too low to effectively volatilize the sample matrix before atomization.Increase the pyrolysis temperature. A chemical modifier can help stabilize the Cr, allowing for higher pyrolysis temperatures.[5][6]
Spectral Interference: Overlapping absorption from molecules or other atoms in the matrix.Ensure a powerful background correction system, like Zeeman effect correction, is active and properly aligned.[3][11]
Contaminated Reagents: Modifier, diluent, or argon gas may be contaminated.Analyze high-purity blanks to check for contamination in all reagents and the gas supply. Use high-purity reagents.[5][13]
Poor Reproducibility (Imprecise RSD) Inconsistent Sample Injection: Autosampler issues, such as incorrect tip placement or air bubbles in the line.Check the autosampler tubing for bubbles and ensure the injection tip is correctly positioned in the graphite tube. Rinse the sample cups with the sample before filling.[13]
Graphite Tube Degradation: The tube has exceeded its lifetime, leading to inconsistent heating and surface interactions.Replace the graphite tube. Pyrolytically coated tubes are recommended to prevent interactions with the graphite surface.[1]
Sample Spattering: Drying temperature ramp is too aggressive, causing the sample to boil and spatter.Optimize the drying stage by using a slower temperature ramp or adding an intermediate drying step.[14]
Split or Tailing Peaks Non-optimal Atomization: Atomization temperature is too low or the ramp rate is too slow, leading to fractional atomization.Increase the atomization temperature and use a rapid heating rate (maximum power) during the atomization step.
Analyte-Graphite Interaction: this compound is interacting with the graphite surface, delaying its release.Use a platform-equipped graphite tube and a suitable chemical modifier.[1] Ensure the tube is of high quality and has not exceeded its lifespan.

Quantitative Data Summary

The following table provides typical starting parameters for this compound analysis in various matrices. Note: These are starting points and must be optimized for your specific instrument and sample type.

Matrix TypeRecommended ModifierModifier ConcentrationTypical Pyrolysis Temp. (°C)Typical Atomization Temp. (°C)
Low Ionic-Strength Water Mg(NO₃)₂4.0 g/L~1400~2300
Soil Digest NH₄H₂PO₄ + Mg(NO₃)₂20 g/L NH₄H₂PO₄1200 - 14002300 - 2500
Biological Fluids (Urine, Blood) NH₄NO₃15 µg added1000 - 1300~2400
Tea Infusion Mg(NO₃)₂1 g/L14002300

Data compiled from sources.[3][7][13][15]

Experimental Protocols

Protocol 1: Optimizing Pyrolysis and Atomization Temperatures

This protocol describes the "one variable at a time" method to find the optimal temperature program.

  • Set Initial Parameters:

    • Inject a known concentration of a this compound standard with your chosen matrix modifier.

    • Select a relatively low, fixed atomization temperature (e.g., 2300°C).[7]

    • Set the pyrolysis temperature to a low value (e.g., 400°C).

  • Develop Pyrolysis Curve:

    • Keeping the atomization temperature constant, analyze the standard at increasing pyrolysis temperatures (e.g., in 100-200°C increments) up to around 1700°C.

    • Record the analyte absorbance and the background absorbance at each step.

    • Plot the absorbance (analyte and background) versus the pyrolysis temperature.

    • The optimal pyrolysis temperature is the highest temperature that gives a stable analyte signal just before it begins to drop off, and where the background signal is minimized.[8]

  • Develop Atomization Curve:

    • Set the pyrolysis temperature to the optimal value determined in the previous step.

    • Analyze the standard at increasing atomization temperatures (e.g., in 100°C increments), starting from a temperature slightly above the optimal pyrolysis temperature.

    • Plot the absorbance versus the atomization temperature.

    • The optimal atomization temperature is the lowest temperature that provides the maximum, constant absorbance signal.[8]

  • Verification:

    • Confirm the optimal parameters by analyzing a real sample to ensure efficient matrix removal and a clean analyte signal.

Protocol 2: Preparation and Use of 1% Mg(NO₃)₂ Matrix Modifier

  • Reagent Preparation:

    • Use high-purity reagents and ASTM Type 1 water to avoid contamination.[13]

    • To prepare a 1% (10 g/L) Mg(NO₃)₂ solution, dissolve 1.68 g of high-purity Mg(NO₃)₂·6H₂O in 100 mL of Type 1 water. Do not add acid to this solution.[6][13]

    • Store the solution in a clean, sealed container.

  • Application:

    • Most modern GFAAS instruments are equipped with an autosampler capable of automatic matrix modification.[6]

    • Program the autosampler to inject the sample (e.g., 20 µL) followed by an aliquot of the modifier solution (e.g., 5 µL) into the graphite tube.

    • The instrument will then proceed with the temperature program (drying, pyrolysis, atomization, and clean-out steps).

Logical Workflow Diagram

GFAAS_Troubleshooting cluster_0 GFAAS Analysis of this compound cluster_1 Troubleshooting Paths start Start Analysis prob Inaccurate or Imprecise Results? start->prob high_bg Symptom: High Background Signal prob->high_bg Yes low_sig Symptom: Low Analyte Signal prob->low_sig Yes poor_prec Symptom: Poor Precision (High RSD) prob->poor_prec Yes success Results OK prob->success No opt_py Action: Increase Pyrolysis Temperature high_bg->opt_py use_mod Action: Use or Optimize Chemical Modifier opt_py->use_mod check_bgc Action: Verify Zeeman Background Correction is Active use_mod->check_bgc end_node Re-analyze Sample check_bgc->end_node check_py Action: Check if Pyrolysis Temp is too high (Analyte Loss) low_sig->check_py check_at Action: Check if Atomization Temp is too low check_py->check_at use_mod2 Action: Use Modifier to Stabilize Analyte check_at->use_mod2 std_add Consider: Method of Standard Additions use_mod2->std_add std_add->end_node check_as Action: Check Autosampler (Tip, Tubing) poor_prec->check_as check_tube Action: Inspect/Replace Graphite Tube check_as->check_tube opt_dry Action: Optimize Drying Step to Prevent Spattering check_tube->opt_dry opt_dry->end_node

References

optimizing the dosage of chromium-reducing bacteria for effective bioremediation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the bioremediation of hexavalent chromium [Cr(VI)] using this compound-reducing bacteria.

Troubleshooting Guide

This section addresses common issues encountered during experimentation, offering step-by-step solutions to get your research back on track.

1. Low or No Cr(VI) Reduction Observed

  • Question: My bacterial culture is not reducing hexavalent this compound, or the reduction rate is significantly lower than expected. What are the possible causes and how can I fix this?

  • Answer: Low or absent Cr(VI) reduction can stem from several factors. Follow these troubleshooting steps:

    • Verify Bacterial Viability and Acclimation:

      • Problem: The bacterial strain may not be viable or may be experiencing shock from high this compound concentrations.

      • Solution:

        • Confirm the viability of your inoculum through plate counts or microscopy.

        • Acclimate the bacteria by gradually exposing them to increasing concentrations of Cr(VI) during the culturing phase.

    • Optimize Environmental Conditions:

      • Problem: Suboptimal pH, temperature, or aeration can inhibit bacterial growth and enzymatic activity.[1][2]

      • Solution:

        • pH: The optimal pH for most this compound-reducing bacteria is near neutral (pH 7.0).[3][4] However, some strains exhibit optimal reduction at slightly acidic or alkaline pH.[5][6] Verify and adjust the pH of your medium.

        • Temperature: Most studies report optimal Cr(VI) reduction at temperatures between 30°C and 37°C.[3][4][6] Ensure your incubator is set to the optimal temperature for your specific bacterial strain.

        • Aeration: The effect of aeration is strain-dependent. Some bacteria reduce Cr(VI) under aerobic conditions, while for others, it is an anaerobic process. Consult the literature for your specific strain or test both conditions.

    • Ensure Nutrient Availability:

      • Problem: Insufficient nutrients, particularly a carbon source which often acts as an electron donor, can limit bacterial growth and metabolic activity.[7][8]

      • Solution:

        • Ensure your growth medium contains an adequate supply of carbon, nitrogen, and phosphorus.[7]

        • Consider supplementing the medium with an additional electron donor, such as glucose, lactate, or molasses, to enhance Cr(VI) reduction.[8][9]

    • Check for Co-contaminant Inhibition:

      • Problem: The presence of other heavy metals or toxic compounds in your sample can inhibit bacterial activity.

      • Solution:

        • Analyze your sample for the presence of other potential inhibitors.

        • If co-contaminants are present, you may need to isolate and use a bacterial strain with resistance to multiple stressors or pre-treat the sample to remove the inhibitory substances.

2. Inconsistent or Non-Reproducible Results

  • Question: I am getting variable Cr(VI) reduction rates across replicate experiments. What could be causing this inconsistency?

  • Answer: Inconsistent results are often due to variations in experimental setup and execution.

    • Standardize Inoculum Preparation:

      • Problem: Variations in the age, density, or physiological state of the bacterial inoculum can lead to different reduction rates.

      • Solution:

        • Always use a fresh, overnight culture for inoculation.

        • Standardize the inoculum density by measuring the optical density (e.g., OD600) and inoculating with the same cell concentration for each experiment.[3][10]

    • Homogenize Samples:

      • Problem: If working with soil or sediment samples, inhomogeneous distribution of this compound can lead to variability.

      • Solution:

        • Thoroughly mix and homogenize your samples before distributing them into experimental units.

    • Maintain Consistent Incubation Conditions:

      • Problem: Fluctuations in temperature, pH, and shaking speed during incubation can affect bacterial metabolism.

      • Solution:

        • Use a calibrated incubator and shaker.

        • Monitor and record the pH at the beginning and end of the experiment.

3. Bacterial Growth Inhibition at High Cr(VI) Concentrations

  • Question: My bacteria grow well at low Cr(VI) concentrations, but growth is inhibited at higher concentrations, leading to poor bioremediation. How can I overcome this?

  • Answer: High concentrations of Cr(VI) are toxic to most microorganisms.[11][12]

    • Bacterial Strain Selection:

      • Problem: The selected bacterial strain may have low tolerance to high levels of this compound.

      • Solution:

        • Isolate and screen for highly resistant strains from this compound-contaminated sites.[5][6] These environments are a good source of bacteria that have naturally adapted to high this compound levels.[10]

    • Gradual Acclimation:

      • Problem: Sudden exposure to high Cr(VI) levels can be lethal to bacteria.

      • Solution:

        • Gradually increase the Cr(VI) concentration in the culture medium over several transfers to allow the bacteria to adapt and develop resistance.

    • Immobilization of Bacteria:

      • Problem: Free-living bacterial cells are more susceptible to toxicity.

      • Solution:

        • Immobilize the bacterial cells in a protective matrix such as alginate, polyacrylamide, or biochar. This can enhance their tolerance and reusability.

Frequently Asked Questions (FAQs)

1. What is the optimal dosage of this compound-reducing bacteria for effective bioremediation?

The optimal bacterial dosage, or inoculum size, is a critical factor and depends on the initial Cr(VI) concentration, the specific activity of the bacterial strain, and the environmental conditions. Generally, a higher biomass concentration leads to a faster reduction rate.[1][2] It is recommended to perform a dose-response experiment by varying the inoculum size (e.g., from 1% to 10% v/v of a standardized culture) to determine the optimal dosage for your specific conditions. One study found that an inoculum size of 2% was optimal for their bacterial consortium.[4]

2. How do I determine the Cr(VI) reduction rate?

The Cr(VI) reduction rate can be determined by measuring the decrease in Cr(VI) concentration over time. The most common method is the 1,5-diphenylcarbazide (B1670730) colorimetric method.[3][5][6] This involves taking samples at different time intervals, centrifuging to remove bacterial cells, and measuring the absorbance of the supernatant at 540 nm after adding the diphenylcarbazide reagent.[13][14]

3. What are the key factors influencing the efficiency of this compound bioremediation?

Several factors can significantly impact the efficiency of this compound bioremediation:[7]

  • pH: Affects both the solubility and toxicity of this compound and the enzymatic activity of the bacteria.[11]

  • Temperature: Influences bacterial growth and metabolic rates.[1]

  • Initial Cr(VI) Concentration: High concentrations can be toxic and inhibit bacterial activity.[1]

  • Nutrient Availability: Especially a carbon source to act as an electron donor.[7][8]

  • Presence of Other Toxic Substances: Can have an inhibitory effect on the bacteria.

  • Bacterial Strain: Different strains have varying tolerances and reduction capabilities.

4. Can I use a mixed bacterial culture or a pure culture for bioremediation?

Both mixed and pure cultures can be effective. A pure culture of a highly efficient this compound-reducing bacterium can provide consistent and predictable results. However, a mixed culture or a bacterial consortium isolated from a contaminated site may be more robust and adaptable to the complex conditions of real-world samples, which may contain a variety of pollutants.[4]

5. How is Cr(VI) biochemically reduced to Cr(III) by bacteria?

Bacteria can reduce Cr(VI) to the less toxic trivalent form, Cr(III), through various enzymatic and non-enzymatic pathways.[15] This reduction can occur aerobically or anaerobically. Many bacteria possess chromate (B82759) reductase enzymes that catalyze this transformation.[16] The process often involves using Cr(VI) as a terminal electron acceptor during respiration.[17]

Data Presentation

Table 1: Optimal Conditions for Cr(VI) Reduction by Various Bacterial Strains

Bacterial StrainOptimal pHOptimal Temperature (°C)Initial Cr(VI) Conc. (mg/L)Reduction Efficiency (%)Reference
Klebsiella sp. SH-19.03710095[5]
Bacillus cereus SBS1 & Bacillus thuringiensis SBS37.037Not Specified80 (in BPE medium)[4]
Bacillus sp. MNU16Not Specified305075[18]
Lactobacillus sp.6.03032100[16]
Pseudomonas fluorescens & Bacillus subtilis7.0Not Specified50090.4[13]
Aeromonas eucrenophila & Bacillus megaterium7.037250Not Specified[3]

Experimental Protocols

Protocol 1: Determining the Optimal Bacterial Dosage for Cr(VI) Reduction

  • Prepare a standardized bacterial inoculum:

    • Culture the this compound-reducing bacteria in a suitable broth medium (e.g., Luria-Bertani or Nutrient Broth) overnight at its optimal temperature with shaking.

    • Harvest the cells by centrifugation and wash them with a sterile phosphate (B84403) buffer (pH 7.0).

    • Resuspend the cells in the same buffer and adjust the optical density at 600 nm (OD600) to a standardized value (e.g., 1.0).

  • Set up the experimental flasks:

    • In a series of sterile flasks, add a defined volume of sterile growth medium supplemented with a known concentration of Cr(VI) (e.g., 100 mg/L from a K2Cr2O7 stock solution).

    • Inoculate the flasks with varying percentages of the standardized bacterial inoculum (e.g., 1%, 2%, 5%, and 10% v/v).

    • Include a control flask with no bacterial inoculum.

  • Incubate and monitor:

    • Incubate the flasks at the optimal temperature and shaking speed for a defined period (e.g., 72 hours).[5][13]

    • Withdraw samples at regular time intervals (e.g., 0, 12, 24, 48, 72 hours).[13]

  • Analyze Cr(VI) concentration:

    • Centrifuge the samples to pellet the bacteria.

    • Determine the residual Cr(VI) concentration in the supernatant using the 1,5-diphenylcarbazide method.

  • Determine the optimal dosage:

    • Plot the Cr(VI) concentration versus time for each inoculum size.

    • The optimal dosage will be the lowest concentration of bacteria that achieves the highest and fastest reduction of Cr(VI).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_culture Prepare Standardized Bacterial Inoculum inoculation Inoculate Media with Varying Bacterial Dosages prep_culture->inoculation prep_media Prepare Cr(VI) Containing Media prep_media->inoculation incubation Incubate under Optimal Conditions inoculation->incubation sampling Collect Samples at Time Intervals incubation->sampling measure_cr Measure Residual Cr(VI) Concentration sampling->measure_cr data_analysis Analyze Data and Determine Optimal Dosage measure_cr->data_analysis

Caption: Workflow for optimizing bacterial dosage in Cr(VI) bioremediation.

Chromium_Reduction_Pathway CrVI_ext Extracellular Cr(VI) (CrO4^2-) Membrane Bacterial Cell Membrane CrVI_ext->Membrane Transport CrVI_int Intracellular Cr(VI) Membrane->CrVI_int Enzyme Chromate Reductase CrVI_int->Enzyme CrIII_int Intracellular Cr(III) Enzyme->CrIII_int Reduction Electron_Donor Electron Donor (e.g., NADH) Electron_Donor->Enzyme CrIII_ext Precipitated Cr(III) CrIII_int->CrIII_ext Efflux/Precipitation

Caption: Simplified pathway of microbial Cr(VI) reduction to Cr(III).

Troubleshooting_Tree start Low/No Cr(VI) Reduction q1 Is the bacterial culture viable? start->q1 sol1 Check viability, use fresh culture q1->sol1 No q2 Are environmental conditions (pH, temp) optimal? q1->q2 Yes end Problem Resolved sol1->end sol2 Adjust pH and temperature q2->sol2 No q3 Are sufficient nutrients present? q2->q3 Yes sol2->end sol3 Amend media with carbon/electron source q3->sol3 No q4 Are co-contaminants present? q3->q4 Yes sol3->end sol4 Analyze for inhibitors, use resistant strain q4->sol4 Yes q4->end No sol4->end

Caption: Decision tree for troubleshooting low Cr(VI) reduction.

References

Technical Support Center: Long-Term Stabilization of Chromium in Contaminated Soils

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the long-term stabilization of chromium in contaminated soils. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary goals of long-term this compound stabilization in soil?

The primary goal is to reduce the risk posed by this compound contamination by converting the highly toxic and mobile hexavalent this compound (Cr(VI)) into the less toxic and less mobile trivalent this compound (Cr(III)).[1][2] Long-term stabilization aims to ensure that the immobilized Cr(III) does not re-oxidize back to Cr(VI) over time, thus preventing future environmental contamination and exposure.[3][4]

Q2: What are the main categories of this compound stabilization techniques?

This compound stabilization techniques can be broadly categorized into:

  • Chemical Reduction and Stabilization: This involves the use of chemical reducing agents to convert Cr(VI) to Cr(III), followed by the application of stabilizing agents to immobilize the Cr(III).[1][5][6]

  • Solidification/Stabilization (S/S): This technique encapsulates the contaminated soil in a solid matrix to physically restrict the movement of this compound.[2][7]

  • Bioremediation: This approach utilizes microorganisms to reduce Cr(VI) to Cr(III) through their metabolic processes.[8][9][10]

Q3: How do I choose the most appropriate stabilization technique for my soil?

The choice of technique depends on several factors, including:

  • Soil Properties: pH, organic matter content, soil texture, and the presence of co-contaminants can influence the effectiveness of different methods.[11]

  • This compound Concentration: The initial concentration of Cr(VI) will dictate the required dosage of amendments and the feasibility of certain techniques.

  • Regulatory Requirements: The target cleanup levels and long-term monitoring requirements set by regulatory agencies must be considered.

  • Cost-Effectiveness: The cost of amendments, application methods, and long-term monitoring varies significantly between techniques.

  • Site Conditions: In-situ techniques are applied directly to the contaminated site, while ex-situ methods involve excavating the soil for treatment.

Troubleshooting Guides

Chemical Reduction and Stabilization

Q4: My chemical reduction experiment shows incomplete reduction of Cr(VI). What are the possible causes and solutions?

Possible Causes:

  • Insufficient Reductant Dosage: The amount of reducing agent may be insufficient to reduce all the bioavailable Cr(VI).

  • Soil pH: The effectiveness of many reducing agents, such as ferrous sulfate, is highly pH-dependent. The optimal pH range for Cr(VI) reduction by Fe(II) is acidic (pH < 4).[10]

  • Poor Mixing: Inadequate mixing of the reductant with the soil can lead to localized areas of untreated contamination.

  • Presence of Oxidizing Agents: The presence of manganese oxides (MnO₂) in the soil can compete with Cr(VI) for the reductant or even re-oxidize the newly formed Cr(III).[12][13]

  • Bioavailability: A portion of the Cr(VI) may be strongly sorbed to soil particles or present in less bioavailable forms, making it inaccessible to the reductant.

Solutions:

  • Optimize Dosage: Conduct bench-scale treatability studies to determine the optimal reductant dosage for your specific soil.

  • Adjust pH: If using a pH-sensitive reductant, adjust the soil pH to the optimal range before or during treatment.

  • Enhance Mixing: For ex-situ applications, use mechanical mixers to ensure thorough contact between the soil and the reductant. For in-situ applications, consider injection methods that promote better distribution.

  • Address Oxidizing Agents: Characterize the soil for the presence of manganese oxides. If present in high concentrations, a higher reductant dose may be necessary.

  • Sequential Treatments: Consider a multi-step treatment approach, such as a pre-treatment to increase Cr(VI) bioavailability followed by chemical reduction.

Q5: I am observing the re-oxidation of Cr(III) to Cr(VI) in my long-term monitoring samples. What is causing this and how can it be prevented?

Possible Causes:

  • Presence of Manganese Oxides: As mentioned previously, manganese oxides are strong oxidizing agents that can convert Cr(III) back to Cr(VI), especially under aerobic conditions.[12][13]

  • Changes in Soil pH: An increase in soil pH can favor the oxidation of Cr(III).

  • Aeration: Increased oxygen availability in the soil, for instance, due to changes in groundwater levels or soil disturbance, can promote oxidation.

  • Microbial Activity: Some microorganisms can mediate the oxidation of Cr(III).

Solutions:

  • Sufficient Initial Reduction: Ensure that the initial reduction of Cr(VI) is as complete as possible.

  • Application of Stabilizers: After reduction, apply stabilizing agents like biochar or phosphate-based materials to create a reducing environment and bind the Cr(III) in a stable form.[14][15]

  • Maintain Anaerobic Conditions: For in-situ applications, consider techniques that limit oxygen ingress, such as creating a cap over the treated area.

  • Long-Term Monitoring: Continuously monitor key soil parameters like pH, redox potential, and the concentrations of both Cr(VI) and total this compound to detect any signs of re-oxidation early.

Bioremediation

Q6: My bioremediation experiment is showing slow or no reduction of Cr(VI). What are the potential issues?

Possible Causes:

  • Toxicity to Microorganisms: High concentrations of Cr(VI) can be toxic to the microorganisms responsible for its reduction.[16]

  • Nutrient Limitation: The microbial population may be limited by the availability of essential nutrients like carbon, nitrogen, and phosphorus.

  • Sub-optimal Environmental Conditions: Factors such as pH, temperature, and moisture content may not be ideal for microbial activity.[8]

  • Lack of Suitable Electron Donors: Microorganisms require an electron donor to reduce Cr(VI). The indigenous organic matter in the soil may not be sufficient or in a form that is readily available.[12]

  • Competition from Other Electron Acceptors: Other compounds in the soil, such as nitrate (B79036) and sulfate, can compete with Cr(VI) as electron acceptors for microbial respiration.

Solutions:

  • Acclimatize Microbial Cultures: Gradually expose the microbial culture to increasing concentrations of Cr(VI) to enhance their tolerance.

  • Nutrient Amendment: Supplement the soil with a suitable carbon source (e.g., molasses, lactate) and other necessary nutrients to stimulate microbial growth and activity.[17]

  • Optimize Environmental Conditions: Adjust the pH, temperature, and moisture content of the soil to create optimal conditions for the desired microbial population. The optimal temperature for Cr(VI) reduction by many bacteria is around 35°C, and the optimal pH is often near neutral (pH 7.0-8.0).[8][18]

  • Bioaugmentation: Introduce specific this compound-reducing microbial strains that are known to be effective under the site conditions.

  • Biostimulation: Add amendments that stimulate the growth and activity of the indigenous this compound-reducing microorganisms.

Data Presentation: Comparison of Stabilization Techniques

TechniqueCommon AmendmentsTypical Application RateEstimated Cost (per ton of soil)Long-Term EffectivenessAdvantagesDisadvantages
Chemical Reduction Ferrous Sulfate (FeSO₄), Calcium Polysulfide (CaSₓ), Zero-Valent Iron (ZVI)Stoichiometric or excess molar ratio to Cr(VI)$50 - $200Good, but potential for re-oxidation existsRapid treatment, effective for high concentrationsPotential for soil acidification, requires careful handling of chemicals
Solidification/ Stabilization Portland Cement, Fly Ash, Lime, Biochar5% - 30% by weight of soil$70 - $250Excellent, physically immobilizes this compoundHigh durability, effective for a wide range of contaminantsSignificant increase in soil volume and weight, may alter soil properties
Bioremediation Molasses, Lactate, Chitin, Compost1% - 5% by weight of soil$30 - $150Good, can be self-sustainingEnvironmentally friendly, potentially lower costSlower treatment process, sensitive to environmental conditions, may not be effective for very high concentrations

Note: Costs are estimates and can vary significantly based on site-specific conditions, scale of the project, and local market prices.

Experimental Protocols

Protocol 1: Determination of Hexavalent and Total this compound in Soil

This protocol is based on the principles of EPA Method 3060A for alkaline digestion and subsequent analysis.[15]

1. Objective: To determine the concentration of hexavalent this compound (Cr(VI)) and total this compound in a soil sample.

2. Materials:

  • Soil sample

  • Digestion solution: 0.28 M Na₂CO₃ and 0.5 M NaOH

  • Phosphate (B84403) buffer: 0.5 M K₂HPO₄/0.5 M KH₂PO₄, pH 7.0

  • Magnesium chloride (MgCl₂) solution

  • Nitric acid (HNO₃)

  • Hydrochloric acid (HCl)

  • 1,5-diphenylcarbazide colorimetric reagent

  • Spectrophotometer or Ion Chromatograph (IC)

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS)

3. Procedure for Cr(VI) Analysis:

  • Weigh approximately 2.5 g of the soil sample into a digestion vessel.

  • Add 50 mL of the digestion solution.

  • Add 0.5 mL of the phosphate buffer and 1 mL of the MgCl₂ solution to prevent oxidation of Cr(III).[19]

  • Heat the mixture at 90-95°C for 60 minutes with constant stirring.

  • Cool the digestate and filter it.

  • Analyze the filtrate for Cr(VI) concentration using either:

    • Colorimetric Method (with 1,5-diphenylcarbazide): Acidify an aliquot of the filtrate and add the diphenylcarbazide reagent. Measure the absorbance at 540 nm using a spectrophotometer.[18]

    • Ion Chromatography (IC): Directly inject the filtered digestate into an IC system equipped with a suitable column and a post-column reactor for derivatization with diphenylcarbazide, followed by UV-Vis detection.[19]

4. Procedure for Total this compound Analysis:

  • Digest a separate soil sample using an appropriate acid digestion method (e.g., EPA Method 3050B). This typically involves digestion with a mixture of nitric acid and hydrochloric acid.

  • After digestion, dilute the sample to a known volume.

  • Analyze the diluted digestate for total this compound concentration using ICP-OES or AAS.

5. Calculation:

  • Calculate the concentration of Cr(VI) and total this compound in the original soil sample in mg/kg, accounting for the initial sample weight, dilution factors, and the analytical results.

Protocol 2: Soil Column Leaching Test

This protocol is a generalized procedure for assessing the leachability of this compound from stabilized soil.

1. Objective: To evaluate the long-term stability of immobilized this compound in soil by simulating the leaching effect of rainfall.

2. Materials:

  • Stabilized soil sample

  • Untreated contaminated soil (for comparison)

  • Glass or PVC columns (e.g., 5 cm diameter, 30 cm length)

  • Glass wool or filter paper

  • Peristaltic pump

  • Synthetic rainwater (e.g., a solution of dilute acids and salts to mimic local rainfall chemistry)

  • Fraction collector or collection vessels

3. Procedure:

  • Pack the soil column with a known amount of the stabilized soil to a specific bulk density. Place glass wool or filter paper at the bottom and top of the soil column to prevent soil loss and ensure even distribution of the leaching solution.

  • Saturate the soil column from the bottom up with the synthetic rainwater to avoid entrapping air.

  • Once saturated, allow the column to drain freely.

  • Begin the leaching experiment by applying the synthetic rainwater to the top of the column at a constant flow rate using a peristaltic pump. The flow rate should be slow enough to allow for sufficient contact time between the water and the soil.

  • Collect the leachate in fractions of a specific volume or over specific time intervals using a fraction collector or individual vessels.

  • Continue the leaching for a predetermined period or until a certain volume of leachate has been collected (e.g., equivalent to several years of rainfall).

  • Analyze each leachate fraction for Cr(VI) and total this compound concentration.

  • At the end of the experiment, the soil column can be sectioned, and each section can be analyzed for the remaining this compound concentration and speciation.

4. Data Analysis:

  • Plot the concentration of this compound in the leachate as a function of the cumulative leachate volume or time.

  • Calculate the total mass of this compound leached from the column.

  • Compare the leaching profiles of the stabilized soil with the untreated soil to assess the effectiveness of the stabilization treatment.

Mandatory Visualizations

Chemical_Reduction_Workflow cluster_0 Pre-Treatment Assessment cluster_1 In-Situ Treatment cluster_2 Post-Treatment Monitoring Soil_Sample Contaminated Soil Sample Characterization Soil Characterization (pH, OM, Texture, Cr(VI), Total Cr) Soil_Sample->Characterization Treatability_Study Bench-Scale Treatability Study Characterization->Treatability_Study pH_Adjustment pH Adjustment (if necessary) Treatability_Study->pH_Adjustment Reductant_Injection Reductant Injection (e.g., FeSO4, CaSx) pH_Adjustment->Reductant_Injection Stabilizer_Application Stabilizer Application (e.g., Biochar, Phosphate) Reductant_Injection->Stabilizer_Application Monitoring_Wells Groundwater & Soil Sampling Stabilizer_Application->Monitoring_Wells Long_Term_Analysis Long-Term Analysis (Cr(VI), Total Cr, pH, ORP) Monitoring_Wells->Long_Term_Analysis Validation Validation of Stabilization Long_Term_Analysis->Validation

Caption: Experimental workflow for in-situ chemical reduction and stabilization of this compound.

Cr_Stabilization_Pathways cluster_reduction Reduction Processes cluster_stabilization Stabilization Mechanisms cluster_reoxidation Re-oxidation Risks CrVI_mobile Cr(VI) (Toxic, Mobile) Chemical_Reductants Chemical Reductants (e.g., Fe²⁺, S²⁻, ZVI) CrVI_mobile->Chemical_Reductants e⁻ Microbial_Reduction Microbial Reduction (Electron Donors) CrVI_mobile->Microbial_Reduction e⁻ CrIII_immobile Cr(III) (Less Toxic, Immobile) Precipitation Precipitation (e.g., Cr(OH)₃) CrIII_immobile->Precipitation Adsorption Adsorption (e.g., Biochar, Clays) CrIII_immobile->Adsorption Co_precipitation Co-precipitation (with Fe oxides) CrIII_immobile->Co_precipitation Mn_Oxides Manganese Oxides (MnO₂) CrIII_immobile->Mn_Oxides Oxidation High_pH High pH & Aerobic Conditions CrIII_immobile->High_pH Oxidation Chemical_Reductants->CrIII_immobile Microbial_Reduction->CrIII_immobile Mn_Oxides->CrVI_mobile High_pH->CrVI_mobile

Caption: Signaling pathways of this compound stabilization and potential re-oxidation.

References

A Troubleshooter's Guide to Improving Precision in Chromium Isotope Ratio Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving precision in chromium (Cr) isotope ratio analysis by mass spectrometry. The following sections, presented in a question-and-answer format, address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of imprecision in Cr isotope ratio measurements by MC-ICP-MS?

The primary sources of imprecision in this compound isotope ratio measurements using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) are isobaric and polyatomic interferences, matrix effects, and instrumental instability.[1][2][3] Incomplete removal of the sample matrix can suppress the Cr ion signal and introduce interfering elements.[3]

Q2: How can I identify the presence of interferences in my measurements?

Interferences can be identified by monitoring non-analyte masses that are characteristic of the interfering species. For instance, monitoring masses for titanium (Ti), vanadium (V), and iron (Fe) is crucial to correct for their isobaric overlaps with this compound isotopes.[1] Additionally, monitoring for argon nitride (⁴⁰Ar¹⁴N⁺) and argon oxide (⁴⁰Ar¹⁶O⁺) can indicate the level of polyatomic interferences.[1]

Q3: What is the "standard-sample bracketing" technique and why is it important?

The "standard-sample bracketing" technique involves analyzing a standard with a known isotopic composition before and after each sample analysis. This method is crucial for correcting instrumental drift and mass discrimination, significantly improving the precision and accuracy of the measurements.[4][5]

Q4: What level of precision can be realistically achieved for Cr isotope analysis?

With careful optimization of analytical procedures, including efficient sample purification and interference correction, an external reproducibility of better than 2.5 and 5.8 ppm (2 standard deviations) for mass-independent ⁵³Cr and ⁵⁴Cr compositions, respectively, can be routinely achieved by MC-ICP-MS.[1][6] For stable Cr isotope ratios, a precision of 0.05‰ per atomic mass unit is attainable.[4]

Troubleshooting Guides

Issue 1: Poor Signal Intensity and Instability

Symptom: The this compound ion beam is weak, unstable, or shows significant drift during analysis.

Possible Causes & Solutions:

  • Improper Sample Concentration: Ensure the sample is appropriately concentrated. A solution that is too dilute will produce a weak signal, while a highly concentrated sample can cause ion suppression.[7]

  • Inefficient Ionization: The choice of ionization technique can significantly impact signal intensity. Experiment with different methods like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) if your instrument allows, though ICP is standard for this application.[7]

  • Instrument Tuning: Regularly tune and calibrate the mass spectrometer to ensure optimal performance of the ion source, mass analyzer, and detector.[7]

  • Contaminated Cones or Lenses: Inspect and clean the sampler and skimmer cones, as well as the ion lenses, as deposits can obstruct the ion beam.

Issue 2: Inaccurate Isotope Ratios and Poor Reproducibility

Symptom: Measured isotope ratios are not consistent with reference materials or show high variability between replicate measurements.

Possible Causes & Solutions:

  • Isobaric Interferences: The most significant challenge in high-precision Cr isotope analysis is the presence of isobaric interferences from other elements.[1]

    • Mitigation: Implement a robust chemical separation procedure to remove interfering elements like Ti, V, and Fe from the sample matrix prior to analysis.[1][3] Monitor the ion signals of isotopes of these interfering elements during analysis to apply mathematical corrections.

  • Polyatomic Interferences: Molecular species formed in the plasma, such as argon nitrides and oxides, can interfere with Cr isotopes, particularly ⁵⁴Cr.[1]

    • Mitigation: Use a desolvating sample introduction system, such as an Aridus II, to reduce the formation of oxide and nitride species.[3] Optimizing plasma conditions, such as reducing the RF power, can also minimize these interferences.[6]

  • Matrix Effects: The presence of high concentrations of other elements in the sample can affect the ionization efficiency of this compound, leading to inaccurate ratios.[3]

    • Mitigation: A rigorous matrix separation must be performed. Ion exchange chromatography is a common and effective method for isolating Cr.[2][3]

Data Presentation

Table 1: Common Isobaric Interferences on this compound Isotopes

This compound IsotopeInterfering IsobarNatural Abundance of Interferent (%)
⁵⁰Cr⁵⁰Ti, ⁵⁰V5.4, 0.25
⁵⁴Cr⁵⁴Fe5.8

Source: Adapted from literature to highlight the most critical interferences.

Table 2: Achievable Precision for this compound Isotope Ratios by MC-ICP-MS

Isotope RatioAchievable Precision (2sd)Reference
µ⁵³Cr< 2.5 ppm[1]
µ⁵⁴Cr< 5.8 ppm[1]
δ⁵³/⁵²Cr±0.06‰[5]

Experimental Protocols

Protocol 1: Sample Purification using Ion Exchange Chromatography

This protocol describes a two-step ion exchange process to separate this compound from the sample matrix, particularly for silicate (B1173343) materials.[1]

Step 1: Anion Exchange Chromatography

  • Condition a column containing anion exchange resin (e.g., Bio-Rad AG1-X8) with 6 M HCl.

  • Load the dissolved sample onto the column.

  • Elute the matrix elements with 6 M HCl.

  • Collect the Cr fraction with an additional volume of 6 M HCl.

Step 2: Cation Exchange Chromatography

  • Convert the collected Cr fraction to its trivalent form by fluxing in 6 M HCl for 12 hours.

  • Dilute the solution to 0.5 M HCl.

  • Load the solution onto a column with cation exchange resin (e.g., Bio-Rad AG50W-X8).[1]

  • Collect the purified Cr cut in the initial load and an additional elution with 0.5 M HNO₃.

  • Elute the remaining matrix from the column with 6 M HCl.

Quality Control: Before MC-ICP-MS analysis, monitor the purified sample for Fe concentration. If the required correction for ⁵⁴Fe on ⁵⁴Cr is greater than 100 ppm, re-process the sample through the Fe separation step.[1]

Visualizations

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis MC-ICP-MS Analysis cluster_output Output Sample Initial Sample Dissolution Sample Dissolution Sample->Dissolution AnionExchange Anion Exchange Chromatography Dissolution->AnionExchange CationExchange Cation Exchange Chromatography AnionExchange->CationExchange PurifiedCr Purified Cr Solution CationExchange->PurifiedCr SampleAnalysis Sample Analysis PurifiedCr->SampleAnalysis Standard1 Standard Analysis DataProcessing Data Processing & Correction Standard1->DataProcessing Standard2 Standard Analysis SampleAnalysis->DataProcessing Standard2->DataProcessing FinalRatios Precise Cr Isotope Ratios DataProcessing->FinalRatios

Caption: Workflow for high-precision this compound isotope analysis.

TroubleshootingTree start Imprecise Cr Isotope Ratios check_interferences Check for Interferences (Monitor Ti, V, Fe signals) start->check_interferences interferences_present Interferences Present? check_interferences->interferences_present improve_separation Improve Chemical Separation (Optimize ion exchange) interferences_present->improve_separation Yes check_polyatomic Check for Polyatomic Species (Monitor ArN+, ArO+) interferences_present->check_polyatomic No apply_correction Apply Mathematical Corrections improve_separation->apply_correction apply_correction->check_polyatomic polyatomic_present Polyatomic Species High? check_polyatomic->polyatomic_present optimize_plasma Optimize Plasma Conditions (e.g., reduce RF power) polyatomic_present->optimize_plasma Yes check_stability Review Instrument Stability (Signal drift, baseline noise) polyatomic_present->check_stability No use_desolvator Use Desolvating Introduction System optimize_plasma->use_desolvator use_desolvator->check_stability instability Instability Observed? check_stability->instability tune_instrument Tune & Calibrate Instrument instability->tune_instrument Yes precise_ratios Achieve Precise Ratios instability->precise_ratios No clean_interface Clean Cones & Lenses tune_instrument->clean_interface clean_interface->precise_ratios

Caption: Decision tree for troubleshooting imprecise Cr isotope ratios.

References

Validation & Comparative

A Comparative Guide to Spectrophotometric Methods for the Determination of Chromium(VI)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly validated spectrophotometric method for the determination of hexavalent chromium [Cr(VI)] against established alternatives. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to select the most appropriate method for their analytical needs. This comparison focuses on the validation of a novel method utilizing 3-(2-(2-(4-(trifluoromethyl)benzylidene)hydrazineyl) thiazol-4-yl)-2H-chromen-2-one (TFZ), and compares it with the widely used 1,5-diphenylcarbazide (B1670730) (DPC) method and another alternative using N,N-diethyl-p-phenylenediamine (DPD).

Performance Comparison of Spectrophotometric Methods

The selection of a suitable analytical method hinges on a thorough evaluation of its performance characteristics. The following table summarizes the key validation parameters for the TFZ method in comparison to the established DPC and DPD methods.

Parameter1,5-Diphenylcarbazide (DPC) MethodN,N-diethyl-p-phenylenediamine (DPD) Method3-(2-(2-(4-(trifluoromethyl)benzylidene)hydrazineyl) thiazol-4-yl)-2H-chromen-2-one (TFZ) Method
λmax 540 nm[1]551 nm[2]370 nm
Linearity Range 0.5 - 50 mg/L[1]0.2 - 2 mg/L[2]2 - 20,000 ng/mL
Molar Absorptivity ~40,000 L mol⁻¹ cm⁻¹[1]2.5449 x 10⁴ L mol⁻¹ cm⁻¹[2]Not explicitly stated
Sandell's Sensitivity Not explicitly stated0.028 µg cm⁻²[2]Not explicitly stated
Limit of Detection (LOD) 0.1959 ppm[3]0.26 µM0.73 ng/mL
Limit of Quantification (LOQ) Not explicitly stated0.85 µM2.43 ng/mL
Precision (RSD%) Not explicitly statedNot explicitly stated< 1.0%
Accuracy (% Recovery) 85 - 115% (in spiked samples)[1]Not explicitly stated100 ± 2%
Principle Forms a red-violet complex with Cr(VI) in acidic solution.[1]Oxidation of colorless DPD by Cr(VI) to a red-colored radical cation.[2]Forms a highly absorbent complex with Cr(VI).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following are the experimental protocols for the three compared spectrophotometric methods.

1,5-Diphenylcarbazide (DPC) Method (based on EPA Method 7196A)

Reagents:

  • Diphenylcarbazide Solution: Dissolve 250 mg of 1,5-diphenylcarbazide in 50 mL of acetone. Store in a brown bottle and discard if the solution becomes discolored.

  • This compound(VI) Stock Solution (1000 mg/L): Dissolve 1.414 g of potassium dichromate (K₂Cr₂O₇), dried at 105°C for 1 hour, in deionized water and dilute to 1 L.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution.

  • Sulfuric Acid (1 N): Slowly add 28 mL of concentrated H₂SO₄ to 800 mL of deionized water, cool, and dilute to 1 L.

  • Phosphoric Acid (85%)

Procedure:

  • Pipette a volume of the sample containing 0.005-0.1 mg of Cr(VI) into a 100 mL volumetric flask.

  • Add deionized water to a volume of about 80 mL.

  • Add 2 mL of 1 N sulfuric acid and 0.5 mL of phosphoric acid and mix.

  • Add 2 mL of the diphenylcarbazide solution and mix.

  • Dilute to the mark with deionized water and allow to stand for 5-10 minutes for color development.

  • Measure the absorbance at 540 nm using a spectrophotometer against a reagent blank.

  • Prepare a calibration curve using the working standard solutions and determine the concentration of Cr(VI) in the sample.

N,N-diethyl-p-phenylenediamine (DPD) Method

Reagents:

  • DPD Reagent Solution: Prepare a fresh solution of N,N-diethyl-p-phenylenediamine.

  • This compound(VI) Standard Solutions: Prepare as described for the DPC method.

  • Buffer Solution (pH 4.39): Prepare an appropriate buffer solution to maintain the required pH.[2]

Procedure:

  • To a specific volume of the sample or standard solution, add the buffer solution to adjust the pH to 4.39.[2]

  • Add the DPD reagent solution. The colorless DPD is oxidized by Cr(VI) to a red-colored DPD radical.[2]

  • The color intensity is directly proportional to the Cr(VI) concentration.[2]

  • Measure the absorbance of the solution at 551 nm using a UV-Vis spectrophotometer.[2]

  • Construct a calibration curve using standard solutions to determine the Cr(VI) concentration in the sample.

3-(2-(2-(4-(trifluoromethyl)benzylidene)hydrazineyl) thiazol-4-yl)-2H-chromen-2-one (TFZ) Method

Reagents:

  • TFZ Reagent Solution: Prepare a solution of the TFZ ligand.

  • This compound(VI) Standard Solutions: Prepare as described for the DPC method.

  • Phosphate (B84403) Buffer (pH 7.0): Prepare a phosphate buffer solution to maintain a pH of 7.0.

Procedure:

  • Mix 0.1 mL of the Cr(VI) sample or standard solution with 9.8 mL of the phosphate buffer (pH 7.0).

  • Add 0.1 mL of the TFZ ligand solution.

  • Allow the reaction to proceed for 1 minute for the complex to form.

  • Measure the absorbance of the resulting complex at 370 nm.

  • A large excess of many common cations and anions does not interfere with the determination.

  • Construct a calibration curve to determine the Cr(VI) concentration in the sample.

Visualizing the Methodologies

To further clarify the experimental processes and the underlying chemical principles, the following diagrams have been generated using the DOT language.

G cluster_0 General Spectrophotometric Workflow Sample Preparation Sample Preparation Reagent Addition Reagent Addition Sample Preparation->Reagent Addition Color Development / Complex Formation Color Development / Complex Formation Reagent Addition->Color Development / Complex Formation Spectrophotometric Measurement Spectrophotometric Measurement Color Development / Complex Formation->Spectrophotometric Measurement Concentration Determination Concentration Determination Spectrophotometric Measurement->Concentration Determination G CrVI Cr(VI) in Sample DPC Diphenylcarbazide (Colorless) CrVI->DPC Acidic Medium DPD DPD (Colorless) CrVI->DPD pH 4.39 TFZ TFZ Reagent CrVI->TFZ pH 7.0 Complex_DPC Red-Violet Complex DPC->Complex_DPC Radical_DPD Red DPD Radical DPD->Radical_DPD Complex_TFZ Absorbent Complex TFZ->Complex_TFZ

References

comparative analysis of chromium-based catalysts versus palladium catalysts in Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Selection in C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of catalyst is paramount to the success of this reaction, with palladium complexes being the long-established workhorse. However, the high cost and potential toxicity of palladium have driven the exploration of more sustainable alternatives, with chromium-based catalysts emerging as a promising option. This guide provides a comparative analysis of this compound and palladium catalysts for Suzuki coupling, supported by experimental data and detailed protocols to inform catalyst selection in research and development.

Performance Comparison: Palladium's Proficiency vs. This compound's Potential

Palladium catalysts have been extensively optimized for the Suzuki-Miyaura reaction, offering high yields and turnover numbers (TONs) across a wide range of substrates. Modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), can effectively couple challenging substrates like aryl chlorides at low catalyst loadings.[1][2]

This compound catalysts, while less explored for Suzuki coupling, present a cost-effective and less toxic alternative.[3] Research has demonstrated their potential in various cross-coupling reactions, though direct comparative data with palladium in Suzuki coupling under identical conditions is still emerging. The available data suggests that while this compound may not yet consistently reach the high turnover frequencies (TOFs) of the most advanced palladium systems, it offers a viable and more sustainable route for certain applications.

Below is a summary of representative quantitative data for both palladium and this compound-catalyzed Suzuki coupling reactions. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.

Table 1: Performance Data for Palladium-Catalyzed Suzuki-Miyaura Coupling

Catalyst SystemAryl HalideBoronic AcidYield (%)Catalyst Loading (mol%)TONTOF (h⁻¹)Reference
Pd(OAc)₂ / XPhos4-ChlorotoluenePhenylboronic Acid840.002533600-[2]
Pd(PPh₃)₄1-Iodo-4-nitrobenzene4-Methylbiphenyl-3-ylboronic Acid~95331.7-[4]
PdCl₂(dppf)Aryl BromideArylboronic Acid>950.1>950-[5]
Pd@MIL-101Cr-NH₂Aryl BromidesPhenylboronic Acid>900.01up to 10000-[6]

Note: TON (Turnover Number) = Moles of product / Moles of catalyst. TOF (Turnover Frequency) = TON / reaction time. Data for TOF is often not explicitly stated and can vary significantly based on reaction kinetics.

Direct quantitative comparisons for this compound-catalyzed Suzuki-Miyaura reactions with aryl halides and boronic acids are less prevalent in the literature. However, the following table provides an example of this compound's capability in a related cross-coupling reaction to illustrate its potential.

Table 2: Representative Performance of a this compound Catalyst in Cross-Coupling

Catalyst SystemElectrophileNucleophileYield (%)Catalyst Loading (mol%)Reference
CrCl₃·3THFHalo-quinolineAlkylmagnesium ReagentHigh-[7]

Catalytic Cycles: A Mechanistic Overview

The catalytic cycles for palladium and this compound in Suzuki-type couplings, while both achieving C-C bond formation, are believed to proceed through different mechanisms.

The Well-Established Palladium Catalytic Cycle

The mechanism of the palladium-catalyzed Suzuki-Miyaura reaction is well-documented and proceeds through a series of defined steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

Palladium_Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)(X)Ln Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)(Ar')Ln OxAdd->Transmetal Transmetalation (Ar'-B(OR)2 + Base) Product Ar-Ar' Transmetal->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Palladium-catalyzed Suzuki-Miyaura reaction.

Proposed Mechanism for this compound-Catalyzed Cross-Coupling

The precise catalytic cycle for this compound-catalyzed Suzuki-Miyaura coupling is a subject of ongoing research. However, it is generally proposed to involve a different set of oxidation states, potentially cycling between Cr(II) and Cr(IV) or involving radical intermediates. A simplified, proposed workflow for a this compound-catalyzed cross-coupling is depicted below.

Chromium_Coupling_Workflow Cr_precatalyst Cr(III) Precatalyst Active_Cr Active Cr(II) Species Cr_precatalyst->Active_Cr Reduction Oxidative_Coupling Oxidative Coupling Intermediate Active_Cr->Oxidative_Coupling Reaction with Electrophile & Nucleophile Product Coupled Product Oxidative_Coupling->Product Product Formation Product->Cr_precatalyst Catalyst Regeneration

Caption: A simplified workflow for a proposed this compound-catalyzed cross-coupling.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful implementation and comparison of catalytic systems.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst with a specific ligand, 0.01-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 mmol)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF, DMF)

  • Water (if using a biphasic system)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, base, and palladium catalyst/ligand.

  • Add the anhydrous solvent (and water if applicable).

  • Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.

  • Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[4][5]

Representative Protocol for a this compound-Catalyzed Cross-Coupling

As this compound-catalyzed Suzuki-Miyaura reactions are less standardized, this protocol is based on related this compound-catalyzed cross-coupling reactions and serves as a starting point.

Materials:

  • Aryl halide (1.0 mmol)

  • Organometallic reagent (e.g., Grignard reagent, 1.2 mmol)

  • This compound catalyst (e.g., CrCl₃, CrCl₂, 1-10 mol%)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the this compound catalyst.

  • Add the anhydrous solvent and stir.

  • Add the aryl halide to the mixture.

  • Slowly add the organometallic reagent at a controlled temperature (e.g., 0 °C or room temperature).

  • Allow the reaction to stir until completion (monitor by TLC or GC).

  • Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

Palladium catalysts remain the gold standard for Suzuki-Miyaura cross-coupling, offering a vast and well-documented scope of reactivity with high efficiency. The development of sophisticated ligands continues to push the boundaries of their performance. This compound catalysts, on the other hand, represent a compelling, sustainable alternative. While the field of this compound-catalyzed Suzuki coupling is less mature, the inherent advantages of this compound in terms of cost and toxicity make it an area of intense research interest. For routine and challenging transformations where high efficiency is paramount, palladium catalysts are the established choice. For applications where sustainability is a primary driver and for specific transformations where this compound shows unique reactivity, this compound catalysts hold significant promise. Further research into direct, side-by-side comparisons will be crucial in delineating the optimal applications for each catalytic system.

References

manganese versus chromium: a comparative study of their roles in redox reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of redox chemistry, transition metals play a pivotal role as versatile catalysts and reagents. Among them, manganese (Mn) and chromium (Cr) stand out for their rich and varied redox behavior, stemming from their ability to exist in multiple oxidation states. This guide provides an objective comparison of the roles of manganese and this compound in redox reactions, supported by quantitative data, detailed experimental protocols, and visual representations of their chemical behavior. This information is crucial for researchers in catalysis, environmental science, and drug development, aiding in the selection and design of more efficient and sustainable chemical processes.

At a Glance: Key Physicochemical and Redox Properties

A side-by-side comparison of the fundamental properties of manganese and this compound reveals their distinct characteristics in the realm of redox chemistry. Manganese is notable for its exceptionally broad range of stable oxidation states, a key factor in its diverse catalytic functions, particularly in biological systems.[1][2][3] In contrast, this compound's redox landscape is dominated by the highly oxidizing Cr(VI) state and the stable Cr(III) state.[4]

PropertyManganese (Mn)This compound (Cr)
Atomic Number 2524
Electron Configuration [Ar] 3d⁵ 4s²[Ar] 3d⁵ 4s¹
Common Oxidation States +2 , +3 , +4 , +6, +7 [1][3]+2, +3 , +6 [4]
Toxicity Essential nutrient; neurotoxic at high concentrations.Cr(III) is an essential nutrient; Cr(VI) is highly toxic and carcinogenic.[5]
Environmental Significance Important in natural redox cycles; manganese oxides are strong oxidants.[6]Cr(VI) is a significant environmental contaminant; Cr(III) is less mobile.[5]

Quantitative Comparison of Redox Potentials

The standard reduction potential (E°) is a critical measure of a species' tendency to be reduced. The following table summarizes the standard reduction potentials for various half-reactions of manganese and this compound under standard conditions (25 °C, 1 M concentration, 1 atm pressure). A more positive E° value indicates a stronger oxidizing agent.

Half-ReactionStandard Reduction Potential (E°), Volts
Manganese
Mn²⁺(aq) + 2e⁻ → Mn(s)-1.18[6][7]
Mn³⁺(aq) + e⁻ → Mn²⁺(aq)+1.51[1]
MnO₂(s) + 4H⁺(aq) + 2e⁻ → Mn²⁺(aq) + 2H₂O(l)+1.23[7]
MnO₄⁻(aq) + 2H₂O(l) + 3e⁻ → MnO₂(s) + 4OH⁻(aq)+0.59[8]
MnO₄⁻(aq) + 8H⁺(aq) + 5e⁻ → Mn²⁺(aq) + 4H₂O(l)+1.51
This compound
Cr³⁺(aq) + 3e⁻ → Cr(s)-0.74[6]
Cr³⁺(aq) + e⁻ → Cr²⁺(aq)-0.41[9]
Cr₂O₇²⁻(aq) + 14H⁺(aq) + 6e⁻ → 2Cr³⁺(aq) + 7H₂O(l)+1.33[10]

Roles in Catalytic Redox Reactions: A Comparative Overview

Both manganese and this compound are extensively used as catalysts and reagents in a wide array of redox reactions, particularly in the oxidation of organic substrates.

Manganese: The Versatile Redox Catalyst

Manganese's ability to cycle through multiple oxidation states, primarily Mn(II), Mn(III), and Mn(IV), makes it a highly effective catalyst in various redox processes.[1][2] Manganese oxides (such as MnO₂) are well-known for their catalytic activity in reactions like the decomposition of hydrogen peroxide and the oxidation of numerous organic compounds.[11]

A key example of manganese's catalytic prowess is in the oxidation of alcohols. High-valent manganese-oxo species are believed to be the active oxidants, capable of abstracting a hydrogen atom from the alcohol's α-C-H bond in the rate-determining step.[12] This process is central to many synthetic organic transformations.

Manganese_Alcohol_Oxidation cluster_catalyst Catalytic Cycle cluster_reactants Reactants & Products Mn_II Mn(II) Mn_IV_oxo Mn(IV)=O Mn_II->Mn_IV_oxo Oxidation Mn_III_OH Mn(III)-OH Mn_IV_oxo->Mn_III_OH H-atom abstraction Ketone R₂C=O Mn_IV_oxo->Ketone Mn_III_OH->Mn_II Reduction H2O H₂O Mn_III_OH->H2O Alcohol R₂CHOH Alcohol->Mn_IV_oxo Oxidant Oxidant (e.g., H₂O₂) Oxidant->Mn_II Reduced_Oxidant Reduced Oxidant

This compound: The Potent Oxidizing Agent

This compound, particularly in its +6 oxidation state, is a powerful and widely utilized oxidizing agent in organic synthesis.[13] Reagents like pyridinium (B92312) chlorochromate (PCC) and Jones reagent (CrO₃ in sulfuric acid) are staples in the laboratory for the conversion of alcohols to carbonyl compounds.

The mechanism of alcohol oxidation by Cr(VI) typically involves the formation of a chromate (B82759) ester intermediate.[14] This is followed by the rate-determining step where a proton is removed from the alcohol's α-carbon, leading to the formation of the carbonyl compound and the reduction of this compound from Cr(VI) to Cr(IV). The Cr(IV) species can then undergo further reactions to ultimately yield the more stable Cr(III) state.

Chromium_Oxidation_States Cr_VI Cr(VI) (CrO₄²⁻, Cr₂O₇²⁻) Cr_V Cr(V) (Intermediate) Cr_VI->Cr_V Reduction Cr_V->Cr_VI Oxidation Cr_IV Cr(IV) (Intermediate) Cr_V->Cr_IV Reduction Cr_IV->Cr_V Oxidation Cr_III Cr(III) (Stable) Cr_IV->Cr_III Reduction Cr_III->Cr_IV Oxidation Cr_II Cr(II) Cr_III->Cr_II Reduction Cr_II->Cr_III Oxidation

Experimental Protocols

To provide a practical framework for comparing the redox activities of manganese and this compound, the following experimental protocols are outlined.

Experiment 1: Comparative Catalytic Oxidation of Benzyl (B1604629) Alcohol

Objective: To compare the catalytic efficiency of MnO₂ and a Cr(VI) reagent in the oxidation of benzyl alcohol to benzaldehyde (B42025).

Materials:

  • Benzyl alcohol

  • Manganese dioxide (MnO₂)

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (B109758) (DCM)

  • Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Glass reaction vials

  • Magnetic stirrer and stir bars

  • Gas chromatograph-mass spectrometer (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Reaction Setup (Manganese Catalyst):

    • To a reaction vial, add benzyl alcohol (1 mmol), MnO₂ (5 mmol, as a heterogeneous catalyst), and dichloromethane (10 mL).

    • Stir the mixture vigorously at room temperature.

  • Reaction Setup (this compound Reagent):

    • In a separate reaction vial, dissolve benzyl alcohol (1 mmol) in dichloromethane (10 mL).

    • Add pyridinium chlorochromate (1.5 mmol) to the solution.

    • Stir the mixture at room temperature.

  • Reaction Monitoring:

    • At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

    • For the manganese-catalyzed reaction, quickly filter the aliquot through a short plug of silica (B1680970) gel to remove the solid MnO₂.

    • Quench the reaction in the aliquot by adding a suitable quenching agent if necessary.

  • Analysis:

    • Analyze the aliquots by GC-MS or ¹H NMR to determine the conversion of benzyl alcohol and the yield of benzaldehyde.

    • For NMR analysis, add a known amount of an internal standard to the NMR tube to quantify the product yield.

  • Data Presentation:

    • Plot the percentage conversion of benzyl alcohol and the yield of benzaldehyde as a function of time for both catalysts.

    • Calculate the initial reaction rates for a quantitative comparison.

Experiment 2: UV-Vis Spectrophotometric Monitoring of Cr(III) Oxidation by MnO₂

Objective: To monitor the oxidation of Cr(III) to Cr(VI) by MnO₂ using UV-Vis spectrophotometry.

Materials:

  • This compound(III) chloride (CrCl₃) solution (e.g., 10 mM)

  • Synthetic manganese dioxide (δ-MnO₂)

  • Sodium hydroxide (B78521) (NaOH) solution (1.0 M) for pH adjustment

  • UV-Vis spectrophotometer and quartz cuvettes

  • pH meter

  • Centrifuge and filter apparatus (0.2 µm)

Procedure:

  • Reaction Setup:

    • Prepare a suspension of MnO₂ (e.g., 0.050 g) in a known volume (e.g., 20.0 mL) of the Cr(III) solution in a centrifuge tube.[6]

    • Shake the suspension at a constant speed (e.g., 120 rpm) for a set reaction time (e.g., 48 hours).[6]

  • Sample Preparation for Analysis:

    • After the reaction, centrifuge the suspension to separate the solid MnO₂.[6]

    • Filter the supernatant through a 0.2 µm filter.[6]

    • Measure the pH of the filtered solution.[6]

    • Adjust the pH of the solution to >7.5 with 1.0 M NaOH. This pH adjustment is crucial as the UV-Vis spectrum of Cr(VI) is sensitive to pH.[6]

  • UV-Vis Analysis:

    • Record the UV-Vis absorption spectrum of the pH-adjusted solution.

    • The characteristic absorbance peaks for Cr(VI) (as CrO₄²⁻) appear at approximately 275 nm and 375 nm.[6]

    • Quantify the concentration of Cr(VI) produced using a pre-established calibration curve of known Cr(VI) concentrations.

  • Data Interpretation:

    • The increase in the absorbance at the characteristic wavelengths for Cr(VI) confirms the oxidation of Cr(III).

    • The stoichiometry of the reaction can be investigated by also measuring the concentration of dissolved Mn(II) in the solution.[6]

Experimental_Workflow_Cr_Oxidation start Start prepare_suspension Prepare Suspension (Cr(III) + MnO₂) start->prepare_suspension react React (Shake for 48h) prepare_suspension->react centrifuge Centrifuge react->centrifuge filter Filter (0.2 µm) centrifuge->filter measure_pH Measure pH filter->measure_pH adjust_pH Adjust pH > 7.5 measure_pH->adjust_pH uv_vis UV-Vis Analysis adjust_pH->uv_vis quantify Quantify Cr(VI) uv_vis->quantify end End quantify->end

Conclusion

Manganese and this compound, each with their unique redox characteristics, offer a broad spectrum of applications in chemical synthesis and environmental remediation. Manganese, with its remarkable versatility in oxidation states, excels as a catalyst in a multitude of redox reactions, often mimicking biological processes. This compound, particularly in its hexavalent form, serves as a potent and reliable oxidizing agent for a wide range of organic transformations.

The choice between manganese and this compound in a specific application will depend on several factors, including the desired reactivity, selectivity, reaction conditions, and, importantly, environmental and safety considerations. While Cr(VI) reagents are highly effective, their toxicity necessitates careful handling and disposal. In contrast, many manganese compounds are more environmentally benign, aligning with the principles of green chemistry.[2]

This comparative guide provides a foundational understanding of the redox roles of manganese and this compound. The presented data and experimental protocols offer a starting point for researchers to further explore and harness the rich redox chemistry of these two fascinating transition metals in their respective fields of study.

References

Validating Chromium Levels as a Biomarker for Industrial Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different biological matrices for monitoring industrial chromium exposure. It delves into the quantitative performance of this compound level measurements in urine, blood, and erythrocytes, and explores alternative biomarkers. Detailed experimental protocols and visual representations of key pathways are included to support researchers in selecting and validating appropriate biomarkers for their studies.

Introduction to this compound Biomonitoring

This compound, a widely used industrial metal, poses significant health risks, particularly in its hexavalent form [Cr(VI)], which is a classified human carcinogen.[1] Monitoring occupational exposure is crucial for mitigating these risks. Biological monitoring, which involves measuring this compound levels in biological samples, provides a direct assessment of an individual's internal dose. This guide compares the utility of this compound levels in different biological matrices as biomarkers of exposure.

Comparison of Biological Matrices for this compound Measurement

The choice of biological matrix is critical for accurately assessing this compound exposure. The most commonly used matrices are urine, blood (including whole blood, plasma, and erythrocytes), and, to a lesser extent, hair. Each has distinct advantages and limitations related to the kinetics of this compound metabolism.

Table 1: Quantitative Comparison of this compound Levels in Different Biological Matrices from Occupationally Exposed Workers

Biological MatrixTypical Concentration in Exposed WorkersTypical Concentration in Control GroupsCorrelation with Airborne Cr(VI)Remarks
Urine 4.11 - 8.67 µg/L[2]<0.5 µg/g creatinine[3]Strong (R² = 0.83 for end of shift)[2]Reflects recent exposure (past 1-2 days).[4] Widely used and considered a valuable first-line approach for assessing total internal this compound exposure.[5]
Whole Blood 3 - 216 µg/L[3]<1 µg/L[3]GoodReflects both recent and, to some extent, past exposure.
Erythrocytes (Red Blood Cells) 9-fold higher than controls[6]2.64 µg/L (median)[5]Strong positive correlation[7]Considered more specific for Cr(VI) exposure as Cr(VI) readily enters red blood cells and is reduced to Cr(III), which is then trapped. Reflects exposure over the lifespan of the erythrocyte (approx. 120 days).[8]
Lymphocytes 2-fold higher than controls[6]Similar to urine levels in controls[6]Positive correlation[6]May indicate the this compound body burden from high exposures.[6]
Hair Higher than in non-exposed individualsVariesLimited data, correlation not well-establishedMay indicate long-term exposure, but susceptible to external contamination.[9]

Alternative Biomarkers of this compound Exposure and Effect

Beyond direct measurement of this compound levels, other biomarkers can provide insights into the biological effects of exposure.

Table 2: Alternative Biomarkers for this compound Exposure

BiomarkerDescriptionMethod of DetectionRemarks
DNA-Protein Cross-links (DPCs) Covalent linkages between DNA and proteins, a form of DNA damage induced by this compound.[7]Immunochemical assays, chromatographyA sensitive marker of biologically effective dose of Cr(VI), found at elevated levels in lymphocytes of exposed individuals.[7]
8-hydroxy-2'-deoxyguanosine (8-OHdG) A product of oxidative DNA damage, excreted in urine.[4]ELISA, LC-MS/MSA marker of oxidative stress, which is a key mechanism of this compound toxicity.[4]
Malondialdehyde (MDA) A marker of lipid peroxidation, measured in urine.[4]Spectrophotometry, HPLCIndicates cellular membrane damage due to oxidative stress.[4]
Micronuclei (MN) in Peripheral Blood Lymphocytes A biomarker of chromosomal damage.[4]Microscopic analysisIndicates genotoxic effects of this compound exposure.[4]

Experimental Protocols

Accurate and reliable measurement of this compound levels is paramount. The following are generalized protocols for the most common analytical techniques.

Protocol 1: Determination of Total this compound in Urine and Blood by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
  • Sample Collection:

    • Urine: Collect a spot or 24-hour urine sample in an acid-washed, metal-free polyethylene (B3416737) container.[10]

    • Blood: Draw whole blood using a stainless steel needle into a tube containing an anticoagulant (e.g., EDTA). Use acid-washed plastic tubes to avoid contamination.[11]

  • Sample Preparation (Dilution Method):

    • Prepare a diluent solution containing 2% ammonia, 0.1% EDTA, 0.01% Triton-X, and 1% isopropanol.[12]

    • Dilute urine and serum samples 1:10 with the diluent solution.[12]

    • Dilute whole blood samples 1:20 with the diluent solution.[12]

  • ICP-MS Analysis:

    • Use an ICP-MS instrument equipped with a collision/reaction cell to minimize polyatomic interferences (e.g., from ⁴⁰Ar¹²C on ⁵²Cr).[12][13]

    • Hydrogen or helium can be used as a collision gas.[12][13]

    • Prepare calibration standards using certified reference materials in a matrix matching the samples.

    • Analyze the samples and calculate the this compound concentration based on the calibration curve.

Protocol 2: Determination of Total this compound in Biological Samples by Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS)
  • Sample Collection: Follow the same procedures as for ICP-MS to prevent contamination.

  • Sample Preparation:

    • Urine: Dilute the urine sample 1:1 with 0.2% nitric acid directly in the autosampler cup.

    • Whole Blood: Homogenize the blood sample and dilute it 1:10 with a solution containing 0.05% Triton X-100 and 0.2% nitric acid.

  • GFAAS Analysis:

    • Use a graphite furnace atomic absorption spectrometer with a pyrolytically coated graphite tube and a L'vov platform.

    • Inject a small volume (e.g., 20 µL) of the prepared sample into the graphite furnace.

    • Use a temperature program with drying, ashing (pyrolysis), and atomization steps optimized for this compound. A matrix modifier (e.g., palladium-magnesium nitrate) may be used to stabilize the this compound during the ashing step.

    • Measure the absorbance at the this compound wavelength (357.9 nm) and quantify the concentration using a calibration curve prepared from certified standards.[14]

Visualizing the Logic and Mechanisms

Workflow for Validating this compound Biomarkers

The following diagram illustrates the logical workflow for validating the use of this compound levels as a biomarker for industrial exposure.

cluster_0 Exposure Assessment cluster_1 Biological Sampling cluster_2 Analytical Measurement cluster_3 Data Analysis & Validation Air_Sampling Air Sampling (Personal/Area) Correlation Correlation Analysis (Biomarker vs. Exposure) Air_Sampling->Correlation Dermal_Exposure Dermal Exposure Assessment Dermal_Exposure->Correlation Urine_Sample Urine Collection ICP_MS ICP-MS Analysis Urine_Sample->ICP_MS GFAAS GFAAS Analysis Urine_Sample->GFAAS Blood_Sample Blood Collection (Whole Blood, RBCs) Blood_Sample->ICP_MS Blood_Sample->GFAAS Hair_Sample Hair Collection Hair_Sample->ICP_MS ICP_MS->Correlation Comparison Comparison between Biomarkers ICP_MS->Comparison GFAAS->Correlation GFAAS->Comparison Validation Biomarker Validation Correlation->Validation Comparison->Validation

Caption: Workflow for biomarker validation.

Signaling Pathway of this compound-Induced Toxicity

This diagram outlines the key cellular events following exposure to hexavalent this compound, leading to oxidative stress and genotoxicity.

Cr_VI_ext Extracellular Cr(VI) Cr_VI_int Intracellular Cr(VI) Cr_VI_ext->Cr_VI_int Anion Channels Cell_Membrane Cell Membrane Reduction Reduction Cr_VI_int->Reduction Cr_V_IV Cr(V), Cr(IV) (Reactive Intermediates) Reduction->Cr_V_IV ROS Reactive Oxygen Species (ROS) Generation Reduction->ROS Cr_III Cr(III) Cr_V_IV->Cr_III DNA_Damage DNA Damage (Adducts, Strand Breaks) Cr_III->DNA_Damage Forms DNA adducts Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->DNA_Damage Protein_Damage Protein Damage Oxidative_Stress->Protein_Damage Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: this compound-induced toxicity pathway.

Conclusion

The validation of this compound levels as a biomarker for industrial exposure requires a careful consideration of the biological matrix, the timing of sample collection, and the analytical methodology.

  • Urine this compound is a reliable indicator of recent exposure and is suitable for routine monitoring.

  • Erythrocyte this compound offers greater specificity for Cr(VI) exposure over a longer timeframe, making it valuable for assessing cumulative exposure and for confirmatory testing.

  • Alternative biomarkers , such as DNA-protein cross-links and markers of oxidative stress, can provide crucial information on the biological effects of this compound exposure and may serve as early indicators of health risk.

For robust and reliable results, it is essential to employ validated analytical methods like ICP-MS or GFAAS with strict quality control measures to prevent contamination. The choice of the most appropriate biomarker will depend on the specific research question, the exposure scenario, and the available resources.

References

performance evaluation of chromium-molybdenum steel versus titanium alloys in corrosive environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of materials capable of withstanding aggressive chemical environments is a critical concern in research, chemical synthesis, and pharmaceutical manufacturing. Equipment integrity is paramount to prevent contamination, ensure product purity, and maintain operational safety. This guide provides an objective, data-driven comparison of two common classes of materials used in corrosive service: chromium-molybdenum (Cr-Mo) steels and titanium alloys.

This compound-molybdenum steels, a family of low-alloy steels, are widely used for their high-temperature strength and enhanced corrosion resistance compared to carbon steels. Titanium and its alloys are renowned for their exceptional corrosion resistance, stemming from the formation of a highly stable, passive oxide layer. This guide will delve into their comparative performance in various corrosive media, supported by experimental data.

General Performance Overview

This compound-Molybdenum (Cr-Mo) Steels (e.g., ASTM A387 Gr 11/22, AISI 4140) are prized for their mechanical properties at elevated temperatures and pressures. The addition of this compound and molybdenum significantly improves their resistance to oxidation and corrosion in certain environments over standard carbon steels. Molybdenum, in particular, enhances resistance to chloride attack and pitting. However, their corrosion resistance is limited, especially in highly acidic or chloride-rich conditions where they can be susceptible to uniform corrosion, pitting, and stress corrosion cracking (SCC).

Titanium Alloys (e.g., Ti Grade 2, Ti Grade 5/Ti-6Al-4V, Ti Grade 7) offer a superior level of corrosion resistance across a broad spectrum of aggressive environments, including oxidizing acids, chlorides, and sour gas.[1][2] This is attributed to a tenacious, self-healing titanium dioxide (TiO₂) passive film that forms instantly on the surface when exposed to oxygen or moisture.[3][4] While initially more costly, the extended service life and low failure rates of titanium can offer significant long-term economic advantages in critical applications.[2]

Quantitative Performance Data

The following tables summarize experimental data on the corrosion performance of representative Cr-Mo steels and titanium alloys in various corrosive media. It is important to note that direct, side-by-side comparisons under identical conditions are not always available in published literature; therefore, conditions are specified for each data point to allow for informed evaluation.

Table 1: General Corrosion Rates in Acidic Environments
Material/AlloyEnvironmentTemperatureCorrosion Rate (mm/year)Source(s)
Cr-Mo Steel (AISI 4140) 3.5 wt% NaCl (pH adjusted)Room Temp.Lower than uncoated steel, varies with pH[5]
Cr-Mo Steel (1.0Cr-0.5Mo) 0.6 M Sulphamic Acid60°C> T22 Steel (Higher Cr-Mo)[6]
Cr-Mo Steel (2.25Cr-1.0Mo) 0.6 M Sulphamic Acid60°C< T12 Steel (Lower Cr-Mo)[6]
Titanium (Grade 2) 10% Sulfuric Acid (H₂SO₄)90°C0.025[7]
Titanium (Grade 2) Boiling 0.5% Sulfuric AcidBoilingHigh Corrosion Rate[3]
Titanium (Grade 7, Ti-Pd) Boiling 7% Sulfuric AcidBoiling< 0.127[8]
Titanium (Grade 2) 1-40% Ferric Chloride (FeCl₃)Boiling< 0.013[4]
Titanium (Ti-6Al-4V) 12 wt.% Hydrochloric Acid (HCl)35°C~0.038[9]
Table 2: Pitting and Crevice Corrosion Resistance in Chloride Environments
Material/AlloyTest MethodEnvironmentTemperatureResultSource(s)
Cr-Mo Steels GeneralSeawater / BrineAmbientSusceptible to pitting and crevice corrosion[10]
Titanium (Grade 2) Crevice TestSeawater80°CCrevice corrosion initiates[11]
Titanium (Ti-6Al-4V) Crevice TestSeawater< 200°CResistant to crevice corrosion[11]
Titanium (Grade 7, Ti-Pd) Crevice TestSeawaterup to 260°CImmune to crevice corrosion[2][11]
Titanium Alloys Anodic Polarization0.17M NaCl37°CBreakdown Potentials > +1350 mV (High resistance)[12]
Table 3: Stress Corrosion Cracking (SCC) Susceptibility
Material/AlloyEnvironmentKey FindingSource(s)
High-Strength Steels Sour Gas (H₂S)Susceptible to Sulfide Stress Cracking (SSC)[13]
Cr-Mo Steels Caustic, Carbonate SolutionsCan be susceptible to SCC[14]
Titanium Alloys Hot Chloride SolutionsGenerally excellent resistance[2]
Titanium Alloys Sour Gas (H₂S-CO₂-Cl⁻)Susceptibility depends on alloy strength; Pd and Mo additions improve resistance[15]
Titanium Alloys Red Fuming Nitric AcidSusceptible[16]

Experimental Protocols

Accurate evaluation of material performance relies on standardized testing methodologies. Below are detailed protocols for key experiments used to determine corrosion resistance.

Potentiodynamic Polarization Test (Based on ASTM G5 and G59)

This electrochemical test measures the corrosion rate and susceptibility to pitting of a material.

  • Objective: To determine the corrosion potential (Ecorr), corrosion current density (icorr), and pitting potential (Epit) of a material in a specific electrolyte.

  • Apparatus:

    • Potentiostat with a scan generator.

    • Standard three-electrode corrosion cell (e.g., Greene cell).

    • Working Electrode: The material specimen to be tested.

    • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl).

    • Counter Electrode: Platinum or graphite (B72142) rod with a surface area at least twice that of the working electrode.

  • Procedure:

    • Specimen Preparation: The working electrode is ground with silicon carbide papers (e.g., up to 600 grit), rinsed with deionized water and acetone, and dried.

    • Cell Assembly: The test cell is assembled with the three electrodes and filled with the deaerated test solution. The reference electrode is placed in a Luggin capillary to minimize IR drop.

    • Open Circuit Potential (OCP): The specimen is immersed in the solution, and the OCP is allowed to stabilize (typically for 1 hour).

    • Polarization Scan: The potential is scanned from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value at a constant scan rate (e.g., 0.167 mV/s). The resulting current is recorded.

    • Data Analysis: A polarization curve (log current density vs. potential) is plotted. The corrosion current density (icorr) is determined by Tafel extrapolation, which is then used to calculate the corrosion rate. The pitting potential (Epit) is identified by a sharp increase in current density in the anodic region.

Pitting and Crevice Corrosion Resistance Test (Based on ASTM G48, Method A)

This is an immersion test used to assess resistance to localized corrosion in an aggressive ferric chloride solution.

  • Objective: To determine the susceptibility of stainless steels and related alloys to pitting and crevice corrosion.

  • Apparatus:

    • Glass test flasks or beakers.

    • Constant temperature water bath.

    • Glass cradle for specimen support.

  • Reagents:

    • Ferric chloride solution (6% FeCl₃ by weight). Prepared by dissolving 100g of FeCl₃·6H₂O in 900 mL of reagent-grade water.

  • Procedure:

    • Specimen Preparation: Test specimens (e.g., 25 x 50 mm) are cleaned, degreased, and weighed.

    • Immersion: The specimen is placed in the glass cradle and fully immersed in the test solution. The flask is covered with a watch glass.

    • Exposure: The test is conducted at a constant temperature (e.g., 22°C or 50°C) for a specified duration (typically 72 hours).

    • Evaluation: After exposure, the specimen is removed, rinsed, cleaned with a nylon brush to remove corrosion products, and reweighed. The surface is examined for pitting under magnification (e.g., 20x). The number of pits and their depth are recorded, and the weight loss is calculated.

Stress Corrosion Cracking Test in Boiling Magnesium Chloride (Based on ASTM G36)

This accelerated test evaluates the susceptibility of materials to chloride-induced SCC.

  • Objective: To rank the relative SCC susceptibility of stainless steels and related alloys in a hot, concentrated chloride environment.

  • Apparatus:

    • Heating mantle and flask with a condenser to maintain a constant boiling point.

    • Stressing jigs (e.g., U-bend or tensile specimens).

  • Reagents:

    • Magnesium chloride (MgCl₂) solution prepared to achieve a constant boiling point of 155.0 ± 1.0°C.

  • Procedure:

    • Specimen Preparation: A test specimen (e.g., a strip) is bent into a U-shape and stressed using a nut and bolt assembly according to ASTM G30.

    • Exposure: The stressed specimen is placed in the flask with the boiling MgCl₂ solution.

    • Inspection: The specimen is periodically removed and examined visually (or at low magnification) for the appearance of cracks.

    • Evaluation: The time to the first appearance of cracks is recorded as the primary measure of SCC resistance. The test is typically run for hundreds of hours.

Visualized Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of experimental processes and logical frameworks.

Experimental_Workflow Figure 1: General Experimental Workflow for Corrosion Testing A Material Selection (e.g., Cr-Mo Steel, Ti Alloy) B Specimen Preparation (Cutting, Grinding, Cleaning) A->B C Corrosion Test Selection B->C D Potentiodynamic Polarization (ASTM G5/G59) C->D  General & Pitting  Corrosion Rate E Immersion Test (ASTM G48 - Pitting) C->E  Localized  Corrosion F SCC Test (ASTM G36 / SSRT) C->F  Environmentally  Assisted Cracking G Data Acquisition (Ecorr, icorr, Epit, Time-to-Crack) D->G H Post-Test Analysis (SEM, Weight Loss) E->H F->H I Performance Evaluation & Comparison G->I H->I

Figure 1: General Experimental Workflow for Corrosion Testing

Material_Selection_Logic Figure 2: Decision Logic for Material Selection Start Define Operating Environment Env Highly Oxidizing or High Chloride (>70°C)? Start->Env Temp High Temperature & Pressure Service? Env->Temp No Ti Select Titanium Alloy (e.g., Grade 2, 7, or 12) Env->Ti Yes Acid Strong Reducing Acid (e.g., non-aerated H₂SO₄)? CrMo Consider Cr-Mo Steel (e.g., A387 Gr 11/22) Acid->CrMo No, Mild Conditions SpecialTi Select Pd-Alloyed Ti (e.g., Grade 7) Acid->SpecialTi Yes Temp->Acid No Temp->CrMo Yes Final Final Material Specification Ti->Final CrMo->Final SpecialTi->Final

Figure 2: Decision Logic for Material Selection

Conclusion

The choice between this compound-molybdenum steel and titanium alloys for service in corrosive environments is a trade-off between cost, mechanical requirements, and the absolute necessity for corrosion resistance.

  • This compound-Molybdenum Steels are a cost-effective solution for applications involving high temperatures and pressures where the corrosive conditions are moderate and well-characterized. Their performance is significantly enhanced over carbon steels, but they have clear limitations in aggressive acidic and chloride-containing media.

  • Titanium and its Alloys provide a robust and reliable solution for the most demanding corrosive environments.[3] Their superior resistance to a wide range of chemicals, particularly chlorides and oxidizing acids, makes them an ideal choice for critical applications in pharmaceutical and chemical processing where product purity and long-term equipment integrity are non-negotiable.[2][17] For extremely reducing acids, specialized grades like Palladium-alloyed Titanium (Grade 7) offer even greater resistance.[8]

For researchers and professionals in drug development, where process conditions can be harsh and contamination control is critical, the higher initial investment in titanium alloys often proves to be the most prudent choice, ensuring safety, product quality, and long-term operational reliability.

References

a comparative assessment of different adsorbent materials for chromium removal

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Adsorbent Materials for Chromium Removal

The escalating issue of water contamination by heavy metals, particularly hexavalent this compound [Cr(VI)], necessitates the development of effective and efficient removal technologies.[1][2] Among the various methods, adsorption is considered a superior technique due to its simplicity, cost-effectiveness, and potential for adsorbent regeneration.[2] This guide provides a comparative assessment of different adsorbent materials—activated carbon, zeolites, chitosan-based adsorbents, and metal-organic frameworks (MOFs)—for the removal of this compound from aqueous solutions, supported by experimental data.

Performance Comparison of Adsorbent Materials

The efficiency of an adsorbent is primarily evaluated based on its maximum adsorption capacity (qmax), which indicates the maximum amount of adsorbate that can be held by a unit mass of the adsorbent. The following table summarizes the performance of various adsorbents for this compound removal based on experimental data from recent studies.

Adsorbent MaterialSpecific AdsorbentMax. Adsorption Capacity (mg/g)Optimal pHContact Time (min)Reference
Activated Carbon Microporous activated carbon from almond shell195.34Low pH-[3]
Woody-activated carbon (ACI)241.552-[4]
Woody-activated carbon (AC)154.562-[4]
Spathodea campanulata-based activated carbon10.65360[5]
Commercial activated carbon~103-
Zeolites Natural Zeolite (Clinoptilolite)0.65--
NaCl-pretreated Clinoptilolite4.5-1500[6]
Biochar/Zeolite composite--120[7]
Chitosan-Based Chitosan/GO composite with α-FeO(OH)289.4 (for As(III))--[8]
TEPA/CS/CoFe2O4 composite168.06 (for Cu(II))--[8]
Metal-Organic Frameworks (MOFs) Ppy-Fe3O4/rGO293.3Low pH-[3]
HPU-13@Fe3O4471.69 (for Cr2O4^2-)--[9]
Form-UiO-66243.9--[9]
Ac-UiO-66151.52--[9]
BUC-171214-[9]
NZVI@ZD1203-9.6-[9]
UiO-66-Ce74.1-2040[10]
Cu-BTC functionalized MOFs15.17 and 7.17Acidic-[11]

Key Insights from Experimental Data

  • Metal-Organic Frameworks (MOFs) generally exhibit the highest adsorption capacities for this compound, with some composites reaching over 470 mg/g.[9] Their tunable structures and high surface areas contribute to their superior performance.[1]

  • Activated Carbons derived from various sources also show significant adsorption capacities, with some woody-activated carbons exceeding 240 mg/g.[4] Their performance is heavily influenced by the source material and activation method.

  • Chitosan-based adsorbents demonstrate good potential, particularly when modified or used in composites, although specific data for this compound removal is less abundant in the reviewed literature. Chitosan's amine and hydroxyl groups are crucial for binding heavy metal ions.[12][13]

  • Zeolites in their natural form tend to have lower adsorption capacities for this compound compared to other materials. However, modifications like silver-loading or pretreatment with NaCl can enhance their performance.[6][14]

  • pH is a critical factor influencing the adsorption of Cr(VI). Most studies indicate that acidic conditions (pH < 4) are optimal for this compound removal.[3][9][15] This is because at low pH, the adsorbent surface is often protonated, leading to a stronger electrostatic attraction with anionic this compound species like HCrO₄⁻ and Cr₂O₇²⁻.[3]

Experimental Protocols

A general experimental workflow for assessing the performance of adsorbent materials for this compound removal is outlined below. This protocol is a synthesis of methodologies reported in the cited literature.[4][16][17][18][19]

Adsorbent Preparation and Characterization
  • Preparation : Adsorbents are prepared according to specific synthesis methods. For instance, activated carbon can be produced by chemical activation of precursors like almond shells or Spathodea campanulata.[3][5] MOFs are typically synthesized via solvothermal or hydrothermal methods.[9] Chitosan-based adsorbents may involve cross-linking or modification with other materials.[8]

  • Characterization : The prepared adsorbents are characterized using various techniques to understand their physical and chemical properties. Common methods include:

    • Fourier-Transform Infrared Spectroscopy (FTIR) : To identify functional groups on the adsorbent surface.[5][11]

    • Scanning Electron Microscopy (SEM) : To observe the surface morphology.[5][11]

    • X-ray Diffraction (XRD) : To determine the crystalline structure.[11]

    • Brunauer-Emmett-Teller (BET) analysis : To measure the specific surface area and pore size distribution.[5][20]

Batch Adsorption Experiments

Batch experiments are conducted to evaluate the adsorption capacity and the influence of various parameters.

  • A known mass of the adsorbent is added to a fixed volume of this compound solution with a specific initial concentration.[18]

  • The mixture is agitated in a shaker at a constant temperature for a predetermined period.[17]

  • The parameters studied typically include:

    • pH : The effect of pH is investigated by adjusting the initial pH of the this compound solution using acids (e.g., HCl or HNO₃) and bases (e.g., NaOH).[4][15]

    • Contact Time : Samples are collected at different time intervals to determine the time required to reach equilibrium.[18]

    • Initial this compound Concentration : The experiment is repeated with different initial concentrations of the this compound solution to study its effect on adsorption capacity.[15][16]

    • Adsorbent Dosage : The amount of adsorbent is varied to find the optimal dosage for maximum removal.[15]

  • After agitation, the solution is filtered or centrifuged to separate the adsorbent.

  • The final concentration of this compound in the supernatant is determined using a UV-Visible spectrophotometer.[21]

  • The amount of this compound adsorbed per unit mass of the adsorbent at equilibrium (qe) is calculated using the following equation:

    • qe = (C₀ - Ce) * V / m

    • Where C₀ and Ce are the initial and equilibrium concentrations of this compound (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).[17]

Data Analysis
  • Adsorption Isotherms : The experimental data is fitted to various isotherm models, such as the Langmuir and Freundlich models, to describe the equilibrium characteristics of the adsorption process.[15][19]

  • Adsorption Kinetics : Kinetic models, like the pseudo-first-order and pseudo-second-order models, are used to analyze the rate of adsorption.[11][16][19]

Visualizations

Experimental_Workflow cluster_prep 1. Adsorbent Preparation & Characterization cluster_adsorption 2. Batch Adsorption Experiments cluster_analysis 3. Analysis Adsorbent_Prep Adsorbent Preparation Characterization Characterization (FTIR, SEM, XRD, BET) Adsorbent_Prep->Characterization Batch_Setup Prepare Cr(VI) solution & add adsorbent Characterization->Batch_Setup Parameter_Study Vary Parameters: pH, Contact Time, Concentration, Dosage Batch_Setup->Parameter_Study Agitation Agitate at constant temperature Parameter_Study->Agitation Separation Separate adsorbent (Filtration/Centrifugation) Agitation->Separation Concentration_Measurement Measure final Cr(VI) concentration (UV-Vis) Separation->Concentration_Measurement Data_Calculation Calculate Adsorption Capacity (qe) Concentration_Measurement->Data_Calculation Modeling Fit data to Isotherm & Kinetic Models Data_Calculation->Modeling

Caption: A generalized workflow for experimental assessment of adsorbent materials for this compound removal.

Adsorbent_Comparison cluster_AC Activated Carbon cluster_Zeolite Zeolites cluster_Chitosan Chitosan-Based cluster_MOF Metal-Organic Frameworks Adsorbents Adsorbent Types Activated Carbon Zeolites Chitosan-Based Metal-Organic Frameworks AC_char High Surface Area Porous Structure Variable Surface Chemistry Adsorbents:s->AC_char:w Characteristics Zeolite_char Crystalline Aluminosilicates Ion Exchange Capacity Lower Surface Area (Natural) Adsorbents:s->Zeolite_char:w Characteristics Chitosan_char Biopolymer Amine & Hydroxyl Groups Biodegradable Adsorbents:s->Chitosan_char:w Characteristics MOF_char High Porosity & Surface Area Tunable Structure Functionalizable Adsorbents:s->MOF_char:w Characteristics Performance Adsorption Performance (qmax) AC_char:e->Performance High Zeolite_char:e->Performance Low to Moderate Chitosan_char:e->Performance Moderate to High MOF_char:e->Performance Very High

References

A Comparative Review of Chromium Picolinate and Chromium Polynicotinate for Nutritional Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two popular forms of supplemental chromium—this compound picolinate (B1231196) and this compound polynicotinate. Drawing upon experimental data, this review examines their respective performance in key areas of nutritional science, including bioavailability, efficacy in modulating glucose and lipid metabolism, and safety profiles.

Bioavailability: A Comparative Analysis

The bioavailability of this compound supplements is a critical factor in their efficacy. The primary method for assessing this compound absorption is through the measurement of 24-hour urinary this compound excretion following supplementation.

Experimental Protocol: 24-Hour Urinary this compound Excretion

A common methodology for assessing this compound bioavailability involves the following steps:

  • Participant Recruitment: Healthy subjects are recruited for the study.

  • Baseline Measurement: A 24-hour urine sample is collected from each participant to establish a baseline this compound excretion level.

  • Supplement Administration: Participants are given a standardized dose of the this compound supplement (e.g., 200 mcg of elemental this compound) with a standardized meal.

  • 24-Hour Urine Collection: All urine is collected for the 24-hour period immediately following supplementation.

  • Sample Analysis: The total volume of urine is measured, and an aliquot is analyzed for this compound concentration using atomic absorption spectrometry or a similar technique.

  • Calculation of this compound Excretion: The total amount of this compound excreted in 24 hours is calculated by multiplying the this compound concentration by the total urine volume.

  • Washout Period: A washout period of at least one week is implemented between testing different this compound forms to ensure that the previously administered supplement has been cleared from the body.

  • Crossover Design: In a crossover design, each participant is tested with each form of this compound supplement in a randomized order.

Quantitative Data on Bioavailability
This compound FormStudy PopulationDosage24-Hour Urinary this compound Excretion (mcg)Key Findings
This compound Picolinate Young, non-overweight females200 mcgSignificantly higher than nicotinate (B505614) forms and this compound chlorideSuperior acute absorption compared to other forms tested.[1]
This compound Polynicotinate (Nicotinate) Young, non-overweight females200 mcgLower than this compound picolinateLess well absorbed than this compound picolinate based on urinary excretion.
This compound Nicotinate-Glycinate Young, non-overweight females200 mcgLower than this compound picolinate
This compound Chloride Young, non-overweight females200 mcgLower than this compound picolinate

Note: this compound polynicotinate is often referred to as niacin-bound this compound or this compound nicotinate.

One study directly comparing commercially available this compound supplements found that this compound picolinate resulted in significantly higher 24-hour urinary this compound excretion compared to two different this compound nicotinate supplements and this compound chloride.[1] This suggests that under the conditions of the study, this compound picolinate was more readily absorbed. Another study indicated that this compound picolinate was absorbed at least 50% more than this compound polynicotinate, this compound nicotinate-glycinate, and this compound chloride.

Efficacy in Glycemic and Lipid Control

Both this compound picolinate and this compound polynicotinate have been studied for their potential roles in improving glycemic control and lipid profiles, particularly in individuals with insulin (B600854) resistance or type 2 diabetes.

Experimental Protocol: Hyperinsulinemic-Euglycemic Clamp

The "gold standard" for assessing insulin sensitivity in vivo is the hyperinsulinemic-euglycemic clamp technique. A detailed protocol for this procedure is as follows:

  • Participant Preparation: Subjects fast overnight for at least 8 hours. Two intravenous catheters are inserted, one in each arm. One is used for the infusion of insulin and glucose, and the other, in a heated hand to "arterialize" the venous blood, is used for blood sampling.

  • Insulin Infusion: A continuous infusion of insulin is administered at a constant rate to achieve a state of hyperinsulinemia (high blood insulin levels).

  • Glucose Infusion: A variable-rate infusion of a 20% dextrose solution is started.

  • Blood Glucose Monitoring: Blood glucose levels are monitored every 5-10 minutes.

  • Euglycemia Maintenance: The rate of the glucose infusion is adjusted to maintain the blood glucose concentration at a normal, steady level (euglycemia).

  • Steady State: Once a steady state is achieved (constant blood glucose with a constant glucose infusion rate), the glucose infusion rate is recorded.

  • Data Interpretation: The glucose infusion rate during the steady-state period is a direct measure of insulin sensitivity. A higher glucose infusion rate indicates greater insulin sensitivity, as the body's tissues are more efficiently taking up glucose from the blood in response to the infused insulin.

Comparative Efficacy Data

Glycemic Control

This compound FormStudy PopulationDosageDurationKey Findings on Glycemic Control
This compound Picolinate Patients with type 2 diabetes1,000 mcg/day6 monthsIn a study on insulin-treated individuals with poorly controlled type 2 diabetes, a statistically significant improvement in HbA1c was observed (decrease from 9.5% to 9.0%).
This compound Picolinate Patients with type 2 diabetes400 mcg/day3 weeksIn elderly diabetic patients, fasting blood glucose significantly decreased from 190 mg/dL to 150 mg/dL, and HbA1c improved from 8.2% to 7.6%.[2]
This compound Polynicotinate Obese women400 mcg/day (with exercise)Not specifiedCombined with exercise, it resulted in significant weight loss and a lowered insulin response to an oral glucose load.[3]

A review of multiple studies suggests that this compound picolinate, at doses between 200-1000 mcg, is a superior nutritional adjunct in diabetes treatment compared to other forms of this compound.[4] However, another meta-analysis found that while brewer's yeast (a source of this compound) showed a statistically significant decrease in fasting plasma glucose, this compound picolinate did not show a statistically significant effect on HbA1c or fasting plasma glucose.[5]

Lipid Profile

This compound FormStudy PopulationDosageDurationKey Findings on Lipid Profile
This compound Picolinate Patients with NIDDMNot specified2 monthsA significant reduction in triglyceride levels (17.4%) was observed.[6] No significant changes were seen in total cholesterol, LDL-C, or HDL-C.[6]
This compound Picolinate Human subjects200 mcg/day42 daysSignificantly decreased total cholesterol and LDL cholesterol levels.[7]
This compound Polynicotinate Hypercholesterolemic children (in combination with glucomannan)Low dose8 weeksReduced total cholesterol and LDL cholesterol without changing HDL or triglycerides.[8]
This compound Polynicotinate Not specifiedNot specifiedNot specifiedResearch suggests it may improve the overall lipid profile by lowering triglycerides and LDL cholesterol and raising HDL cholesterol.[9]

One study suggested that while this compound picolinate is more easily absorbed, this compound polynicotinate (as nicotinate) showed weaker hypolipemic activity, which could be attributed to the properties of niacin itself.

Mechanisms of Action: A Look at the Signaling Pathways

The primary mechanism by which this compound is thought to exert its effects on glucose metabolism is through the potentiation of the insulin signaling pathway.

Insulin Signaling Pathway

// Nodes Insulin [label="Insulin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IR [label="Insulin\nReceptor (IR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IRS [label="Insulin Receptor\nSubstrate (IRS)", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3-Kinase", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt/PKB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GLUT4 [label="GLUT4\nTranslocation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GlucoseUptake [label="Glucose\nUptake", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Insulin -> IR [label="Binds"]; IR -> IRS [label="Phosphorylates"]; IRS -> PI3K [label="Activates"]; PI3K -> Akt [label="Activates"]; Akt -> GLUT4; GLUT4 -> GlucoseUptake; this compound -> IR [label="Potentiates\nactivity", style=dashed, color="#5F6368"]; } dot Figure 1: Simplified Insulin Signaling Pathway and the Role of this compound.

This compound picolinate has been shown to enhance insulin signaling in skeletal muscle by increasing the insulin-stimulated phosphorylation of Insulin Receptor Substrate-1 (IRS-1) and the activity of phosphatidylinositol 3-kinase (PI3K).

Experimental Workflow for Assessing Insulin Signaling

// Nodes A [label="Cell Culture/\nAnimal Model", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Treatment with\nthis compound Supplement", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Insulin\nStimulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Cell Lysis/\nTissue Homogenization", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Western Blotting for\nPhosphorylated Proteins\n(p-IRS-1, p-Akt)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Kinase Assays\n(e.g., PI3K activity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Data Analysis and\nQuantification", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; D -> F; E -> G; F -> G; } dot Figure 2: General Experimental Workflow for Studying Insulin Signaling.

For this compound polynicotinate, the niacin component may also play a role. Niacin is known to influence lipid metabolism and may have combined effects with this compound. Animal studies suggest that niacin-bound this compound possesses antioxidant and anti-inflammatory properties and may preserve nitric oxide production, which is important for vascular health.[10]

Safety and Tolerability

The safety of this compound supplements is an important consideration for researchers and clinicians.

This compound FormReported Side EffectsSafety Notes
This compound Picolinate Generally well-tolerated at recommended doses. Rare case reports of kidney failure and liver damage with high doses.[11] Some studies suggest potential for chromosomal changes, though the relevance to humans is debated.[3]Long-term safety of high doses is not fully established.[11]
This compound Polynicotinate Appears to be safe in manufacturer-recommended doses.Considered by some to have a better safety profile than this compound picolinate, with less evidence of potential for adverse effects.

A review of over 60 studies on this compound picolinate concluded that there is no risk to human health from its use as a nutrient supplement in food. In a study comparing various commercial forms of trivalent this compound, all tested compounds, including polynicotinate and picolinate, were found to be safe with no evidence of adverse effects.

Conclusion

Both this compound picolinate and this compound polynicotinate have demonstrated potential benefits in the context of nutritional studies, particularly in relation to glucose and lipid metabolism.

  • Bioavailability: Current evidence from urinary excretion studies suggests that This compound picolinate may be more readily absorbed than this compound polynicotinate.

  • Efficacy: Both forms have shown some positive effects on glycemic control and lipid profiles, although results across studies can be inconsistent. The choice between the two may depend on the specific research question and target population.

  • Mechanism of Action: The primary mechanism for both is likely the potentiation of insulin signaling. The niacin component of this compound polynicotinate may offer additional or synergistic effects.

  • Safety: Both are generally considered safe at recommended doses. Some concerns have been raised about the long-term safety of high-dose this compound picolinate, though extensive reviews have found it to be safe.

For researchers designing nutritional studies, the choice between this compound picolinate and this compound polynicotinate should be guided by the specific endpoints of the study, with careful consideration of the existing evidence on their respective bioavailability and efficacy. Further direct comparative studies are warranted to more definitively delineate the relative strengths of each form.

References

A Comparative Guide to the Corrosion Resistance of Chromium Plating Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the corrosion resistance of various chromium plating techniques. The information presented is supported by experimental data from peer-reviewed studies and industry standards to assist in the selection of appropriate surface finishes for demanding applications.

This compound plating is a widely utilized surface treatment that imparts hardness, wear resistance, and lubricity to components. A primary function of this compound coatings is to provide a protective barrier against corrosion, which is critical in many research and manufacturing environments, especially in the pharmaceutical and medical device industries where equipment longevity and purity are paramount. This guide will delve into the corrosion performance of four principal types of this compound plating: Hard this compound, Decorative this compound, Trivalent this compound, and Thin Dense this compound.

Comparison of Corrosion Resistance Performance

The corrosion resistance of a this compound coating is influenced by several factors, including the plating process, thickness, and the presence of microcracks. The following tables summarize the available quantitative data from various corrosion testing methods.

Table 1: Salt Spray (Fog) Test Results (ASTM B117)

The ASTM B117 standard is a common method for evaluating the corrosion resistance of coated metals in a saline environment.[1] The test exposes samples to a continuous salt spray, and the time until the appearance of red rust is recorded.[2]

Plating TechniqueSubstrateCoating Thickness (µm)Hours to Red RustReference
Hexavalent Hard ChromeSteel50.825 - 35[3]
Trivalent Hard Chrome (with nanometer additive)Steel40 - 50> 120[4]
Decorative Chrome (Nickel-Chromium)SteelNot SpecifiedNot Recommended for ASTM B117[5][6]
Thin Dense ChromeNot SpecifiedNot Specified> 200 (Better than EHC)[7]

Note: The corrosion resistance of decorative this compound is often evaluated using the CASS (Copper-Accelerated Acetic Acid-Salt Spray) test (ASTM B368) due to its specific failure mechanisms.[8]

Table 2: Electrochemical Corrosion Data (Potentiodynamic Polarization)

Potentiodynamic polarization is an electrochemical technique that measures the corrosion potential (Ecorr) and corrosion current density (icorr) of a material in a specific electrolyte.[9] A lower icorr value generally indicates a lower corrosion rate.[10]

Plating TechniqueSubstrateElectrolyteEcorr (V vs. SCE)icorr (A/cm²)Reference
Electrodeposited this compound (Hexavalent)Copper3.5% NaCl-0.651.2 x 10⁻⁷[11]
Magnetron Sputtered this compoundCopper3.5% NaCl-0.552.5 x 10⁻⁷[11]
Crack-free Hard this compound (Pulse Plated)Mild Steel3.5% NaClLower than standard CrLower than standard Cr[12]
Duplex Hard this compound (75% crack-free sub-layer)Mild Steel3.5% NaClLower than standard CrLower than standard Cr[12]

Note: Direct comparison of Ecorr and icorr values across different studies should be done with caution due to variations in experimental conditions.

Detailed Experimental Protocols

A clear understanding of the experimental methodologies is crucial for interpreting corrosion data. The following sections detail the protocols for the key tests cited in this guide.

ASTM B117: Salt Spray (Fog) Testing

This method provides a controlled corrosive environment to produce relative corrosion resistance information for coated metals.[13]

Apparatus:

  • Salt spray chamber with a heated, enclosed cabinet.

  • A salt solution reservoir.

  • A supply of suitably conditioned compressed air.

  • Atomizing nozzles.

  • Specimen racks.

Procedure:

  • Solution Preparation: A 5% sodium chloride (NaCl) solution is prepared by dissolving 5 parts by weight of NaCl in 95 parts of distilled or deionized water. The pH of the solution is maintained between 6.5 and 7.2.[2]

  • Chamber Conditions: The test chamber is maintained at a temperature of 35°C (95°F).[14]

  • Atomization and Fog: The salt solution is atomized by compressed air into a dense fog within the chamber. The fog is uniformly distributed and continuously wets the specimens.

  • Specimen Placement: Test specimens are placed in the chamber at an angle of 15 to 30 degrees from the vertical.

  • Exposure Duration: The duration of the test is determined by the specification for the material or coating being tested and can range from a few hours to over 1000 hours.[2][15]

  • Evaluation: Specimens are periodically inspected for signs of corrosion, such as the appearance of red rust.

Potentiodynamic Polarization

This electrochemical test provides information on the corrosion rate and passivity of a material.[9]

Apparatus:

  • A potentiostat.

  • A three-electrode electrochemical cell, consisting of a working electrode (the test specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).

  • An electrolyte solution (e.g., 3.5% NaCl).

Procedure:

  • Open Circuit Potential (OCP): The specimen is immersed in the electrolyte, and the stable open circuit potential (the potential at which no net current flows) is measured.

  • Potential Scan: The potential of the working electrode is scanned at a controlled rate (e.g., 0.167 mV/s) from a potential cathodic (more negative) to the OCP to a potential anodic (more positive) to the OCP.[16]

  • Data Acquisition: The current response of the working electrode is measured as a function of the applied potential.

  • Data Analysis: The resulting polarization curve is plotted as potential versus the logarithm of the current density. From this plot, the corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the linear (Tafel) regions of the anodic and cathodic branches of the curve back to the Ecorr.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion processes occurring at the coating-substrate interface.[17]

Apparatus:

  • A potentiostat with a frequency response analyzer.

  • A three-electrode electrochemical cell, similar to that used for potentiodynamic polarization.

Procedure:

  • OCP Stabilization: The specimen is immersed in the electrolyte until a stable OCP is reached.

  • AC Perturbation: A small amplitude AC voltage (e.g., 10 mV) is applied to the working electrode at the OCP over a range of frequencies (e.g., 100 kHz to 10 mHz).

  • Impedance Measurement: The resulting AC current response is measured, and the impedance of the system is calculated at each frequency.

  • Data Analysis: The impedance data is often represented as Nyquist or Bode plots. The data can be fitted to an equivalent electrical circuit model to extract quantitative parameters related to the coating's resistance, capacitance, and the corrosion process.[17]

Visualizing the Corrosion Testing Workflow and Plating Technique Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow for corrosion testing and the logical relationships between different this compound plating techniques and their properties.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis & Evaluation start Start: Select Plating Technique & Substrate plating Apply this compound Plating start->plating cleaning Clean and Degrease Samples plating->cleaning test_selection Select Corrosion Test Method cleaning->test_selection astm_b117 ASTM B117 Salt Spray test_selection->astm_b117 potentiodynamic Potentiodynamic Polarization test_selection->potentiodynamic eis Electrochemical Impedance Spectroscopy test_selection->eis visual_inspection Visual Inspection for Corrosion (e.g., Red Rust) astm_b117->visual_inspection electrochemical_analysis Analyze Ecorr, icorr, Rp potentiodynamic->electrochemical_analysis impedance_modeling Equivalent Circuit Modeling eis->impedance_modeling end End: Compare Corrosion Resistance visual_inspection->end Evaluate Time to Failure electrochemical_analysis->end Determine Corrosion Rate impedance_modeling->end Characterize Coating Properties

Caption: Experimental workflow for benchmarking the corrosion resistance of this compound plating.

Plating_Techniques_Comparison Hard_Chrome Hard Chrome (Hexavalent) High Hardness Good Wear Resistance Moderate Corrosion Resistance (microcracks) Corrosion_Resistance Corrosion Resistance Hard_Chrome:f2->Corrosion_Resistance Microcracks can be a path for corrosion Decorative_Chrome Decorative Chrome (Hexavalent) Bright, Aesthetic Finish Thin Layer Good Corrosion Resistance (with Ni underlayer) Decorative_Chrome:f2->Corrosion_Resistance Relies on underlayers for protection Trivalent_Chrome Trivalent Chrome Environmentally Friendlier Good Hardness Variable Corrosion Resistance (can be enhanced) Trivalent_Chrome:f2->Corrosion_Resistance Performance depends on bath chemistry and additives Thin_Dense_Chrome Thin Dense Chrome Very High Hardness Excellent Wear Resistance Superior Corrosion Resistance (crack-free) Thin_Dense_Chrome:f2->Corrosion_Resistance Dense, non-porous structure provides excellent barrier

References

A Comparative Guide to Analytical Methods for Chromium Determination in Stainless Steel: Validation and Uncertainty Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three common analytical techniques for the determination of chromium in stainless steel: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), X-ray Fluorescence (XRF) Spectrometry, and Atomic Absorption Spectrometry (AAS). The performance of each method is evaluated based on validation parameters and an analysis of measurement uncertainty, supported by experimental data from various studies.

Introduction

This compound is a critical alloying element in stainless steel, imparting its characteristic corrosion resistance. Accurate and precise determination of this compound content is paramount for quality control in steel manufacturing and for ensuring the material's performance in critical applications, including in the pharmaceutical and biomedical industries where material integrity is non-negotiable. The choice of analytical method depends on various factors, including the required accuracy, precision, sample throughput, and cost. This guide aims to assist researchers and scientists in selecting the most appropriate method for their specific needs by providing a detailed comparison of ICP-OES, XRF, and AAS.

Experimental Methodologies

A general workflow for the validation and uncertainty analysis of an analytical method for this compound in stainless steel is depicted below. This process ensures that the chosen method is fit for its intended purpose and that the results are reliable and traceable.

G cluster_0 Method Selection & Optimization cluster_1 Method Validation cluster_2 Uncertainty Analysis cluster_3 Reporting & Implementation A Define Analytical Requirement (e.g., Cr concentration range) B Select Analytical Method (ICP-OES, XRF, AAS) A->B C Optimize Instrument Parameters B->C D Linearity & Working Range C->D E Accuracy (CRM Analysis) D->E F Precision (Repeatability & Intermediate Precision) E->F G Limit of Detection (LOD) & Limit of Quantification (LOQ) F->G H Robustness G->H I Identify Uncertainty Sources (e.g., Calibration, Sample Prep) H->I J Quantify Individual Uncertainties I->J K Calculate Combined Uncertainty J->K L Determine Expanded Uncertainty K->L M Report Results with Uncertainty L->M N Implement for Routine Analysis M->N

Caption: General workflow for method validation and uncertainty analysis.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

ICP-OES is a robust and widely used technique for the elemental analysis of various materials, including stainless steel. It offers high sensitivity and the capability for multi-element analysis.

Sample Preparation: A representative sample of the stainless steel (typically 0.1 to 0.5 g) is accurately weighed and dissolved in a mixture of acids. A common procedure involves microwave-assisted acid digestion with a combination of hydrochloric acid (HCl) and nitric acid (HNO₃). For high-silicon steels, hydrofluoric acid (HF) may be added to ensure complete dissolution. After digestion, the solution is diluted to a known volume with deionized water to bring the this compound concentration within the linear range of the instrument.

Instrumentation: The prepared sample solution is introduced into the ICP-OES instrument. The high-temperature argon plasma atomizes and excites the atoms of the sample. The excited this compound atoms emit light at characteristic wavelengths, and the intensity of this emission is proportional to the concentration of this compound in the sample.

X-ray Fluorescence (XRF) Spectrometry

XRF is a non-destructive analytical technique that is well-suited for the rapid analysis of solid materials like stainless steel. It requires minimal sample preparation, making it ideal for high-throughput screening.

Sample Preparation: For accurate quantitative analysis, the surface of the stainless steel sample must be clean, flat, and homogeneous. This is typically achieved by polishing the surface with abrasive paper (e.g., 240-grit) or by milling.[1] For irregular samples or powders, they can be pressed into pellets or fused into glass beads using a flux like lithium borate (B1201080) to create a homogeneous sample.

Instrumentation: The prepared sample is irradiated with a primary X-ray beam. The atoms in the sample absorb this energy and become excited, causing them to emit secondary (fluorescent) X-rays. Each element emits X-rays at a characteristic energy, and the intensity of these X-rays is proportional to the concentration of the element in the sample.

Atomic Absorption Spectrometry (AAS)

AAS is a well-established technique for the determination of specific elements in a sample. It is known for its high specificity and sensitivity.

Sample Preparation: Similar to ICP-OES, AAS requires the stainless steel sample to be in a liquid form. A common dissolution procedure involves heating up to 0.5 g of the sample in a mixture of 10 ml of hydrochloric acid and 5 ml of nitric acid.[2] The resulting solution is then diluted to an appropriate volume with deionized water.

Instrumentation: The sample solution is nebulized into a flame (flame AAS) or a graphite (B72142) furnace (graphite furnace AAS). A light beam from a hollow cathode lamp containing this compound is passed through the atomized sample. The this compound atoms in the sample absorb light at a specific wavelength, and the amount of light absorbed is proportional to the concentration of this compound in the sample.

Performance Comparison: Validation Data

The following tables summarize the typical performance characteristics of ICP-OES, XRF, and AAS for the determination of this compound in stainless steel, based on data from various studies.

Table 1: Comparison of Method Validation Parameters for this compound in Stainless Steel

ParameterICP-OESXRFAAS
Limit of Detection (LOD) 0.005 - 16 µg/L (in solution)[1][3]~0.001% (in solid)[4]0.05 - 0.1 mg/L (in solution)[5][6]
Limit of Quantification (LOQ) 0.015 - 30 µg/L (in solution)[1][3]~0.003% (in solid)[4]0.15 - 0.37 µg/mL (in solution)[5][6]
Precision (%RSD) < 2%[7]< 1%[8]1 - 5%[9]
Accuracy (Recovery %) 90 - 110%[10]98 - 102%90 - 104%[5]

Table 2: Summary of Advantages and Disadvantages

TechniqueAdvantagesDisadvantages
ICP-OES High sensitivity, multi-element capability, wide linear range.Destructive, requires sample digestion, potential for spectral interferences.
XRF Non-destructive, rapid analysis, minimal sample preparation for solids.[11]Matrix effects can be significant, lower sensitivity for light elements.
AAS High specificity, relatively low cost.Generally single-element analysis, requires sample digestion, limited linear range.

Uncertainty Analysis

Measurement uncertainty provides a quantitative indication of the quality of a result. The main sources of uncertainty in the determination of this compound in stainless steel for each technique are outlined below.

Uncertainty Sources in ICP-OES

The major contributors to the uncertainty budget in ICP-OES analysis are typically:

  • Calibration: Uncertainty associated with the certified reference materials (CRMs) used for calibration and the fitting of the calibration curve.

  • Sample Preparation: Uncertainties in weighing the sample, volumetric dilutions, and potential for incomplete dissolution or loss of analyte.

  • Instrumental: Repeatability of measurements (instrumental noise and drift).

  • Recovery: Uncertainty associated with the efficiency of the sample digestion process.

Studies have shown that the calibration curve and recovery are often the most significant contributors to the combined uncertainty.[12]

Uncertainty Sources in XRF

For XRF analysis, the primary sources of uncertainty include:

  • Calibration: Uncertainty in the certified values of the standards used and the regression of the calibration curve.[13]

  • Sample Preparation: Surface roughness and homogeneity of the sample can introduce significant uncertainty.

  • Matrix Effects: Absorption and enhancement effects from other elements in the stainless steel matrix.

  • Instrumental: Counting statistics and instrument stability.

The calibration curve is often a very significant source of uncertainty in XRF analysis.[13]

Uncertainty Sources in AAS

The main sources of uncertainty in AAS measurements are:

  • Calibration: Uncertainty of the standard solutions and the calibration curve.

  • Sample Preparation: Similar to ICP-OES, this includes weighing, dilutions, and digestion efficiency.

  • Instrumental: Noise from the light source, detector, and flame/furnace instability.

  • Interferences: Chemical and spectral interferences in the atomization process.

The following diagram illustrates the contribution of different sources to the overall measurement uncertainty.

G cluster_0 Uncertainty Sources cluster_1 Combined Uncertainty cluster_2 Expanded Uncertainty Sources Calibration Sample Preparation Instrumental Interferences/Matrix Effects Combined Combined Standard Uncertainty Sources->Combined Expanded Expanded Uncertainty (at a defined confidence level, e.g., 95%) Combined->Expanded

Caption: Propagation of uncertainty in analytical measurements.

Conclusion

The choice of an analytical method for determining this compound in stainless steel should be based on a careful consideration of the specific analytical requirements.

  • ICP-OES is a versatile and sensitive technique suitable for a wide range of this compound concentrations and for laboratories requiring multi-elemental analysis capabilities. Its destructive nature and the need for sample digestion are key considerations.

  • XRF is an excellent choice for rapid, non-destructive analysis, particularly in a quality control environment where high sample throughput is essential. Careful attention to sample surface preparation is crucial for accurate results.

  • AAS offers a cost-effective and highly specific method for this compound analysis. It is well-suited for laboratories with lower sample throughput and where single-element analysis is the primary requirement.

For all methods, proper validation and a thorough understanding of the sources of measurement uncertainty are essential for producing reliable and defensible data. The use of certified reference materials is a cornerstone of quality assurance in the analysis of this compound in stainless steel.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Chromium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of experimental work is paramount. Beyond the product itself, ensuring a safe laboratory environment through proper chemical handling and disposal is a critical component of rigorous scientific practice. This guide provides essential, immediate safety and logistical information for the proper disposal of chromium, a common yet hazardous element in many laboratory settings.

Immediate Safety and Handling

Before any disposal procedures are initiated, ensuring the safe handling of this compound-containing materials is the first priority. This compound exists in various oxidation states, with hexavalent this compound (Cr(VI)) being significantly more toxic and carcinogenic than trivalent this compound (Cr(III)).[1][2][3] Therefore, all this compound waste should be handled with caution until its form is definitively known.

Personal Protective Equipment (PPE) and Engineering Controls:

  • Gloves: Always wear nitrile gloves, and consider double gloving for heavy or extended use.[4]

  • Eye Protection: Safety goggles are mandatory to protect against splashes.[5]

  • Lab Coat: A designated lab coat for working with this compound compounds is recommended to prevent cross-contamination.[4]

  • Ventilation: All operations involving this compound should be conducted in a certified chemical fume hood or a suitable ventilated enclosure to minimize inhalation exposure.[4][5]

  • Accessible Safety Equipment: Ensure that an eyewash station and safety shower are readily accessible.[4][5]

In Case of a Spill:

  • Evacuate and restrict access to the spill area.

  • Eliminate all ignition sources if the this compound is in powder form, as it can be a fire hazard.[6]

  • For powdered this compound, moisten the spilled material or use a HEPA-filter vacuum for cleanup.[6] Do not dry sweep.

  • Place the collected waste into a sealed, compatible container for disposal.[6]

  • Ventilate and wash the area after cleanup is complete.[6]

  • Do not wash this compound spills down the sewer.[6]

Waste Characterization and Segregation: The First Step in Disposal

The entire disposal pathway hinges on the critical first step of waste characterization. You must determine if your this compound waste is hazardous.

Is Your this compound Waste Hazardous?

Your this compound waste is likely classified as hazardous if it has been:

  • Mixed with other hazardous chemicals.[1]

  • Generated as a fine dust or sludge.[1]

  • Subjected to high-temperature oxidative processes that could generate Cr(VI).[1]

  • Contaminated with other heavy metals.[1]

If there is any uncertainty, the waste must be treated as hazardous .[1] A Toxicity Characteristic Leaching Procedure (TCLP) test may be required to determine if the this compound level exceeds regulatory limits.[1]

Regulatory Framework:

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7][8][9] this compound is listed as one of the RCRA 8 metals, with a regulatory limit for its hazardous waste characteristic.[7][8][9]

RCRA 8 Metal EPA Waste Code TCLP Regulatory Limit (mg/L)
This compoundD0075.0
This table summarizes the EPA's regulatory limit for this compound that defines it as a hazardous waste.[8][9]

Disposal Procedures for this compound Waste

The disposal method is entirely dependent on whether the waste is classified as hazardous or non-hazardous.

Procedure for Non-Hazardous this compound Waste

If you have definitively determined that your waste (e.g., pure, uncontaminated trivalent chromite) is non-hazardous:

  • Consult Local Regulations: Before proceeding, confirm with your institution's Environmental Health & Safety (EHS) office and local waste authority that landfill disposal is permitted.[1]

  • Packaging: Place the material in a sealed, durable container to prevent dust release.[1]

  • Labeling: Clearly label the container as "Non-Hazardous this compound Waste."[1]

  • Disposal: Dispose of the material through your institution's standard solid waste stream, as approved by your EHS office.[1]

Procedure for Hazardous this compound Waste

All this compound waste of unknown character or that which has been contaminated must be disposed of as hazardous waste.

  • Containerization: Collect all hazardous this compound waste in a designated, sealed, and compatible container to prevent leaks.[1]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and identify the contents (e.g., "this compound Waste," "this compound-Contaminated Debris"). List any other chemical constituents and the date when waste was first added.[1]

  • Storage: Store the sealed container in a designated satellite accumulation area or a central hazardous waste storage facility. The storage area must be secure and away from incompatible materials.[1]

  • Professional Disposal: Arrange for professional disposal through your institution's EHS office. Do not attempt to treat hazardous this compound waste in the laboratory unless you have specific training, equipment, and permits to do so.[1]

Chemical Treatment of Aqueous this compound Waste

For facilities that generate significant quantities of aqueous this compound waste, particularly from processes like electroplating, chemical treatment to reduce toxicity before disposal is a common practice. The primary goal is to convert toxic hexavalent this compound (Cr(VI)) into the less toxic trivalent this compound (Cr(III)) and then precipitate it out of the solution.[10][11]

Experimental Protocol: Two-Stage Treatment of Hexavalent this compound Waste

This protocol outlines the general steps for treating wastewater containing hexavalent this compound.

Objective: To reduce Cr(VI) to Cr(III) and precipitate it as this compound hydroxide (B78521) (Cr(OH)₃).[10]

Materials:

  • Aqueous waste containing hexavalent this compound

  • Sulfuric acid (H₂SO₄)

  • A reducing agent such as sodium bisulfite (NaHSO₃) or sodium metabisulfite (B1197395) (Na₂S₂O₅)[10]

  • A base such as calcium hydroxide (lime) or sodium hydroxide[12][13]

  • pH meter

  • ORP (Oxidation-Reduction Potential) meter

  • Stirring apparatus

  • Reaction vessel

Procedure:

Stage 1: Reduction of Hexavalent this compound (Cr(VI) to Cr(III))

  • Transfer the this compound-containing wastewater to the reaction vessel.

  • pH Adjustment: Slowly add sulfuric acid to the wastewater while stirring to reduce the pH to a range of 2.0-3.0. This acidic condition is crucial for a rapid reduction reaction.[10]

  • ORP Setpoint: Establish an ORP setpoint, typically in the range of 200-300 mV. The exact value will vary depending on the specific process and pH.[10]

  • Addition of Reducing Agent: Add the chosen reducing agent (e.g., sodium bisulfite) to the solution. The reaction is characterized by a color change from yellow/orange (indicative of Cr(VI)) to blue/green (indicative of Cr(III)).[14]

  • Monitor Reaction: Continue to monitor the ORP. A sudden drop in the ORP value (typically 20-50 mV) indicates the completion of the reduction reaction.[10]

Parameter Target Value/Range Purpose
pH2.0 - 3.0To ensure a rapid reduction rate of Cr(VI) to Cr(III).[10]
ORP200 - 300 mV (initial setpoint)To monitor the progress of the reduction reaction.[10]

Stage 2: Precipitation of Trivalent this compound (Cr(III))

  • pH Adjustment for Precipitation: Once the reduction is complete, slowly add a base (e.g., calcium hydroxide) to the wastewater while stirring.[10]

  • Increase the pH to 8.0 or higher. This is necessary for the precipitation of trivalent this compound as this compound hydroxide (Cr(OH)₃), a non-toxic precipitate.[10]

  • Separation: Allow the this compound hydroxide precipitate to settle. The solid sludge can then be separated from the liquid through filtration or decantation.[10][14]

  • Final Disposal: The separated sludge must be disposed of as hazardous waste, and the remaining treated water may be eligible for discharge, pending verification that it meets local regulatory standards.

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the proper disposal pathway for this compound-containing waste.

G start Start: this compound Waste Generated characterize Waste Characterization (Is it contaminated or Cr(VI)? Any uncertainty?) start->characterize hazardous_q Is the waste hazardous? characterize->hazardous_q non_hazardous Non-Hazardous Waste Pathway hazardous_q->non_hazardous  No hazardous Hazardous Waste Pathway hazardous_q->hazardous  Yes / Uncertain   consult_ehs Consult EHS & Local Regulations for Landfill Permission non_hazardous->consult_ehs containerize_haz Containerize in a Sealed, Compatible Container hazardous->containerize_haz package_non_haz Package in Sealed Container consult_ehs->package_non_haz label_non_haz Label as 'Non-Hazardous This compound Waste' package_non_haz->label_non_haz dispose_solid Dispose via Approved Standard Solid Waste Stream label_non_haz->dispose_solid end End: Waste Disposed dispose_solid->end label_haz Label as 'Hazardous Waste' (Contents, Date, etc.) containerize_haz->label_haz store_haz Store in Designated Secure Area label_haz->store_haz professional_disposal Arrange for Professional Disposal via EHS store_haz->professional_disposal professional_disposal->end

Caption: Decision workflow for proper this compound waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Chromium

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Essential Safety and Disposal Protocols for Laboratory Professionals

Working with chromium compounds is integral to various research and development applications. However, the significant health risks associated with this compound, particularly the carcinogenic hexavalent form (Cr(VI)), necessitate stringent safety protocols.[1][2] This guide provides essential, step-by-step procedures for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and maintaining regulatory compliance.

I. Personal Protective Equipment (PPE): Your First Line of Defense

The proper selection and use of PPE are critical to minimize exposure to this compound. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for employees who may come into contact with this compound.[3][4]

Recommended PPE for Handling this compound Compounds:

  • Respiratory Protection: The type of respirator required depends on the airborne concentration of this compound.[3] OSHA's standards for hexavalent this compound necessitate a comprehensive respiratory protection program.[4]

    • For concentrations up to 2.5 mg/m³, a quarter-mask respirator is permissible.

    • For concentrations up to 5 mg/m³, any particulate respirator with an N95, R95, or P95 filter (excluding quarter-mask respirators) is required. Higher efficiency filters (N99, R99, P99, N100, R100, P100) are also acceptable.[5]

  • Eye and Face Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes of this compound solutions.[6]

  • Hand Protection: Nitrile gloves are a primary barrier. For handling concentrated solutions or for prolonged tasks, heavy-duty butyl or neoprene gloves should be worn over the nitrile gloves.[6]

  • Protective Clothing: A lab coat is the minimum requirement. For tasks with a higher risk of splashes, a corrosive-resistant apron or a full-body suit should be utilized.[6]

II. Exposure Limits and Monitoring: Understanding the Risks

OSHA has established strict permissible exposure limits (PELs) for airborne hexavalent this compound to protect workers.[1][7]

Regulatory BodyExposure Limit TypeValue
OSHA Permissible Exposure Limit (PEL) - 8-hour TWA5 µg/m³[4][7][8][9][10]
OSHA Action Level (AL) - 8-hour TWA2.5 µg/m³[2][4][8][9]
NIOSH Recommended Exposure Limit (REL) - 8-hour TWA0.2 µg/m³[9][11]
NIOSH Recommended Exposure Limit (REL) for this compound Metal0.5 mg/m³[5][12]
OSHA Permissible Exposure Limit (PEL) for this compound Metal1 mg/m³[5][12]

TWA: Time-Weighted Average

Employers are required to conduct initial monitoring to determine the 8-hour TWA exposure for each employee.[7] Periodic monitoring is also necessary, with the frequency depending on the exposure levels.[2]

III. Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound is essential to minimize the risk of exposure. The following workflow outlines the key steps from preparation to disposal.

This compound Handling Workflow This compound Handling and Safety Workflow prep 1. Preparation - Review SDS - Designate Work Area - Assemble PPE handling 2. Handling - Work in Fume Hood - Use Appropriate Glassware - Minimize Aerosol Generation prep->handling storage 3. Storage - Tightly Sealed Containers - Labeled with Hazard Warnings - Store in Designated Area handling->storage emergency Emergency Procedures handling->emergency disposal 4. Waste Disposal - Segregate this compound Waste - Reduce Cr(VI) to Cr(III) - Dispose as Hazardous Waste storage->disposal spill Spill Response - Evacuate Area - Use HEPA Vacuum or Wet Methods - Decontaminate Surfaces emergency->spill exposure Exposure Response - Skin: Wash with Soap & Water - Eyes: Flush with Water - Inhalation: Move to Fresh Air - Seek Immediate Medical Attention emergency->exposure

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocol: Reduction of Hexavalent this compound (Cr(VI)) Waste

A critical step in the safe disposal of this compound waste is the conversion of highly toxic Cr(VI) to the less toxic trivalent this compound (Cr(III)).[13][14]

Materials:

  • This compound(VI) waste solution

  • Sodium bisulfite (NaHSO₃) or sodium metabisulfite (B1197395) (Na₂S₂O₅)

  • Sulfuric acid (H₂SO₄)

  • Sodium hydroxide (B78521) (NaOH)

  • pH meter

  • Appropriate PPE (chemical splash goggles, face shield, nitrile gloves, lab coat)

Procedure:

  • Acidification: In a designated chemical fume hood, slowly add sulfuric acid to the this compound(VI) waste solution while stirring to adjust the pH to approximately 2-3.[13]

  • Reduction: Gradually add the reducing agent (sodium bisulfite or sodium metabisulfite) to the acidified solution. The solution's color will change from orange/yellow to green, indicating the reduction of Cr(VI) to Cr(III).[13]

  • Neutralization and Precipitation: Once the reduction is complete, slowly add sodium hydroxide to raise the pH to between 7.5 and 8.5. This will cause the this compound(III) to precipitate out of the solution as this compound(III) hydroxide (Cr(OH)₃), a solid.[13]

  • Separation and Disposal: Allow the solid precipitate to settle. Decant the liquid and test for any remaining this compound. The solid precipitate must be collected and disposed of as hazardous waste in sealed, impermeable containers.[7][13][15]

IV. Disposal Plan: Ensuring Environmental Responsibility

All materials contaminated with this compound, including PPE, debris, and cleaning materials, must be handled as hazardous waste.[15]

  • Collection: Collect all this compound-contaminated waste in sealed, impermeable bags or containers.[7][15]

  • Labeling: Clearly label all waste containers with the contents and hazard warnings in accordance with the Hazard Communication Standard (29 CFR 1910.1200).[7]

  • Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Contact your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA) for specific guidance.[12]

V. Emergency Procedures: Immediate and Effective Response

In the event of an emergency, a swift and correct response is crucial.

In Case of a Spill:

  • Evacuate the immediate area.[12]

  • Eliminate all ignition sources if the spilled material is flammable.[12]

  • Clean up spills promptly using a HEPA-filtered vacuum or wet methods to minimize dust.[7][12][15] Dry sweeping or brushing should be avoided.[7]

  • Decontaminate the area after cleanup is complete.[12]

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with large amounts of soap and water.[12]

  • Eye Contact: Flush the eyes with water for at least 15 minutes.

  • Inhalation: Move to an area with fresh air.

  • Seek immediate medical attention for any exposure. [12]

Employers must make a medical surveillance program available to employees who are exposed to hexavalent this compound at or above the action level for 30 or more days a year.[3][9]

By adhering to these rigorous safety and disposal protocols, research professionals can mitigate the risks associated with handling this compound, ensuring a safe laboratory environment and protecting the broader community.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.